Thiopalmitic acid
説明
The exact mass of the compound hexadecanethioic S-acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
hexadecanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXJBYSYFEKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332145 | |
| Record name | hexadecanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7530-93-0 | |
| Record name | Hexadecanethioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | hexadecanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Antioxidant Mechanism of Thiopalmitic Acid and S-Palmitoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the antioxidant mechanisms associated with palmitic acid, focusing on two key aspects: the direct antioxidant properties of thiopalmitic acid and the intricate regulatory role of S-palmitoylation in cellular redox signaling. While this compound itself has been identified as a free radical scavenger, the predominant and more extensively characterized mechanism by which palmitate modulates oxidative stress is through the reversible post-translational modification of proteins known as S-palmitoylation. This guide details the enzymatic machinery governing this dynamic process, its impact on key antioxidant proteins and signaling pathways, and the experimental methodologies used to investigate these phenomena.
Introduction: this compound and the Central Role of S-Palmitoylation
Palmitic acid, a 16-carbon saturated fatty acid, plays a multifaceted role in cellular physiology, extending beyond its function as a metabolic fuel and structural component of membranes. Its involvement in antioxidant defense is an area of growing interest. This involvement can be viewed through two lenses: the direct action of its thiol derivative, this compound, and the indirect, yet profoundly significant, regulatory effects of S-palmitoylation.
This compound (Hexadecanethioic Acid) is a synthesized molecule that has been shown to act as an antioxidant and a free radical scavenger during lipid peroxidation in rat liver microsomes[1][2]. However, detailed studies on its specific mechanism of action as a free-standing antioxidant molecule are limited in the current scientific literature.
The more dominant and physiologically significant role of palmitate in redox regulation is manifested through S-palmitoylation . This is a reversible post-translational modification where palmitic acid is covalently attached to the thiol group of cysteine residues in proteins via a thioester bond[3]. This dynamic process, often referred to as a "lipid switch," modulates protein trafficking, localization, stability, and protein-protein interactions, thereby influencing a vast array of cellular signaling pathways, including those that govern oxidative stress[3][4].
This guide will first briefly cover the known properties of this compound and then delve deeply into the core mechanisms of S-palmitoylation as a pivotal regulator of cellular antioxidant responses.
This compound: A Direct Antioxidant
This compound, with the chemical formula C₁₆H₃₂OS, is the thiol analogue of palmitic acid[1]. Its synthesis has been achieved through the reaction of palmitoyl (B13399708) chloride with sodium hydrogen sulfide (B99878) in ethanol[5].
The primary antioxidant function attributed to this compound is its capacity to act as a free radical scavenger, particularly in the context of lipid peroxidation[1][2]. The thiol group (-SH) is a key feature in many antioxidant molecules, capable of donating a hydrogen atom to quench reactive free radicals, thereby terminating damaging chain reactions. While the precise kinetics and full mechanistic details of this compound's scavenging activity are not extensively documented, its chemical nature suggests a direct interaction with radical species.
The Core Mechanism: S-Palmitoylation in Redox Regulation
S-palmitoylation is a dynamic and reversible process that acts as a critical regulatory mechanism in cellular signaling. Its influence on oxidative stress is not monolithic; it can be both protective and, in cases of dysregulation, contributory to oxidative damage. The state of palmitoylation is tightly controlled by two opposing classes of enzymes.
The Enzymatic Machinery of Palmitoylation
The reversible nature of S-palmitoylation is central to its function as a regulatory switch. This "palmitoylation cycle" is governed by:
-
Protein Acyltransferases (PATs): These enzymes, also known as DHHC enzymes due to their conserved Asp-His-His-Cys motif, catalyze the addition of palmitate to substrate proteins[3][6]. There are 23 known DHHC enzymes in mammals, each with distinct substrate specificities and subcellular localizations, allowing for precise control over which proteins are palmitoylated, where, and when[3][7].
-
Acyl-Protein Thioesterases (APTs): These enzymes catalyze the reverse reaction, removing palmitate from proteins[8]. Key APTs include APT1 and APT2, which are primarily cytosolic, and the ABHD family of hydrolases[8][9].
The balance between DHHC and APT activity determines the palmitoylation status of a protein, thereby dictating its function and localization.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. DHHC domain - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Thiopalmitic Acid and its Analogs: An In-depth Technical Guide to Studying Protein S-Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of S-Palmitoylation
S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues within a protein via a thioester bond.[1][2][3] This dynamic process is crucial for regulating a multitude of cellular functions, including protein trafficking, subcellular localization, protein stability, and signal transduction.[1][4][5] Unlike other forms of lipidation, the reversibility of S-palmitoylation allows it to act as a molecular switch, modulating protein function in response to cellular signals.[6][7] The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger DHHC domain.[8][9] The removal of palmitate is carried out by acyl-protein thioesterases (APTs).[6][9] Given its widespread role in cellular physiology, aberrant S-palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.[8][10][11]
The study of S-palmitoylation has been historically challenging due to the labile nature of the thioester bond and the lack of a consensus sequence for modification.[12][13] However, the development of chemical biology tools, such as analogs of palmitic acid, has revolutionized the field. These tools, often referred to generally under terms like "thiopalmitic acid" in concept, are more specifically known in practice as fatty acid analogs bearing bioorthogonal handles like alkynes or azides. These probes are metabolically incorporated into proteins and can be subsequently detected using "click chemistry," providing a powerful means to identify and quantify palmitoylated proteins.[13][14] This guide provides a comprehensive overview of the use of these palmitic acid analogs as tools for studying protein S-palmitoylation, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant cellular pathways.
Key Methodologies for Studying S-Palmitoylation
Two primary strategies have emerged for the large-scale analysis of protein S-palmitoylation: those based on the chemical properties of the thioester bond, and those that utilize metabolic labeling with palmitic acid analogs.
-
Acyl-Biotinyl Exchange (ABE): This technique relies on the specific chemical cleavage of the thioester bond.[13][15][16] Free cysteine residues are first blocked, typically with N-ethylmaleimide (NEM). Subsequently, the thioester bonds of palmitoylated cysteines are cleaved with hydroxylamine (B1172632) (HAM), and the newly exposed thiol groups are then labeled with a biotin-containing reagent.[17][18] Biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.[15][17]
-
Metabolic Labeling with Click Chemistry: This approach involves introducing a palmitic acid analog containing a bioorthogonal functional group (e.g., an alkyne or azide) to cells.[13][14] A commonly used analog is 17-octadecynoic acid (17-ODYA), an alkynyl derivative of palmitic acid.[14][19][20] This analog is incorporated into proteins by the cell's own enzymatic machinery.[20] Following incorporation, the alkyne-tagged proteins can be covalently linked to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) containing a complementary azide (B81097) group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[21][22]
Quantitative Data Presentation
The following tables summarize quantitative data related to the application of these techniques.
Table 1: Comparison of Methodologies for Palmitoyl-Proteome Analysis
| Feature | Acyl-Biotinyl Exchange (ABE) / Acyl-Resin Assisted Capture (Acyl-RAC) | Metabolic Labeling with Click Chemistry (e.g., 17-ODYA) | Direct Mass Spectrometry |
| Principle | Chemical cleavage of thioester bond and labeling of nascent thiols.[5][15] | Metabolic incorporation of a bioorthogonal palmitic acid analog followed by covalent tagging.[13][14] | Direct detection of the mass shift caused by the palmitoyl (B13399708) group on peptides.[6] |
| Detection Level | Endogenous, steady-state palmitoylation.[4] | De novo palmitoylation during the labeling period.[5] | Endogenous, steady-state palmitoylation.[6] |
| Quantitative Strategy | Label-free quantification, or stable isotope labeling of the capture reagent. | Stable Isotope Labeling with Amino acids in Cell culture (SILAC).[1][10] | SILAC or other isotopic labeling strategies.[10] |
| Advantages | Does not require metabolic incorporation, suitable for tissue samples.[4][13] | Allows for pulse-chase experiments to study dynamics, generally higher sensitivity for newly synthesized proteins.[1][12][23] | Provides direct evidence and site of modification without chemical derivatization.[6] |
| Limitations | Cannot distinguish between different acyl modifications, potential for false positives if thiol blocking is incomplete.[4][24] | Labeling efficiency can vary between cell types, potential for metabolic byproducts of the analog to be incorporated.[12][14] | Palmitoylated peptides can be difficult to detect due to their hydrophobicity and the lability of the modification during sample preparation and analysis.[6][25] |
Table 2: Typical Reagent Concentrations and Incubation Times for Key Protocols
| Protocol Step | Reagent | Typical Concentration | Typical Incubation Time |
| Metabolic Labeling | 17-Octadecynoic Acid (17-ODYA) | 20-100 µM | 4-16 hours |
| Acyl-Biotinyl Exchange (ABE) | N-ethylmaleimide (NEM) for blocking | 10-25 mM | 1-4 hours at RT or 37°C |
| Hydroxylamine (HAM) for cleavage | 0.5-1 M (neutral pH) | 1 hour at RT | |
| Biotin-HPDP for labeling | 1-2 mM | 1 hour at RT | |
| Click Chemistry Reaction | Biotin-azide | 100-500 µM | 1-2 hours at RT |
| Copper (II) Sulfate (CuSO₄) | 1 mM | 1-2 hours at RT | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | 1-2 hours at RT | |
| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | 1-2 hours at RT |
Note: Optimal concentrations and times can vary depending on the cell type and experimental goals and should be empirically determined.[12]
Experimental Protocols
Protocol 1: Metabolic Labeling of Palmitoylated Proteins using 17-ODYA and Click Chemistry
This protocol is adapted from established methods for labeling and detecting newly synthesized palmitoylated proteins in cultured cells.[12][14][26]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
17-Octadecynoic Acid (17-ODYA), 20 mM stock in DMSO
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Click Chemistry Reagents:
-
Biotin-azide (10 mM stock in DMSO)
-
Copper (II) Sulfate (CuSO₄), 50 mM stock in water
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (prepare fresh)
-
Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM stock in DMSO
-
Procedure:
-
Metabolic Labeling: a. Plate cells and grow to desired confluency. b. Replace the growth medium with fresh medium containing 10% dFBS and 20-50 µM 17-ODYA. c. Incubate cells for 4-16 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in an appropriate volume of ice-cold lysis buffer. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate with PBS to a final volume of ~90 µL. b. Sequentially add the click chemistry reagents to the following final concentrations: 100 µM Biotin-azide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA. It is recommended to add the reagents in this order, vortexing briefly after each addition. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation and Analysis: a. Precipitate the protein by adding four volumes of ice-cold methanol, one volume of chloroform, and three volumes of water. Vortex and centrifuge at high speed to pellet the protein. b. Wash the pellet with ice-cold methanol. c. The protein pellet containing biotinylated palmitoylated proteins can be resuspended in SDS-PAGE sample buffer for western blot analysis using streptavidin-HRP, or further processed for enrichment on streptavidin beads followed by mass spectrometry.
Protocol 2: Acyl-Biotinyl Exchange (ABE)
This protocol outlines the steps for detecting the total population of palmitoylated proteins from a cell or tissue lysate.[16][17][27][28]
Materials:
-
Lysis Buffer A (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 2% SDS, protease inhibitors)
-
N-ethylmaleimide (NEM), 1 M stock in ethanol
-
Acetone (B3395972), ice-cold
-
Buffer B (4% SDS, 50 mM HEPES, pH 7.4, 1 mM EDTA)
-
Hydroxylamine (HAM) solution (0.7 M Hydroxylamine HCl, pH 7.4)
-
Tris buffer control (50 mM Tris-HCl, pH 7.4)
-
Biotin-HPDP, stock in DMSO
-
Streptavidin-agarose beads
Procedure:
-
Lysis and Thiol-Blocking: a. Lyse cells or homogenized tissue in Lysis Buffer A containing 20 mM NEM. b. Incubate for 1 hour at 37°C with rotation to block all free thiol groups. c. Precipitate proteins by adding four volumes of ice-cold acetone and incubate at -20°C for 20 minutes. d. Pellet the proteins by centrifugation and wash the pellet several times with 70% ice-cold acetone to remove excess NEM.
-
Thioester Cleavage and Biotinylation: a. Resuspend the protein pellet in Buffer B. b. Split the sample into two equal aliquots. c. To one aliquot (+HAM), add Biotin-HPDP (final concentration 1 mM) and the HAM solution. d. To the second aliquot (-HAM, negative control), add Biotin-HPDP (final concentration 1 mM) and the Tris buffer control. e. Incubate both samples for 1 hour at room temperature.
-
Enrichment and Analysis: a. Precipitate the proteins with acetone to remove excess Biotin-HPDP. b. Resuspend the pellets in a buffer suitable for streptavidin pulldown (e.g., lysis buffer with reduced SDS concentration). c. Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins. d. Wash the beads extensively to remove non-specifically bound proteins. e. Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent. f. Analyze the eluates by western blot for specific proteins of interest or by mass spectrometry for proteome-wide identification.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The development of chemical tools, particularly palmitic acid analogs compatible with click chemistry, has significantly advanced our ability to study protein S-palmitoylation. These methods, in conjunction with established techniques like Acyl-Biotinyl Exchange and modern quantitative mass spectrometry, provide a robust toolkit for researchers. By enabling the identification of palmitoylated proteins, the quantification of their modification status, and the study of their dynamics, these tools are invaluable for dissecting the role of S-palmitoylation in health and disease. This guide provides the foundational knowledge and detailed protocols necessary for scientists to effectively utilize these powerful techniques in their research and drug development endeavors.
References
- 1. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR9‐Driven S‐Palmitoylation in Dendritic Cells Reveals Immune and Metabolic Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling [agris.fao.org]
- 12. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Temporal profiling establishes a dynamic S-palmitoylation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) [agris.fao.org]
- 22. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Quantification of Protein Palmitoylation by Cysteine-SILAC | Springer Nature Experiments [experiments.springernature.com]
- 26. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 27. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Research of Thiopalmitic Acid and its Implied Role in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolic effects of thiopalmitic acid is scarce in early research literature. This guide synthesizes information on the closely related class of "thia fatty acids" to infer the potential mechanisms of action and experimental approaches for studying this compound.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in numerous metabolic diseases. Thia fatty acids, synthetic fatty acid analogs where a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom, have been instrumental as chemical tools to probe the intricacies of fatty acid oxidation (FAO) and protein acylation. This compound, a 16-carbon saturated fatty acid with a sulfur atom in its backbone, falls within this class of compounds. While specific early research on this compound is limited, the broader study of thia fatty acids provides a framework for understanding its potential biological activities.
This technical guide consolidates the foundational knowledge on thia fatty acids, providing a lens through which to view the potential role of this compound in fatty acid metabolism. We will delve into the known mechanisms of action of thia fatty acids, detail relevant experimental protocols, and present the limited available data in a structured format.
Core Concepts in Fatty Acid Metabolism
To understand the potential impact of this compound, it is crucial to grasp the key pathways of fatty acid metabolism.
Fatty Acid β-Oxidation (FAO)
Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids. It involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA enters the citric acid cycle, while FADH₂ and NADH feed into the electron transport chain to generate ATP. A critical regulatory step in FAO is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the carnitine shuttle, involving the enzymes Carnitine Palmitoyltransferase I (CPT-I) and Carnitine Palmitoyltransferase II (CPT-II).[1]
Protein S-Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein via a thioester linkage. This modification is crucial for regulating protein trafficking, localization, stability, and protein-protein interactions. The enzymes responsible for this process are protein acyltransferases (PATs), which belong to the DHHC (Asp-His-His-Cys) family. The reversibility is controlled by acyl-protein thioesterases (APTs).
Thia Fatty Acids: Mechanism of Action
The position of the sulfur atom in the fatty acid chain dictates the metabolic fate and effects of thia fatty acids.[2][3]
-
3-Thia Fatty Acids: These analogs are typically poor substrates for β-oxidation. Instead, they can be activated to their CoA esters and are known to influence fatty acid metabolism primarily by:
-
Inhibiting Malonyl-CoA Synthesis: This leads to the activation of CPT-I and an overall increase in fatty acid oxidation.[2][3]
-
Inducing the expression of CPT-II and enzymes involved in peroxisomal β-oxidation.[2][3]
-
Acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[4][5]
-
-
4-Thia Fatty Acids: These compounds can undergo partial β-oxidation, leading to the formation of reactive intermediates like alkylthioacryloyl-CoA. These intermediates can accumulate in the mitochondria and act as potent inhibitors of CPT-II.[2][3]
Based on this, This compound , depending on the position of the sulfur atom, could either stimulate or inhibit fatty acid oxidation. For instance, if it is a 4-thiapalmitic acid, it would be expected to inhibit FAO.
Quantitative Data on Thia Fatty Acid Effects
| Compound Class | Target Enzyme | Effect | Reported Potency (Example) | Reference |
| 4-Thia Fatty Acid Metabolites | Carnitine Palmitoyltransferase II (CPT-II) | Inhibition | Strong inhibitor (qualitative) | [2][3] |
| 3-Thia Fatty Acids | Malonyl-CoA Synthesis | Inhibition | Indirect activator of CPT-I | [2][3] |
| Thia Fatty Acids | Peroxisome Proliferator-Activated Receptors (PPARs) | Ligand/Activator | Varies by subtype and specific compound | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the effects of this compound on fatty acid metabolism.
Synthesis of this compound
Early methods for the synthesis of long-chain thioacids have been described. A general approach involves the reaction of a fatty acyl chloride with a sulfur source.
Protocol for the Synthesis of this compound (adapted from Hirabayashi et al., 1966): [6]
-
Reactants: Palmitoyl (B13399708) chloride and sodium hydrogen sulfide (B99878).
-
Solvent: Ethanol (B145695).
-
Procedure:
-
A solution of sodium hydrogen sulfide in ethanol is prepared.
-
Palmitoyl chloride is added dropwise to the ethanolic sodium hydrogen sulfide solution with stirring.
-
The reaction mixture is stirred for a specified time at a controlled temperature.
-
The reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is purified by recrystallization or chromatography.
-
-
Characterization: The final product should be characterized by melting point, infrared spectroscopy (to confirm the thiocarboxylic acid S-H and C=O stretches), and mass spectrometry.
A more modern and efficient two-step synthesis has also been described for fatty thioacids.[7]
Measurement of Fatty Acid β-Oxidation Rate
This assay determines the rate at which cells or tissues can oxidize a fatty acid substrate, typically by measuring the production of radiolabeled metabolites.
Protocol for Radiolabeled Fatty Acid Oxidation Assay: [8][9]
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).
-
Cell/Tissue Preparation:
-
Cultured Cells: Plate cells in a multi-well plate and grow to desired confluency.
-
Tissue Homogenates or Isolated Mitochondria: Prepare fresh homogenates or isolate mitochondria from the tissue of interest.
-
-
Incubation:
-
Wash cells or resuspend tissue preparations in an appropriate assay buffer.
-
Add the radiolabeled palmitic acid substrate, with and without the test compound (e.g., this compound) at various concentrations.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
-
Measurement of Oxidation Products:
-
Acid-Soluble Metabolites (ASMs): Stop the reaction by adding perchloric acid. The supernatant contains ¹⁴C-labeled ASMs (acetyl-CoA, acetylcarnitine, and citric acid cycle intermediates), which are quantified by liquid scintillation counting.
-
¹⁴CO₂ Trapping: In a sealed system, the produced ¹⁴CO₂ can be trapped in a base (e.g., NaOH) and quantified by scintillation counting.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-palmitate converted to product per unit time per mg of protein.
Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT-I or CPT-II by monitoring the formation of palmitoylcarnitine (B157527) from palmitoyl-CoA and radiolabeled carnitine.
Protocol for CPT-I Activity Assay: [10][11]
-
Substrate Preparation: Prepare a reaction mixture containing buffer, BSA, and L-[³H]carnitine.
-
Enzyme Source: Use isolated mitochondria or cell lysates.
-
Assay Initiation: Add palmitoyl-CoA to start the reaction, with and without the inhibitor (e.g., a 4-thia-palmitoyl-CoA analog).
-
Incubation: Incubate at 37°C for a specific time.
-
Product Separation and Quantification:
-
Stop the reaction with acid.
-
Separate the [³H]palmitoylcarnitine product from the unreacted [³H]carnitine using an ion-exchange resin or by solvent extraction.
-
Quantify the radioactivity of the product by liquid scintillation counting.
-
-
Data Analysis: Determine the specific activity of CPT-I (nmol/min/mg protein) and calculate inhibition constants (Ki or IC50) for the test compound.
Protein S-Palmitoylation Assay using Fatty Acid Analogs
This method utilizes fatty acid analogs with a "clickable" chemical handle (e.g., an alkyne group) to detect and identify palmitoylated proteins. This compound itself is not directly used in this assay, but this protocol is crucial for studying the broader context of protein acylation.
Protocol for Metabolic Labeling with a Palmitic Acid Analog: [12][13]
-
Metabolic Labeling: Incubate cultured cells with a palmitic acid analog containing an alkyne tag (e.g., 17-octadecynoic acid, 17-ODYA).
-
Cell Lysis: Lyse the cells and prepare a protein extract.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-tagged proteins.
-
Detection and Analysis:
-
In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the fluorescently tagged proteins.
-
Affinity Purification and Mass Spectrometry: Use streptavidin beads to enrich the biotin-tagged proteins, followed by tryptic digestion and identification of the proteins and palmitoylation sites by mass spectrometry.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Potential inhibitory mechanism of a 4-thiapalmitic acid analog on fatty acid β-oxidation.
Caption: The dynamic cycle of protein S-palmitoylation and the potential role of thiopalmitoyl-CoA.
Experimental Workflows
Caption: Workflow for a radiolabeled fatty acid oxidation assay to test the effect of this compound.
Conclusion and Future Directions
While early research on this compound itself is limited, the extensive studies on thia fatty acids provide a strong foundation for predicting its metabolic effects and for designing experiments to test these hypotheses. Based on the position of the sulfur atom, this compound could be a valuable tool to either inhibit or stimulate fatty acid oxidation, making it a potentially powerful probe for studying metabolic regulation. Furthermore, its structural similarity to palmitic acid suggests it could be a substrate for protein acyltransferases, offering a novel way to study protein S-palmitoylation.
Future research should focus on:
-
The synthesis and rigorous characterization of different positional isomers of this compound.
-
Quantitative assessment of the inhibitory or stimulatory effects of these isomers on key enzymes of fatty acid metabolism, such as CPT-I, CPT-II, and acyl-CoA dehydrogenases.
-
Elucidating whether this compound can be incorporated into proteins via S-palmitoylation and its impact on protein function.
-
Investigating the effects of this compound on cellular and in vivo models of metabolic diseases.
By systematically addressing these questions, the scientific community can unlock the full potential of this compound as a research tool and possibly as a lead compound for the development of novel therapeutics targeting fatty acid metabolism.
References
- 1. aocs.org [aocs.org]
- 2. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic effects of thia fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acids, eicosanoids, and hypolipidemic agents identified as ligands of peroxisome proliferator-activated receptors by coactivator-dependent receptor ligand assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A simple and efficient synthesis of fatty thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 12. researchgate.net [researchgate.net]
- 13. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
The Reversible World of Protein Acylation: A Technical Guide to Thiopalmitic Acid-Mediated S-Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate, is a critical regulatory mechanism in cellular signaling and protein function. Unlike other lipid modifications, the thioester linkage of palmitate to cysteine residues is highly dynamic, allowing for rapid cycles of acylation and deacylation. This reversible nature acts as a molecular switch, controlling protein localization, stability, and interaction with other molecules. The use of thiopalmitic acid and its analogs, which can be chemically tagged, has revolutionized the study of this modification, enabling precise identification and quantification of palmitoylated proteins. This in-depth technical guide explores the core principles of reversible protein acylation with a focus on this compound, providing quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
S-palmitoylation is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.[1] The reverse reaction, depalmitoylation, is mediated by acyl-protein thioesterases (APTs) and other hydrolases.[2][3] This enzymatic control allows for a dynamic turnover of palmitate on proteins, with half-lives ranging from minutes to hours, depending on the specific protein and cellular context.[4][5]
Quantitative Data on Protein Palmitoylation Dynamics
The dynamic nature of S-palmitoylation is best understood through quantitative analysis of its turnover on specific proteins. While precise on- and off-rates for this compound acylation are not widely reported, the half-life of palmitoylation provides a valuable measure of its reversibility.
| Protein | Half-life of Palmitoylation | Organism/Cell Type | Reference |
| Calnexin | ~8 hours | Not specified | [6] |
| N-Ras | ~20 minutes | Not specified | [5] |
| H-Ras | ~2 hours | Not specified | [5] |
| ZDHHC6 | Multiple species with varying half-lives | Human (HAP1 cells) | [6] |
Experimental Protocols
The study of reversible protein acylation has been greatly advanced by the development of sophisticated experimental techniques. Here, we detail the methodologies for two key approaches: Acyl-Biotin Exchange (ABE) and quantitative mass spectrometry using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Acyl-Biotin Exchange (ABE) Protocol
The ABE assay is a powerful method for the specific detection and enrichment of S-palmitoylated proteins.[3][7]
1. Lysis and Blocking of Free Thiols:
-
Lyse cells in a buffer containing a strong denaturant (e.g., SDS) and a thiol-blocking agent such as N-ethylmaleimide (NEM) to block all free cysteine residues.
-
It is crucial to maintain a neutral pH (7.0-7.5) for optimal NEM activity.
2. Palmitate Removal:
-
After blocking, precipitate the proteins to remove excess NEM.
-
Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM), which specifically cleaves the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample without HAM is essential.
3. Biotinylation of Formerly Palmitoylated Cysteines:
-
Following HAM treatment, label the newly exposed thiol groups with a sulfhydryl-reactive biotinylation reagent, such as biotin-HPDP.
4. Enrichment and Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze them by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.
Quantitative Mass Spectrometry with SILAC
SILAC enables the quantitative comparison of protein palmitoylation dynamics between different cellular states.[4][8][9]
1. Metabolic Labeling:
-
Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Allow for complete incorporation of the labeled amino acids over several cell divisions.
2. Experimental Treatment and Click Chemistry:
-
Treat the "heavy" cell population with an alkyne-tagged this compound analog (e.g., 17-octadecynoic acid, 17-ODYA) to label newly synthesized palmitoylated proteins. The "light" population can serve as a control.
-
Lyse the cells and perform a "click" reaction to attach an azide-biotin tag to the alkyne-labeled proteins.[10][11][12]
3. Protein Enrichment and Digestion:
-
Combine the "light" and "heavy" cell lysates.
-
Enrich the biotin-tagged (palmitoylated) proteins using streptavidin-agarose beads.
-
Digest the enriched proteins into peptides using an enzyme like trypsin.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
The mass difference between the "light" and "heavy" peptides allows for the relative quantification of palmitoylation levels for thousands of proteins simultaneously.
Signaling Pathways Regulated by Reversible S-Palmitoylation
The dynamic nature of S-palmitoylation plays a crucial role in regulating the function of key signaling proteins. Below are visualizations of two important pathways where this modification is critical.
T-Cell Receptor (TCR) Signaling
Palmitoylation is essential for the proper localization and function of several key proteins in the TCR signaling cascade, including the adaptor protein Linker for Activation of T-cells (LAT).[13][14][15][16]
Toll-like Receptor 4 (TLR4) Signaling
While TLR4 itself is not palmitoylated, the reversible acylation of downstream signaling components and accessory proteins is critical for modulating the innate immune response.[17][18] For instance, the palmitoylation of MyD88 is required for its interaction with IRAK4 and subsequent signal transduction.
Conclusion
The reversible S-palmitoylation of proteins, facilitated by the dynamic interplay of PATs and APTs, is a fundamental mechanism for regulating cellular processes. The use of this compound analogs and advanced proteomic techniques has provided unprecedented insights into the scope and dynamics of the palmitoyl-proteome. A deeper understanding of the kinetics and regulation of this modification holds significant promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to immunological disorders. This guide provides a foundational understanding and practical methodologies for researchers to explore the intricate and dynamic world of reversible protein acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-protein thioesterase - Wikipedia [en.wikipedia.org]
- 4. Palmitoylation-Dependent Plasma Membrane Transport but Lipid Raft-Independent Signaling by Linker for Activation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic palmitoylation events following T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and dynamics of the human ZDHHC16-ZDHHC6 palmitoylation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of analogs and inhibitors to study the functional significance of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. LAT palmitoylation: its essential role in membrane microdomain targeting and tyrosine phosphorylation during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.berkeley.edu [search.library.berkeley.edu]
- 15. The LAT Story: A Tale of Cooperativity, Coordination, and Choreography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
The Incorporation of Thio-Fatty Acids into Cellular Membranes: A Technical Guide to S-Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fatty acids to proteins, a post-translational modification known as S-acylation, is a critical regulator of protein function, localization, and stability. The most common form of this modification is S-palmitoylation, the reversible attachment of the 16-carbon saturated fatty acid, palmitic acid, to cysteine residues via a thioester bond.[1] This dynamic process acts as a molecular switch, modulating the hydrophobicity of proteins and thereby influencing their association with cellular membranes and their partitioning into specific membrane microdomains like lipid rafts.[2] While palmitic acid is the canonical substrate, the cellular machinery's ability to incorporate other fatty acid analogs, including those with chemical reporters, has revolutionized the study of this modification. This guide provides an in-depth technical overview of the mechanisms and methodologies used to study the incorporation of fatty acids, with a focus on S-palmitoylation, and explores the potential for thiopalmitic acid as a tool in this field.
S-palmitoylation is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which contain a conserved zinc finger domain with a DHHC (Asp-His-His-Cys) motif.[3][4] The reverse reaction, depalmitoylation, is carried out by acyl-protein thioesterases (APTs).[1] This enzymatic cycle allows for rapid and precise control over the palmitoylation status of a protein, influencing a wide array of cellular processes, from signal transduction to protein trafficking.[4]
While the core focus of research has been on palmitic acid, the use of analogs has become indispensable for experimental investigation. This compound, with a thiol group, represents an intriguing but largely unexplored analog. This guide will delve into the established methods for studying S-palmitoylation, which could be adapted for investigating this compound, and discuss the functional implications of this widespread and crucial post-translational modification.
Data Presentation: Quantitative Analysis of S-Palmitoylated Proteins
Quantitative proteomics has been instrumental in identifying and quantifying the "palmitoyl-proteome." Methodologies such as Acyl-Biotin Exchange (ABE) and metabolic labeling with clickable fatty acid analogs, coupled with mass spectrometry, have enabled the large-scale identification of S-palmitoylated proteins and the quantification of changes in their modification status under different cellular conditions.[5][6]
Below are tables summarizing representative quantitative data from proteomic studies.
Table 1: Identification of Palmitoylated Proteins in Jurkat T-Cells using 17-ODYA Metabolic Labeling and Mass Spectrometry
| Protein | Function | Average Spectral Count (17-ODYA) | Spectral Count Ratio (17-ODYA vs. Control) | Reference |
| GNB1 (G protein subunit beta 1) | Signal Transduction | ≥ 5 | ≥ 5 | [6] |
| GNAI2 (G protein subunit alpha i2) | Signal Transduction | ≥ 5 | ≥ 5 | [6] |
| LCK (Lymphocyte-specific protein tyrosine kinase) | T-cell signaling | ≥ 5 | ≥ 5 | [6] |
| LAT (Linker for activation of T-cells) | T-cell signaling | ≥ 5 | ≥ 5 | [6] |
| FLOT1 (Flotillin-1) | Membrane microdomain scaffolding | ≥ 5 | ≥ 5 | [6] |
| Note: Spectral count is a semi-quantitative measure of protein abundance in mass spectrometry. A higher spectral count generally indicates a higher abundance of the protein in the sample. |
Table 2: High-Confidence Palmitoylated Proteins Identified by Acyl-Biotin Exchange (ABE) in Human T-Cells
| Protein | Function | Identification Method | Reference |
| CD4 | T-cell co-receptor | ABE-MS | [7] |
| CD8A | T-cell co-receptor | ABE-MS | [7] |
| IFITM3 (Interferon-induced transmembrane protein 3) | Antiviral innate immunity | ABE-MS | [7] |
| TLR2 (Toll-like receptor 2) | Innate immune signaling | ABE-MS | [8] |
| SNAP25 (Synaptosomal-associated protein 25) | Vesicle fusion and neurotransmitter release | ABE-MS | [3] |
| Note: These proteins were identified with high confidence through the ABE procedure, which specifically enriches for S-acylated proteins. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of S-palmitoylation. Below are protocols for two widely used techniques.
Protocol 1: Acyl-Biotin Exchange (ABE) for the Detection of S-Palmitoylated Proteins
The ABE method is a powerful technique to identify S-palmitoylated proteins by chemically exchanging the palmitoyl group with biotin (B1667282).[9]
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM) hydrochloride
-
Thiol-reactive biotinylating reagent (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a suitable buffer containing protease inhibitors.
-
Blocking of Free Thiols: Block all free cysteine residues by incubating the lysate with N-ethylmaleimide (NEM). This step is critical to prevent non-specific labeling.
-
Thioester Cleavage: Remove the palmitoyl groups from cysteines by treating the lysate with hydroxylamine (HAM) at a neutral pH. This step specifically cleaves the thioester bond, exposing a free thiol group only at the sites of previous palmitoylation. A control sample without HAM treatment should be included.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as Biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting with an antibody against the protein of interest or proceed with mass spectrometry for proteome-wide identification.
Protocol 2: Metabolic Labeling with a Clickable Fatty Acid Analog (17-ODYA)
This method involves introducing a fatty acid analog with a bioorthogonal handle (an alkyne or azide (B81097) group) into cells, which is then incorporated into proteins by the cell's own enzymatic machinery.[1] The incorporated analog can then be detected via a "click" reaction.
Materials:
-
17-octadecynoic acid (17-ODYA) or another clickable fatty acid analog
-
Cell culture medium
-
Click chemistry reagents: copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an azide- or alkyne-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide).
Procedure:
-
Metabolic Incorporation: Incubate cells in a medium containing the clickable fatty acid analog (e.g., 17-ODYA) for several hours. The cells' enzymes will incorporate this analog into proteins that are normally palmitoylated.[10]
-
Cell Lysis: Lyse the cells to release the labeled proteins.
-
Click Chemistry Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the incorporated fatty acid analog.[1]
-
Analysis: The tagged proteins can be visualized by in-gel fluorescence, or the biotin-tagged proteins can be enriched using streptavidin beads for subsequent analysis by Western blotting or mass spectrometry.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.
Caption: Experimental workflow for Acyl-Biotin Exchange (ABE).
Caption: Workflow for metabolic labeling and click chemistry-based detection.
Caption: Role of S-palmitoylation in G-Protein Coupled Receptor (GPCR) signaling.
Caption: S-palmitoylation in Toll-like Receptor (TLR) mediated innate immune signaling.
Conclusion and Future Outlook
The study of S-palmitoylation has significantly advanced our understanding of how protein function is regulated at the membrane interface. Robust methodologies like Acyl-Biotin Exchange and metabolic labeling with clickable probes have provided unprecedented insights into the dynamic nature of this modification and its widespread role in cellular signaling. The involvement of S-palmitoylation in critical pathways, such as GPCR and innate immune signaling, underscores its importance in health and disease, making the enzymes of the palmitoylation cycle attractive targets for drug development.
A notable gap in the current body of research is the investigation of this compound's direct role and metabolic fate in cellular systems. While not extensively studied, its structural similarity to palmitic acid suggests it could potentially be utilized by the cellular acylation machinery. Future research should focus on determining if this compound is a substrate for DHHC-PATs and how its incorporation might alter the properties and function of proteins. The development of methods to specifically trace the incorporation of this compound could open new avenues for probing the intricacies of S-acylation and its regulatory functions. Understanding the substrate flexibility of PATs and the functional consequences of incorporating non-native fatty acids will be crucial for a complete picture of this vital post-translational modification.
References
- 1. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles for protein S-palmitoylation in immunity from chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Palmitoylation in Leukocyte Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate recruitment by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Half-Life of Thiopalmitic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: The Dynamic Nature of S-Palmitoylation
The "biological half-life" in the context of thiopalmitic acid is most relevant when considering the duration of its attachment to proteins. This is a dynamic and reversible process, with the half-life of the S-palmitoyl group varying significantly between different proteins and cellular contexts. This turnover is regulated by the interplay between palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs).
| Protein/Process | Reported Half-Life/Turnover Rate | Cellular Context | Reference(s) |
| General Palmitoylation | 0.3 to 2 hours | General estimate | [1] |
| N-Ras | ~20 minutes | - | [2][3][4] |
| H-Ras | Suggestion of a much faster turnover than the initially reported 2 hours | - | [3] |
| Gαs (G-protein α subunit) | Accelerated turnover by nearly 50-fold upon activation | Signal-dependent | [5][6] |
| Lck (Lymphocyte-specific protein tyrosine kinase) | Accelerated de-palmitoylation upon T-cell activation | Immune signaling | [5] |
| PSD-95 (Postsynaptic density protein 95) | Rapidly depalmitoylated following glutamate (B1630785) stimulation | Synaptic plasticity | [5] |
Experimental Protocols
The investigation of S-palmitoylation dynamics relies on sophisticated techniques that can track the addition and removal of palmitate from proteins over time. The two primary methodologies are Pulse-Chase Analysis and Mass Spectrometry-Based Approaches.
Pulse-Chase Analysis for Measuring S-Palmitoylation Turnover
Pulse-chase analysis is a classic technique to study the fate of a molecule over time. In the context of S-palmitoylation, cells are first "pulsed" with a labeled form of palmitic acid (or a clickable analog like this compound) and then "chased" with an excess of unlabeled palmitic acid. The rate of loss of the label from the protein of interest provides a measure of the palmitate turnover rate.
a) Radioactive Pulse-Chase:
-
Principle: Cells are incubated with a radioactive fatty acid (e.g., [³H]-palmitic acid), which is incorporated into proteins. The cells are then washed and incubated with a high concentration of non-radioactive palmitic acid. The amount of radioactivity on a specific protein is measured at different time points.
-
Protocol:
-
Cell Culture: Plate cells to be analyzed and grow to the desired confluency.
-
Pulse: Starve cells of serum for a short period, then incubate with a medium containing [³H]-palmitic acid for a defined "pulse" time (e.g., 30 minutes to 2 hours).
-
Chase: Remove the radioactive medium, wash the cells extensively with a chase medium containing a high concentration of unlabeled palmitic acid.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to detect the radioactive signal.
-
Quantification: Densitometry is used to quantify the radioactive signal at each time point, and the half-life is calculated from the decay curve.
-
b) Bioorthogonal "Click-Chemistry" Pulse-Chase:
-
Principle: This modern approach uses a modified palmitic acid analog with a bioorthogonal handle (e.g., an alkyne or azide (B81097) group), such as 17-octadecynoic acid (17-ODYA). After the pulse-chase, the alkyne-tagged proteins are "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection and quantification.[5][7][8]
-
Protocol:
-
Cell Culture: As with the radioactive method.
-
Pulse: Incubate cells with a medium containing the alkyne-modified fatty acid (e.g., 17-ODYA).
-
Chase: Replace the pulse medium with a chase medium containing a high concentration of unlabeled palmitic acid.
-
Time Points: Harvest cells at various time points.
-
Cell Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., Azide-Fluorophore or Azide-Biotin).
-
Detection and Quantification:
-
Fluorescence: If a fluorescent tag is used, the protein of interest can be immunoprecipitated and analyzed by in-gel fluorescence scanning.
-
Biotin (B1667282): If a biotin tag is used, the protein can be captured on streptavidin beads, eluted, and detected by western blotting.
-
-
Mass Spectrometry-Based Approaches for Global Palmitoylome Dynamics
Mass spectrometry (MS) offers a powerful platform for the large-scale identification and quantification of palmitoylated proteins and the dynamics of this modification.
a) Acyl-Biotinyl Exchange (ABE):
-
Principle: ABE is a chemical method to specifically label S-palmitoylated cysteines. Free thiols are first blocked, then the thioester bond of palmitoylation is cleaved with hydroxylamine (B1172632), and the newly exposed thiols are labeled with a biotin-containing reagent. The biotinylated proteins can then be enriched and identified by MS.[7][9]
-
Protocol:
-
Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to protect free cysteine residues.
-
Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester bonds of S-palmitoylated proteins.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent (e.g., HPDP-Biotin).
-
Affinity Purification: Enrich the biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their palmitoylation sites.
-
b) Stable Isotope Labeling with Amino acids in Cell culture (SILAC):
-
Principle: SILAC is a metabolic labeling strategy that allows for the quantitative comparison of protein abundance between different cell populations. In the context of palmitoylation, SILAC can be combined with bioorthogonal labeling to study global dynamics.[5][6][7]
-
Protocol:
-
SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Pulse-Chase: Perform a pulse-chase experiment with a bioorthogonal palmitic acid analog (e.g., 17-ODYA) in both cell populations. One population can be a control, while the other is subjected to a stimulus that may alter palmitoylation dynamics.
-
Cell Lysis and Mixing: Lyse the cells and mix the "light" and "heavy" lysates in a 1:1 ratio.
-
Enrichment and MS Analysis: Enrich for palmitoylated proteins (e.g., via click chemistry and biotin-streptavidin affinity purification) and analyze by LC-MS/MS.
-
Quantification: The relative abundance of "light" and "heavy" peptides reveals changes in palmitoylation levels between the two conditions.
-
Mandatory Visualizations
Signaling Pathways Influenced by S-Palmitoylation
S-palmitoylation is a key regulator of numerous signaling pathways, often by controlling the membrane association and trafficking of signaling proteins. The Ras signaling pathway is a classic example where dynamic palmitoylation and depalmitoylation cycles dictate the localization and activity of Ras proteins.
Caption: Dynamic S-palmitoylation cycle of Ras proteins.
Experimental Workflow for Determining S-Palmitoylation Half-Life
The following diagram outlines a generalized workflow for determining the half-life of S-palmitoylation on a protein of interest using a pulse-chase approach with bioorthogonal labeling.
References
- 1. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Palmitoylation-dependent protein sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein S-palmitoylation in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Metabolic Labeling of Proteins with Thiopalmitic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic labeling of proteins with thiopalmitic acid and its analogs. This powerful technique enables the identification, quantification, and dynamic analysis of protein S-palmitoylation, a crucial reversible lipid modification involved in numerous cellular processes and disease states.
Introduction to Protein S-Palmitoylation
S-palmitoylation is the covalent attachment of the 16-carbon fatty acid, palmitate, to cysteine residues on a protein via a thioester linkage.[1][2] This post-translational modification is dynamic and reversible, acting as a molecular switch that regulates protein trafficking, localization, stability, and protein-protein interactions.[3][4][5] The enzymatic machinery responsible for this modification includes a family of over 20 zinc finger DHHC domain-containing (ZDHHC) palmitoyl (B13399708) acyltransferases (PATs) and depalmitoylating enzymes such as acyl-protein thioesterases (APTs).[2][3] Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases.[3][4]
Overview of Metabolic Labeling with this compound Analogs
Traditional methods for studying palmitoylation, such as metabolic labeling with radioactive [3H]-palmitate, present challenges including long exposure times and safety concerns.[6][7] Modern approaches utilize non-radioactive fatty acid analogs that can be metabolically incorporated into proteins by the cell's own enzymatic machinery.[8][9]
This compound itself is not typically used for metabolic labeling. Instead, analogs of palmitic acid containing a bioorthogonal handle, such as an alkyne or azide (B81097) group, are employed. A widely used analog is 17-octadecynoic acid (17-ODYA), an alkynyl-palmitic acid analog.[8][10] Once incorporated into proteins, this bioorthogonal handle allows for the specific attachment of reporter tags via click chemistry (copper(I)-catalyzed alkyne-azide cycloaddition).[9][11] These tags can be fluorophores for in-gel visualization or biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[7][10]
Key Applications
-
Global Profiling of Palmitoylated Proteins: Identify hundreds to thousands of S-palmitoylated proteins in a single experiment.[8]
-
Quantitative Analysis of Palmitoylation Dynamics: In combination with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), metabolic labeling can be used to quantify changes in palmitoylation levels under different cellular conditions.[8]
-
Pulse-Chase Analysis: Monitor the turnover rates of palmitoylation on specific proteins to distinguish between stable and dynamic modification events.[8][10]
-
Identification of Palmitoylation Sites: Pinpoint the specific cysteine residues that are modified.[2][12]
-
Drug Discovery and Target Validation: Screen for compounds that modulate the activity of palmitoylating or depalmitoylating enzymes.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing metabolic labeling with palmitic acid analogs.
Table 1: Identification of Palmitoylated Proteins in Different Cell Lines
| Cell Line | Method | Number of Identified Palmitoylated Proteins | Reference |
| Mouse T-cell hybridoma | 17-ODYA labeling with SILAC | > 400 | [8] |
| Mammalian cells | alk-16 labeling and analysis | ~100 | [2] |
| Bovine lens fiber cells | Acyl-Biotin Exchange (ABE) | 174 | [1] |
Table 2: Comparison of Palmitoylation Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Metabolic Labeling with Alkyne Analogs (e.g., 17-ODYA) | Incorporation of a bioorthogonal fatty acid analog followed by click chemistry.[9] | Allows for in vivo analysis of dynamic palmitoylation; compatible with pulse-chase experiments; non-radioactive.[8][10] | Relies on cellular metabolism; potential for off-target effects of the analog.[13] |
| Acyl-Biotin Exchange (ABE) | Chemical method involving the blockade of free thiols, cleavage of the palmitoyl-thioester bond, and labeling of the newly exposed thiol with biotin.[14][15] | Detects endogenously palmitoylated proteins without metabolic perturbation; can be used on tissue samples.[5][13] | An ex vivo method that cannot be used for dynamic studies in live cells; risk of incomplete reactions leading to false negatives.[6][16] |
| [3H]-Palmitate Metabolic Labeling | Incorporation of radioactive palmitic acid.[6] | Direct and unambiguous detection of palmitoylation.[7] | Use of radioactivity; low energy of tritium (B154650) requires long exposure times.[6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 17-ODYA and Click Chemistry
This protocol describes the metabolic labeling of cultured mammalian cells with the alkynyl-palmitic acid analog 17-ODYA, followed by lysis and click chemistry to attach a reporter tag for visualization or enrichment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
17-octadecynoic acid (17-ODYA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Azide-reporter tag (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide like Azide-Fluor 488 for visualization)
-
Click chemistry reagents:
-
Copper (II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE reagents
-
Streptavidin-agarose beads (for biotin-based enrichment)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare the 17-ODYA labeling medium:
-
Complex 17-ODYA with fatty acid-free BSA in a 5:1 molar ratio.
-
Dilute the 17-ODYA-BSA complex in complete culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.[17]
-
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the 17-ODYA labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO2 incubator. The labeling time depends on the turnover rate of palmitoylation for the protein of interest.[17]
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following:
-
Cell lysate (50-100 µg of protein)
-
Azide-reporter tag (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO4 (final concentration of 1 mM)
-
-
Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.
-
-
Downstream Analysis:
-
For In-gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using an appropriate gel imager.
-
For Affinity Enrichment: Proceed with immunoprecipitation using streptavidin-agarose beads to capture the biotin-labeled proteins. After washing, the enriched proteins can be eluted and analyzed by Western blotting or mass spectrometry.
-
Protocol 2: Acyl-Biotin Exchange (ABE) Chemistry
This protocol outlines the steps for identifying endogenously S-palmitoylated proteins from cell lysates using ABE chemistry.[14][15]
Materials:
-
Cell or tissue lysate
-
Lysis buffer (pH 7.4) containing protease inhibitors
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HAM) solution (pH 7.4)
-
Tris-HCl (pH 7.4) as a negative control for HAM
-
Thiol-reactive biotin label (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Blocking of Free Thiols:
-
To the cell lysate, add NEM to a final concentration of 10 mM to block all free cysteine residues.
-
Incubate at 4°C for 4 hours with gentle rotation.
-
-
Precipitation and Resuspension:
-
Precipitate the proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess NEM.
-
Resuspend the protein pellet in a buffer containing SDS.
-
-
Cleavage of Thioester Bonds:
-
Divide the sample into two equal aliquots.
-
To one aliquot, add hydroxylamine (HAM) to a final concentration of 0.5 M. This will cleave the thioester bonds of palmitoylated cysteines.
-
To the other aliquot, add Tris-HCl (pH 7.4) to a final concentration of 0.5 M as a negative control.
-
Incubate both samples at room temperature for 1 hour.
-
-
Labeling of Newly Exposed Thiols:
-
Add the thiol-reactive biotin label (e.g., Biotin-HPDP) to both samples.
-
Incubate at room temperature for 1 hour.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to both samples to capture the biotinylated proteins.
-
Incubate at 4°C overnight with gentle rotation.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT).
-
Analyze the eluates by SDS-PAGE and Western blotting to identify proteins that were specifically labeled in the hydroxylamine-treated sample compared to the Tris-treated control.
-
Visualizations
Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.
Caption: Experimental workflow for metabolic labeling with an alkyne analog.
Caption: Workflow for Acyl-Biotin Exchange (ABE) chemistry.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Assays of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Detect Palmitoylated Proteins: Methods and Best Practices - Creative Proteomics [creative-proteomics.com]
- 8. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 12. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiopalmitic Acid Analogs in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of thiopalmitic acid analogs, specifically ω-alkynyl fatty acids, in click chemistry protocols for the study of protein S-palmitoylation. This powerful technique offers a non-radioactive, efficient, and versatile method for labeling, identifying, and quantifying palmitoylated proteins in complex biological systems.
Introduction to Palmitoylation and its Detection
S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue via a thioester linkage.[1] This modification plays a crucial role in regulating protein trafficking, localization, stability, and protein-protein interactions.[1][2] Dysregulation of S-palmitoylation has been implicated in various diseases, including cancer and neurological disorders.[1]
Traditionally, the study of protein palmitoylation has relied on metabolic labeling with radioactive fatty acids like [3H]palmitate.[3] While effective, this method suffers from long exposure times, the need for specialized handling of radioactive materials, and challenges in the enrichment and identification of labeled proteins.
Click chemistry-based approaches have emerged as a superior alternative. These methods utilize bioorthogonal fatty acid analogs, such as 17-octadecynoic acid (17-ODYA), which contains a terminal alkyne group. This alkyne handle allows for the specific and efficient covalent ligation to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Principle of the Method
The workflow for detecting S-palmitoylated proteins using this compound analogs and click chemistry involves two main stages:
-
Metabolic Labeling: Cells or organisms are incubated with an alkynyl-functionalized palmitic acid analog (e.g., 17-ODYA). This analog is taken up by the cells and incorporated into proteins by the endogenous palmitoylation machinery.
-
Click Chemistry Ligation: Following metabolic labeling, cell lysates are prepared, and a click reaction is performed to attach an azide-functionalized reporter probe to the alkyne-modified proteins. The most common click reaction for this purpose is the CuAAC reaction. The resulting tagged proteins can then be detected, enriched, and identified using various downstream applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this technique, compiled from various protocols.
Table 1: Metabolic Labeling Parameters
| Parameter | Recommended Value | Notes |
| Probe | 17-octadecynoic acid (17-ODYA) | A commonly used commercially available palmitic acid analog. |
| Working Concentration | 25 - 100 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 4 - 16 hours | Shorter times (e.g., 1 hour) may be sufficient for proteins with rapid turnover, while longer times increase labeling of more stable proteins. |
| Cell Culture Medium | DMEM with 10% fatty acid-free FBS | The use of fatty acid-free serum is recommended to enhance the incorporation of the analog. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagent Concentrations
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| Azide (B81097) Reporter Probe | 1 - 10 mM in DMSO or water | 20 - 50 µM |
| Copper(II) Sulfate (CuSO₄) | 20 - 100 mM in water | 0.1 - 1 mM |
| Reducing Agent (Sodium Ascorbate) | 100 - 300 mM in water (prepare fresh) | 1 - 5 mM |
| Copper Ligand (THPTA) | 50 - 100 mM in water | 0.5 - 5 mM |
| Protein Lysate | 1 - 5 mg/mL | Variable |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with 17-ODYA
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare the cell culture medium (e.g., DMEM) supplemented with 10% fatty acid-free fetal bovine serum (FAF-FBS).
-
Probe Addition: Add 17-ODYA to the labeling medium to achieve the desired final concentration (e.g., 25-100 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the 17-ODYA-containing labeling medium.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
Protocol 2: CuAAC Reaction for Labeling of Protein Lysates
-
Prepare Stock Solutions:
-
Azide Reporter: 2.5 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA Ligand: 100 mM in water.
-
Sodium Ascorbate (B8700270): 300 mM in water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM azide reporter probe.
-
-
Add THPTA: Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add Copper Sulfate: Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Initiate Reaction: Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the click reaction and vortex briefly.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Downstream Analysis: The click-labeled proteins are now ready for downstream applications such as SDS-PAGE, western blotting, affinity purification, or mass spectrometry.
Visualizations
Caption: Experimental workflow for the detection of S-palmitoylated proteins.
Caption: Cellular incorporation of 17-ODYA into proteins.
Applications in Research and Drug Development
-
Profiling Protein Palmitoylation: This method allows for the large-scale identification of palmitoylated proteins in various cell types and tissues.
-
Validation of Palmitoylation Sites: Combined with mass spectrometry, this technique can be used to identify specific cysteine residues that are palmitoylated.
-
Studying Dynamic Palmitoylation: Pulse-chase experiments using 17-ODYA can be employed to investigate the dynamics of palmitoylation and depalmitoylation.
-
Drug Discovery: This technique can be used to screen for compounds that inhibit or enhance the activity of palmitoyl (B13399708) acyltransferases (PATs) or acyl protein thioesterases (APTs).
-
Biomarker Discovery: Identifying changes in the palmitoylation status of proteins in disease states can lead to the discovery of novel biomarkers.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal | - Inefficient metabolic labeling. | - Optimize 17-ODYA concentration and incubation time. - Ensure the use of fatty acid-free serum. |
| - Inefficient click reaction. | - Use freshly prepared sodium ascorbate. - Optimize reagent concentrations. | |
| High background | - Non-specific binding of the reporter probe. | - Reduce the concentration of the azide reporter probe. - Include appropriate wash steps after the click reaction. |
| - Copper-induced protein aggregation. | - Ensure an adequate concentration of the copper ligand (THPTA). |
Conclusion
The use of this compound analogs in conjunction with click chemistry provides a robust and versatile platform for the study of protein S-palmitoylation. This approach overcomes many of the limitations of traditional methods and has broad applications in basic research and drug development. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers seeking to implement this powerful technique in their own laboratories.
References
Application Notes and Protocols for Radioactive Pulse-Chase Analysis of Protein S-Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for studying dynamic protein S-palmitoylation using radioactive pulse-chase analysis. This technique remains a cornerstone for the direct and unambiguous measurement of palmitate turnover on specific proteins of interest.
Introduction to Protein S-Palmitoylation
Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to a cysteine residue via a thioester bond.[1][2][3] This dynamic modification plays a crucial role in regulating protein trafficking, subcellular localization, protein-protein interactions, and signal transduction.[1][3] The reversible nature of S-palmitoylation, governed by palmitoyl (B13399708) acyltransferases (PATs) and acyl-protein thioesterases (APTs), allows for rapid control of protein function.
Principle of Radioactive Pulse-Chase Analysis
Radioactive pulse-chase analysis is a powerful method to study the life cycle and dynamics of post-translational modifications like S-palmitoylation. The technique involves two key steps:
-
Pulse: Cells are incubated for a short period with a medium containing a radiolabeled precursor, in this case, [³H]-palmitic acid. During this "pulse," the radioactive palmitate is incorporated into newly synthesized and modified proteins.
-
Chase: The radioactive medium is replaced with a medium containing an excess of non-radioactive ("cold") palmitic acid. This "chase" prevents further incorporation of the radiolabel. The fate of the radioactively labeled protein cohort is then monitored over time to determine the rate of palmitate removal (depalmitoylation).
Experimental Workflow
The general workflow for a radioactive pulse-chase experiment to analyze protein S-palmitoylation is depicted below.
Caption: Workflow for radioactive pulse-chase analysis of S-palmitoylation.
Detailed Experimental Protocol: [³H]-Palmitic Acid Pulse-Chase Analysis
This protocol is a general guideline and may require optimization for specific cell types and proteins of interest.
Materials and Reagents:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Serum-free medium
-
[9,10-³H]-Palmitic Acid (specific activity ~30-60 Ci/mmol)
-
Unlabeled (cold) palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
SDS-PAGE gels and running buffer
-
Fluorographic enhancer solution (e.g., Amplify™ or EN³HANCE™)
-
X-ray film or phosphorimager screen
Protocol:
1. Cell Culture and Preparation: a. Seed cells in appropriate culture plates to reach ~80-90% confluency on the day of the experiment. b. On the day of the experiment, wash the cells once with warm PBS.
2. Pulse Labeling: a. Prepare the pulse medium: supplement serum-free medium with [³H]-palmitic acid. A final concentration of 0.5-1.0 mCi/mL is a common starting point. The radioactive palmitic acid can be pre-complexed with fatty acid-free BSA to improve its solubility and uptake. b. Remove the PBS and add the pulse medium to the cells. c. Incubate for the desired pulse time (e.g., 10-30 minutes) at 37°C. The optimal pulse time should be determined empirically.
3. Chase: a. After the pulse, aspirate the radioactive medium. b. Wash the cells twice with warm PBS to remove residual [³H]-palmitic acid. c. Add the chase medium: complete medium supplemented with a high concentration of unlabeled palmitic acid (e.g., 100-200 µM). d. Incubate the cells at 37°C.
4. Sample Collection: a. At each designated chase time point (e.g., 0, 15, 30, 60, 120 minutes), place the plate on ice to stop cellular processes. b. Aspirate the chase medium and wash the cells once with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
5. Immunoprecipitation: a. Transfer the supernatant to a new tube. b. Add the primary antibody against the protein of interest and incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add Protein A/G beads and incubate for another 1-2 hours at 4°C. d. Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
6. SDS-PAGE and Fluorography: a. After the final wash, resuspend the beads in SDS-PAGE sample buffer, boil for 5 minutes, and centrifuge to pellet the beads. b. Load the supernatant onto an SDS-PAGE gel and perform electrophoresis. c. After electrophoresis, fix the gel and treat it with a fluorographic enhancer according to the manufacturer's instructions. This step is crucial for detecting the weak beta emissions from tritium. d. Dry the gel. e. Expose the dried gel to X-ray film at -80°C or a phosphorimager screen. Exposure times can range from days to weeks.
7. Data Analysis: a. Develop the film or scan the phosphorimager screen. b. Perform densitometry on the bands corresponding to the protein of interest at each time point. c. To correct for variations in protein loading, it is advisable to perform a parallel Western blot to determine the total amount of the immunoprecipitated protein at each time point. d. Calculate the ratio of the radioactive signal to the total protein amount for each time point. e. Plot the normalized radioactive signal against the chase time to determine the rate of depalmitoylation and the half-life of the palmitate modification.
Quantitative Data Presentation
The results of a pulse-chase experiment can be summarized to determine the half-life of palmitoylation for a specific protein.
| Chase Time (minutes) | Radioactive Signal (Arbitrary Units) | Total Protein (Arbitrary Units) | Normalized Radioactivity |
| 0 | 15,000 | 1,200 | 1.00 |
| 15 | 11,250 | 1,180 | 0.76 |
| 30 | 7,800 | 1,210 | 0.52 |
| 60 | 4,500 | 1,190 | 0.30 |
| 120 | 2,000 | 1,200 | 0.13 |
| Table 1: Example data from a [³H]-palmitate pulse-chase experiment. The half-life can be calculated from the decay curve of the normalized radioactivity. |
Signaling Pathway Visualization
S-palmitoylation is a key regulator of many signaling pathways. For example, the localization and function of Ras proteins are critically dependent on palmitoylation.
Caption: Dynamic cycle of Ras palmitoylation and its role in signaling.
Alternative and Complementary Methods
While radioactive labeling is a direct method, several non-radioactive techniques have been developed.
| Method | Principle | Advantages | Disadvantages |
| [³H]-Palmitate Labeling | Metabolic incorporation of radioactive palmitate. | Direct detection, quantitative. | Use of radioactivity, long exposure times. |
| Acyl-Biotin Exchange (ABE) | Chemical method to swap palmitate with biotin. | Non-radioactive, good for identifying palmitoylated proteins. | Indirect, potential for incomplete reactions. |
| Click Chemistry | Metabolic labeling with alkyne-tagged fatty acids (e.g., 17-ODYA) followed by reaction with an azide-containing reporter. | Non-radioactive, high sensitivity, versatile for imaging and proteomics. | Potential for the analog to not perfectly mimic endogenous palmitate. |
| Table 2: Comparison of methods for analyzing protein S-palmitoylation. |
Conclusion
Radioactive pulse-chase analysis using [³H]-palmitic acid remains a valuable and direct approach for quantifying the dynamics of protein S-palmitoylation. While newer, non-radioactive methods offer significant advantages in terms of safety and versatility, the traditional radiolabeling technique provides unambiguous data on the turnover of this critical post-translational modification. Careful experimental design and optimization are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for In Vivo Protein Labeling Using Thiopalmitic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of thiopalmitic acid analogs for the metabolic labeling, detection, and characterization of S-palmitoylated proteins in vivo. The protocols detailed below leverage bioorthogonal chemistry to enable sensitive and robust analysis of protein palmitoylation dynamics, a critical post-translational modification involved in numerous cellular processes and disease states.
Introduction to this compound Analogs
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, plays a crucial role in regulating protein trafficking, localization, stability, and activity.[1][2] Traditional methods for studying palmitoylation, such as metabolic labeling with radioactive [3H]-palmitate, are often hindered by long exposure times, low sensitivity, and the hazards associated with radioactivity.[1][3][4]
The development of bioorthogonal this compound analogs has revolutionized the study of protein palmitoylation. These analogs contain a chemical reporter group, such as an alkyne or an azide (B81097), that is incorporated into proteins by the cell's natural metabolic machinery. The reporter group then allows for the specific and efficient attachment of probes for visualization or affinity purification through "click chemistry" or Staudinger ligation. This approach offers a non-radioactive, highly sensitive, and versatile method for studying dynamic protein palmitoylation in vivo.
Alkynyl-analogs, such as 17-octadecynoic acid (17-ODYA), are commonly used and are detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This method is highly specific and efficient, allowing for the attachment of various tags, including fluorophores for in-gel fluorescence scanning or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis. Azido-analogs can also be used and are detected via the Staudinger ligation with phosphine-tagged probes. However, alkynyl reporters are often preferred due to potentially lower background labeling.
Key this compound Analogs and Their Applications
| Analog Name | Chemical Reporter | Detection Chemistry | Common Applications | Reference |
| 17-Octadecynoic Acid (17-ODYA) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Global profiling of palmitoylated proteins, pulse-chase analysis of palmitoylation dynamics, visualization of palmitoylated proteins. | |
| ω-Alkynyl-palmitate (e.g., hexadec-15-ynoic acid) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Specific labeling of palmitoylated proteins in vitro and in vivo, validation of protein palmitoylation. | |
| Azido-palmitate (e.g., azido-tetradecanoic acid) | Azide | Staudinger Ligation with triarylphosphine probes | Identification of palmitoylated mitochondrial proteins, comparison with radiolabeling methods. |
Experimental Workflows
General Workflow for Metabolic Labeling and Detection
The general workflow for labeling and detecting palmitoylated proteins using this compound analogs involves metabolic incorporation of the analog, cell lysis, click chemistry reaction to attach a reporter tag, and subsequent analysis.
Pulse-Chase Workflow for Studying Palmitoylation Dynamics
Pulse-chase experiments are invaluable for studying the dynamics of protein palmitoylation, including the rates of palmitate turnover.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 17-ODYA
This protocol describes the metabolic labeling of cultured mammalian cells with the alkynyl-palmitate analog 17-ODYA.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
17-ODYA (17-octadecynoic acid)
-
DMSO
-
DPBS (Dulbecco's Phosphate-Buffered Saline), pre-warmed to 37°C
-
Fatty acid-free BSA (Bovine Serum Albumin) (optional, for improved delivery)
Procedure:
-
Prepare 17-ODYA Stock Solution: Prepare a 25 mM stock solution of 17-ODYA in DMSO.
-
Prepare Labeling Medium:
-
For direct addition, dilute the 17-ODYA stock solution 1:1000 into pre-warmed complete cell culture medium to a final concentration of 25 µM. Vortex or sonicate to ensure the probe is well-mixed.
-
For enhanced delivery, first saponify the 17-ODYA and conjugate it to fatty acid-free BSA.
-
-
Cell Culture: Grow mammalian cells to the desired confluency (typically 70-80%) in standard culture dishes.
-
Metabolic Labeling:
-
Aspirate the existing culture medium.
-
Wash the cells once with pre-warmed DPBS.
-
Add the prepared 17-ODYA labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-8 hours). The optimal labeling time may need to be determined empirically for each cell type and experimental goal.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with cold DPBS to remove unincorporated 17-ODYA.
-
Harvest the cells by scraping or trypsinization, followed by centrifugation.
-
The cell pellet can be stored at -80°C or used immediately for lysis and subsequent analysis.
-
Protocol 2: In-Gel Fluorescence Detection of Palmitoylated Proteins via Click Chemistry
This protocol details the detection of 17-ODYA-labeled proteins in a cell lysate using a fluorescent azide probe.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore probe (e.g., rhodamine-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Click Chemistry Reagent Preparation:
-
Azide-fluorophore stock: Prepare a stock solution in DMSO (e.g., 2 mM rhodamine-azide).
-
TCEP stock: Prepare a fresh 50 mM stock solution in water.
-
TBTA stock: Prepare a 1.7 mM stock solution in DMSO.
-
CuSO₄ stock: Prepare a 50 mM stock solution in water.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse on ice. Clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg in a volume up to 45 µL with lysis buffer)
-
Azide-fluorophore (e.g., 1 µL of 2 mM stock for a final concentration of 40 µM)
-
TCEP (1 µL of 50 mM stock, final concentration 1 mM)
-
TBTA (3 µL of 1.7 mM stock, final concentration 100 µM)
-
CuSO₄ (1 µL of 50 mM stock, final concentration 1 mM)
-
-
Vortex to mix and incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents (e.g., with chloroform/methanol).
-
SDS-PAGE and Fluorescence Scanning:
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 3: Affinity Purification of Palmitoylated Proteins
This protocol describes the enrichment of 17-ODYA-labeled proteins using an azide-biotin probe followed by streptavidin affinity purification.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer
-
Azide-biotin probe
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis and Click Chemistry:
-
Perform cell lysis and the click chemistry reaction as described in Protocol 2, substituting the azide-fluorophore with an azide-biotin probe (e.g., final concentration of 100 µM).
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate with rotation (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with appropriate wash buffers (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS).
-
-
Elution:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
The eluted proteins can be analyzed by Western blotting or identified by mass spectrometry.
-
Control Experiments
To ensure the specificity of the labeling, several control experiments should be performed:
-
No Analog Control: Cells are cultured without the this compound analog to check for background signal.
-
Competitive Inhibition: Cells are pre-incubated with a general palmitoylation inhibitor, such as 2-bromopalmitate (2-BP), before labeling with the analog. A significant reduction in signal indicates specific incorporation at palmitoylation sites.
-
Hydroxylamine (B1172632) Treatment: The thioester linkage of S-palmitoylation is sensitive to cleavage by neutral hydroxylamine. Treating labeled lysates or membranes with hydroxylamine should result in the loss of the reporter tag from palmitoylated proteins.
Quantitative Data Summary
| Parameter | Value/Range | Cell Type/System | Reference |
| 17-ODYA Labeling Concentration | 25 - 100 µM | Mammalian cells (Jurkat, 293T, COS-7) | |
| 17-ODYA Labeling Time | 1 - 8 hours | Mammalian cells | |
| ω-Alkynyl-palmitate Labeling Concentration | 100 µM | COS-7 cells | |
| 2-Bromopalmitate (Inhibitor) Concentration | 100 µM | COS-7 cells | |
| Hydroxylamine Treatment | 1 M NH₂OH | Lysed mitochondria | |
| Click Reaction: Azide-Rhodamine Concentration | 20 µM | BW5147 cell lysate | |
| Click Reaction: Azide-Biotin Concentration | 400 µM | BW5147 cell lysate |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient cellular uptake of the analog. | Use a saponification and BSA conjugation protocol for improved delivery of the fatty acid analog. Increase labeling time or analog concentration. |
| Inefficient click chemistry reaction. | Use freshly prepared click chemistry reagents, especially TCEP and ascorbic acid (if used as the reductant). Ensure the absence of EDTA and Tris in the reaction buffer. | |
| High background signal | Non-specific binding of the probe. | Perform a protein precipitation step after the click chemistry reaction. Include stringent wash steps during affinity purification. |
| Thiol-dependent background with azido-fatty acids. | Preferentially use alkynyl-fatty acid analogs and azide probes. | |
| Signal not reduced by hydroxylamine | The modification is not a thioester bond (e.g., N-myristoylation). | This suggests a different type of lipid modification. Use specific inhibitors (e.g., 2-hydroxymyristate (B1261983) for myristoylation) to differentiate. |
These notes and protocols provide a robust framework for the investigation of protein S-palmitoylation using this compound analogs. The versatility of this chemical biology approach will continue to facilitate new discoveries in the roles of this important post-translational modification in health and disease.
References
- 1. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acyl-Biotin Exchange (ABE) Assay in S-Palmitoylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to S-Palmitoylation and its Detection
S-palmitoylation is a reversible post-translational lipid modification involving the attachment of the 16-carbon fatty acid, palmitic acid, to cysteine residues within a protein via a thioester bond.[1][2] This dynamic modification plays a crucial role in regulating various cellular processes, including protein trafficking, localization to specific membrane domains, protein stability, and protein-protein interactions.[1][2] Dysregulation of S-palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.[2]
The acyl-biotin exchange (ABE) assay is a powerful and widely used chemical method to detect and quantify S-palmitoylated proteins.[3][4] It offers a non-radioactive alternative to traditional methods that relied on metabolic labeling with radioactive palmitic acid.[5][6] The ABE assay is based on the specific chemical cleavage of the thioester bond and subsequent labeling of the formerly palmitoylated cysteine with biotin (B1667282).[4]
This document provides detailed application notes and protocols for the ABE assay. While the user specified "Thiopalmitic acid," current common methods utilize either the direct ABE assay on endogenous palmitoylation or metabolic labeling with palmitic acid analogs containing bioorthogonal handles (e.g., alkynes or azides) for subsequent detection via click chemistry.[1][7] For the purpose of a comprehensive guide, we will detail the standard ABE protocol and also discuss the complementary metabolic labeling approach.
Principle of the Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a three-step chemical process that allows for the specific detection of S-palmitoylated proteins[5][8]:
-
Blocking of Free Thiols: All free (non-palmitoylated) cysteine residues in a protein lysate are irreversibly blocked with a thiol-reactive reagent, most commonly N-ethylmaleimide (NEM).[9][10] This step is crucial to prevent non-specific labeling in the subsequent steps.[9]
-
Cleavage of Thioester Bonds: The labile thioester linkage between palmitic acid and cysteine is specifically cleaved using a neutral solution of hydroxylamine (B1172632) (HAM).[9][10] This step exposes the thiol groups of previously palmitoylated cysteines.[9] A control sample is typically treated with a buffer lacking HAM to assess background signal.
-
Biotinylation of Exposed Thiols: The newly exposed thiol groups are then covalently labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).[4][9] The biotinylated proteins can then be detected or purified using streptavidin-based methods.
Complementary Approach: Metabolic Labeling with Palmitic Acid Analogs
An alternative and powerful method for studying S-palmitoylation involves the metabolic incorporation of palmitic acid analogs containing a bioorthogonal chemical reporter, such as an alkyne or an azide (B81097) group (e.g., 17-octadecynoic acid, 17-ODYA).[5][7]
Principle:
-
Metabolic Incorporation: Cells are incubated with the palmitic acid analog, which is incorporated into proteins by the cell's natural enzymatic machinery.[5][10]
-
Click Chemistry: After cell lysis, the alkyne- or azide-modified proteins are conjugated to a biotin molecule containing the complementary reactive group (an azide or alkyne, respectively) via a highly specific and efficient copper-catalyzed "click" reaction.[1][7]
-
Detection/Purification: The biotinylated proteins can then be analyzed similarly to those from the ABE assay.
This method is particularly useful for pulse-chase experiments to study the dynamics of palmitoylation and depalmitoylation.[5]
Data Presentation
The ABE assay, when combined with western blotting, allows for a semi-quantitative analysis of S-palmitoylation levels for a specific protein of interest.[2][9] The intensity of the biotin signal in the hydroxylamine-treated sample is compared to the control (no hydroxylamine) and normalized to the total amount of the protein in the input lysate.[9]
Table 1: Example of Semi-Quantitative Analysis of Protein Palmitoylation using ABE Assay
| Treatment Group | Protein of Interest (Input) | Palmitoylation Signal (+HAM) | Palmitoylation Signal (-HAM) | Normalized Palmitoylation (Fold Change) |
| Control | 1.00 | 0.85 | 0.05 | 1.00 |
| Drug A | 0.95 | 0.40 | 0.04 | 0.47 |
| Drug B | 1.10 | 1.20 | 0.06 | 1.36 |
Data are representative of densitometric analysis of western blot bands and are expressed as arbitrary units normalized to the control group.
Experimental Protocols
Protocol 1: Acyl-Biotin Exchange (ABE) Assay for Detection of S-Palmitoylated Proteins
Materials:
-
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, pH 7.4, supplemented with protease inhibitors.
-
N-ethylmaleimide (NEM): 1 M stock in DMSO.
-
Hydroxylamine (HAM) Solution: 1 M hydroxylamine in water, pH 7.4.
-
Tris-HCl: 1 M, pH 7.4 (for control).
-
Biotin-HPDP: 20 mM stock in DMSO.
-
Streptavidin-agarose beads.
-
Wash Buffers: Lysis buffer with and without detergents.
-
Elution Buffer: SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Blocking of Free Thiols:
-
To 1 mg of protein lysate, add NEM to a final concentration of 20 mM.
-
Incubate at 4°C for 4 hours with gentle rotation to block all free thiol groups.
-
Precipitate the protein to remove excess NEM. A common method is chloroform/methanol precipitation.
-
-
Cleavage of Thioester Bonds:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add the HAM solution to a final concentration of 0.7 M (+HAM).
-
To the other aliquot, add an equal volume of Tris-HCl as a negative control (-HAM).
-
Incubate both samples at room temperature for 1 hour.
-
-
Biotinylation of Exposed Thiols:
-
Precipitate the proteins again to remove hydroxylamine.
-
Resuspend each pellet in a buffer containing 1% SDS.
-
Add Biotin-HPDP to a final concentration of 1 mM to both the +HAM and -HAM samples.
-
Incubate at room temperature for 1 hour.
-
-
Affinity Purification of Biotinylated Proteins:
-
Dilute the samples with Lysis Buffer to reduce the SDS concentration to 0.1%.
-
Add streptavidin-agarose beads to each sample and incubate at 4°C overnight with rotation.
-
Wash the beads extensively with Lysis Buffer containing 0.1% SDS.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest.
-
A strong band in the +HAM lane compared to the -HAM lane indicates that the protein is S-palmitoylated.
-
Protocol 2: Metabolic Labeling with a Palmitic Acid Analog and Click Chemistry
Materials:
-
Palmitic Acid Analog: e.g., 17-Octadecynoic Acid (17-ODYA).
-
Click Chemistry Reagents: Azide-biotin, copper (II) sulfate (B86663) (CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Cell Culture Medium.
-
Lysis Buffer.
-
Streptavidin-agarose beads.
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with the palmitic acid analog (e.g., 25-50 µM 17-ODYA) for 4-16 hours.
-
-
Cell Lysis:
-
Harvest and lyse the cells as described in Protocol 1.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add azide-biotin, CuSO₄, and sodium ascorbate.
-
Incubate at room temperature for 1-2 hours to allow the click reaction to proceed.
-
-
Affinity Purification and Analysis:
-
Purify and analyze the biotinylated proteins using streptavidin-agarose beads followed by western blotting as described in Protocol 1 (steps 5 and 6).
-
Visualizations
Caption: Workflow of the Acyl-Biotin Exchange (ABE) Assay.
Caption: S-Palmitoylation cycle regulating Ras protein localization and signaling.
References
- 1. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the brain palmitoyl-proteome using both acyl-biotin exchange and acyl-resin-assisted capture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Thiopalmitic Acid Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiopalmitic Acid
This compound, also known as 16-mercaptohexadecanoic acid, is a saturated long-chain fatty acid analog containing a thiol (-SH) group. This modification makes it a valuable tool for studying various cellular processes, particularly S-palmitoylation. S-palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein via a thioester linkage.[1][2] This process plays a critical role in regulating protein trafficking, localization, stability, and signal transduction.[1][3][4] Dysregulation of S-palmitoylation has been implicated in numerous diseases, including cancer, cardiovascular disease, and neurological disorders. This compound can be used in cell-based assays as a competitive inhibitor or as a probe to study the enzymes involved in the palmitoylation cycle, such as protein acyltransferases (PATs) and acyl-protein thioesterases (APTs).
Data Presentation: Quantitative Parameters for this compound and Related Compounds in Cell Culture
The following table summarizes key quantitative data for the use of this compound and the related S-palmitoylation inhibitor, 2-bromopalmitate. The data for this compound is extrapolated from protocols for similar long-chain fatty acids and inhibitors. Optimization for specific cell lines and experimental conditions is recommended.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10-50 mM in Ethanol (B145695) or DMSO | Prepare fresh before complexing with BSA. |
| 2-Bromopalmitate Working Concentration | 10 - 100 µM | A commonly used inhibitor of S-palmitoylation. |
| Suggested this compound Working Concentration | 10 - 100 µM | Based on concentrations used for 2-bromopalmitate. |
| Fatty Acid-Free BSA Stock Solution | 1-10% (w/v) in sterile PBS or serum-free media | Prepare fresh and sterile filter. |
| Fatty Acid:BSA Molar Ratio | 2:1 to 10:1 | Higher ratios increase the concentration of unbound fatty acid. |
| Incubation Time | 4 - 48 hours | Highly dependent on the cell type and the specific endpoint being measured. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
Long-chain fatty acids like this compound have low solubility in aqueous solutions and require a carrier protein, such as bovine serum albumin (BSA), for efficient delivery to cells in culture.
Materials:
-
This compound (or 16-mercaptohexadecanoic acid)
-
Ethanol, 100% (or DMSO)
-
Fatty acid-free BSA
-
Sterile PBS or serum-free cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 10% Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a final concentration of 10% (w/v).
-
Gently rotate or stir at room temperature until fully dissolved. Avoid vigorous shaking to prevent frothing.
-
Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.
-
Warm the sterile BSA solution to 37°C in a water bath.
-
-
Prepare a this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to create a 10-50 mM stock solution.
-
Warm the solution to 37°C and vortex until the this compound is completely dissolved.
-
-
Complex this compound with BSA:
-
Slowly add the warm this compound stock solution dropwise to the warm 10% BSA solution while gently vortexing. The desired fatty acid:BSA molar ratio will determine the volumes to be mixed. For example, for a 5:1 molar ratio, add the appropriate volume of the fatty acid stock to the BSA solution.
-
Incubate the mixture in a shaking water bath or incubator at 37°C for at least 1 hour to allow for complex formation.
-
The resulting this compound-BSA complex is now ready to be diluted in cell culture medium to the desired final working concentration.
-
Protocol 2: Treatment of Cultured Cells with this compound-BSA Complex
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
Prepared this compound-BSA complex
-
Control medium (containing BSA-ethanol complex without this compound)
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates or flasks at a density appropriate for the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
-
Preparation of Treatment Media:
-
Prepare the final treatment medium by diluting the this compound-BSA complex into the complete cell culture medium to achieve the desired final concentration of this compound (e.g., 10, 25, 50, or 100 µM).
-
Prepare a control medium by adding an equivalent volume of the BSA-ethanol complex (without this compound) to the complete cell culture medium.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment or control medium to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) at 37°C in a humidified CO2 incubator.
-
-
Assessment of Cellular Effects:
-
Following incubation, the cells can be harvested and analyzed for various endpoints, such as:
-
Cell Viability and Proliferation: Using assays like MTT, XTT, or cell counting.
-
Apoptosis: Assessed by flow cytometry (e.g., Annexin V/PI staining) or western blotting for apoptotic markers (e.g., cleaved caspases).
-
S-palmitoylation Status of Target Proteins: Analyzed by techniques such as Acyl-Biotin Exchange (ABE) or click chemistry-based methods.
-
Changes in Gene and Protein Expression: Evaluated by qPCR, western blotting, or mass spectrometry.
-
Alterations in Signaling Pathways: Investigated by western blotting for key signaling proteins and their phosphorylation status.
-
-
Visualizations
Caption: Experimental workflow for this compound treatment in cell culture.
Caption: Simplified overview of the S-palmitoylation cycle and its functional consequences.
References
- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 4. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Palmitoylated Proteins by Mass Spectrometry
Topic: Thiopalmitic Acid Analogs for Identifying Palmitoylated Proteins by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitic acid, to cysteine residues via a thioester bond. This lipid modification plays a critical role in regulating protein trafficking, localization, stability, and protein-protein interactions.[1][2] The dynamic nature of palmitoylation makes it a key regulatory mechanism in various cellular processes and signaling pathways, including those involved in cancer and immune responses.[2][3]
The study of S-palmitoylation has been historically challenging due to the labile nature of the thioester linkage and the hydrophobicity of the lipidated proteins.[4] Traditional methods using radiolabeled palmitate ([³H]-palmitate) are cumbersome and have low sensitivity.[2][5][6] Modern chemical proteomic strategies have emerged to overcome these limitations, providing powerful tools for the large-scale identification and quantification of palmitoylated proteins.
This application note details the use of palmitic acid analogs, which can be considered functional "this compound" probes, for the metabolic labeling and subsequent identification of palmitoylated proteins by mass spectrometry. The primary method described herein is the use of 17-octadecynoic acid (17-ODYA), a commercially available alkyne-containing palmitic acid analog, coupled with bioorthogonal click chemistry.[2][7] This approach allows for the sensitive and specific enrichment of palmitoylated proteins from complex biological samples for downstream mass spectrometric analysis.[8][9]
Principle of the Method
The workflow is based on the metabolic incorporation of a palmitic acid analog into proteins by the cell's own enzymatic machinery.[10] The incorporated analog contains a bioorthogonal handle (e.g., an alkyne group in 17-ODYA) that can be specifically reacted with a reporter tag via click chemistry.[2][10] This reporter tag can be a fluorophore for in-gel visualization or an affinity tag, such as biotin (B1667282), for the enrichment of labeled proteins. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins and their palmitoylation sites.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 17-ODYA
This protocol describes the metabolic labeling of cultured mammalian cells with the palmitic acid analog 17-ODYA.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium (e.g., DMEM, RPMI)
-
17-octadecynoic acid (17-ODYA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of 17-ODYA in DMSO (e.g., 25 mM).
-
Culture mammalian cells to the desired confluency in their appropriate complete medium.
-
On the day of the experiment, dilute the 17-ODYA stock solution into pre-warmed complete cell culture medium to a final concentration of 25 µM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the 17-ODYA-containing medium to the cells.
-
Incubate the cells for 6 or more hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal labeling time may vary depending on the cell type and the turnover rate of the protein of interest.
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS to remove excess 17-ODYA.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.
Protocol 2: Click Chemistry Reaction for Biotin Tagging
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins.
Materials:
-
17-ODYA-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Cold acetone (B3395972)
Procedure:
-
Lyse the 17-ODYA-labeled cell pellet in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, combine the cell lysate (containing 1-2 mg of protein) with the click chemistry reagents in the following order:
-
Biotin-azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
-
Precipitate the proteins by adding four volumes of cold acetone and incubate at -20°C for at least 2 hours (or overnight).
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the protein pellet with cold methanol.
-
Allow the protein pellet to air dry.
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged palmitoylated proteins using streptavidin affinity chromatography and their subsequent preparation for mass spectrometry analysis.
Materials:
-
Biotinylated protein pellet
-
Urea (B33335) (8 M in 50 mM Tris-HCl, pH 8.0)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 4 M urea in PBS, PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin tips
Procedure:
-
Resuspend the biotinylated protein pellet in a buffer containing 8 M urea.
-
Incubate the resuspended lysate with streptavidin-agarose beads for 2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with wash buffers to remove non-specifically bound proteins. A typical washing sequence is:
-
1% SDS in PBS
-
4 M urea in PBS
-
PBS
-
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins on-bead by adding trypsin (e.g., 1 µg) and incubating overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with TFA to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.
-
The eluted peptides are ready for analysis by LC-MS/MS.
Quantitative Analysis
For quantitative analysis of changes in protein palmitoylation under different conditions, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be combined with the 17-ODYA labeling protocol.[2][9]
| Method | Description | Advantages | Considerations |
| SILAC-17-ODYA | Cells are grown in "light," "medium," or "heavy" media containing different stable isotopes of essential amino acids (e.g., arginine and lysine).[9] After labeling, cells are treated with 17-ODYA or a vehicle control. The lysates are then combined, and the palmitoylated proteins are enriched and analyzed by MS. | Allows for accurate relative quantification of palmitoylation levels between different experimental conditions.[11] | Requires cells that can be metabolically labeled. Can be expensive. |
| Label-Free Quantification (LFQ) | The relative abundance of peptides is determined by comparing the signal intensities or spectral counts of the same peptide across different MS runs. | Does not require metabolic labeling and can be applied to a wider range of sample types. | Can be less accurate than isotope-labeling methods and is more susceptible to variations in sample preparation and MS performance. |
Data Presentation
The following table summarizes hypothetical quantitative data from a SILAC-17-ODYA experiment comparing palmitoylation levels in control versus drug-treated cells.
| Protein ID | Gene Name | Heavy/Light Ratio (Treated/Control) | Description |
| P12345 | Ras | 0.52 | Oncogenic signaling protein |
| Q67890 | Fyn | 0.65 | Src-family tyrosine kinase |
| A1B2C3 | LAT | 1.89 | Linker for activation of T-cells |
| D4E5F6 | Gαq | 0.98 | G-protein alpha subunit |
Visualizations
Signaling Pathway Diagram
Caption: Regulation of Ras signaling by reversible palmitoylation.
Experimental Workflow Diagram
Caption: Workflow for identifying palmitoylated proteins.
Conclusion
The use of palmitic acid analogs, such as 17-ODYA, in combination with click chemistry and mass spectrometry has revolutionized the study of protein palmitoylation. This approach offers a robust and sensitive method for the identification and quantification of palmitoylated proteins in a variety of biological contexts. The detailed protocols and quantitative strategies outlined in this application note provide a framework for researchers to investigate the role of this important post-translational modification in their systems of interest, ultimately contributing to a better understanding of cellular signaling and disease pathogenesis.
References
- 1. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial Optimization of Activity-Based Probes for Acyl Protein Thioesterases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiopalmitic Acid in Studying Protein Trafficking
Introduction
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, is a critical post-translational modification that governs the trafficking, localization, and function of a vast array of cellular proteins.[1][2][3][4][5] This dynamic process acts as a molecular switch, modulating protein-membrane interactions and facilitating the shuttling of proteins between different cellular compartments.[3][5] The study of protein palmitoylation has been revolutionized by the development of chemical biology tools, particularly the use of thiopalmitic acid analogs, which allow for the metabolic labeling and visualization of palmitoylated proteins in living cells.
This application note provides detailed protocols and methodologies for the use of a key this compound analog, 17-octadecynoic acid (17-ODYA), in studying protein trafficking. 17-ODYA is a commercially available, cell-permeable analog of palmitic acid that contains a terminal alkyne group.[6][7] This alkyne handle allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[7][8] This enables the sensitive detection, enrichment, and identification of palmitoylated proteins, providing powerful insights into their dynamic regulation and role in cellular processes.[6][7][9]
Key Applications
-
Identification of Palmitoylated Proteins: Global profiling of the "palmitoylome" in various cell types and tissues.[7][9][10]
-
Analysis of Palmitoylation Dynamics: Studying the rates of protein palmitoylation and depalmitoylation using pulse-chase methodologies.[2][6][9]
-
Visualization of Protein Trafficking: Tracking the movement of palmitoylated proteins between different cellular compartments.
-
Validation of Drug Targets: Assessing the impact of small molecule inhibitors on the palmitoylation status of specific proteins.
Experimental Workflows
Metabolic Labeling and Detection of Palmitoylated Proteins
The general workflow for metabolic labeling of palmitoylated proteins with 17-ODYA and subsequent detection is depicted below.
Caption: Workflow for metabolic labeling and analysis of palmitoylated proteins.
Pulse-Chase Analysis of Palmitoylation Dynamics
To study the turnover of palmitoylation on proteins, a pulse-chase experiment can be performed.
Caption: Experimental workflow for pulse-chase analysis of protein palmitoylation.
Signaling Pathway: Palmitoylation-Dependent Trafficking of LAT in T-Cell Signaling
A well-characterized example of palmitoylation's role in protein trafficking and signal transduction is the Linker for Activation of T cells (LAT). LAT is an essential adaptor protein in T-cell receptor (TCR) signaling. Its proper localization to the plasma membrane, which is dependent on palmitoylation, is crucial for the formation of the LAT signalosome and downstream signaling events.
Caption: Role of palmitoylation in LAT trafficking and T-cell signaling.
Quantitative Data Summary
The use of 17-ODYA in combination with quantitative proteomics has enabled the large-scale identification of palmitoylated proteins in various cell lines.
| Cell Line | Number of Identified Palmitoylated Proteins | Method | Reference |
| Jurkat T-cells | ~125 (high confidence) | 17-ODYA labeling, MudPIT | [7] |
| Mouse T-cell hybridoma | >400 | 17-ODYA labeling, SILAC | [9] |
Pulse-chase experiments using 17-ODYA have revealed the dynamic nature of palmitoylation on different proteins.
| Protein | Palmitoylation Turnover | Cell Line | Method | Reference |
| N-Ras | Rapid | COS-7 | Dual-click chemistry pulse-chase | [2] |
| Huntingtin (Htt) | Slow | COS-7 | Dual-click chemistry pulse-chase | [2] |
| PSD95 | Slow | COS-7 | Dual-click chemistry pulse-chase | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Palmitoylated Proteins with 17-ODYA
This protocol describes the metabolic incorporation of 17-ODYA into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, Jurkat)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
17-Octadecynoic acid (17-ODYA) (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Prepare Labeling Medium: Prepare complete growth medium containing the desired final concentration of 17-ODYA. A typical starting concentration is 25-50 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Metabolic Labeling: Remove the existing culture medium and wash the cells once with warm PBS. Add the 17-ODYA labeling medium to the cells.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO₂ incubator. The optimal labeling time may vary between cell types and should be determined empirically.[7]
-
Cell Harvest:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with cold PBS, and then lyse the cells directly on the plate or scrape them into a tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash the cell pellet twice with cold PBS, and proceed to cell lysis.
-
Protocol 2: Click Chemistry Reaction for Tagging Labeled Proteins
This protocol describes the CuAAC reaction to attach a reporter tag to 17-ODYA-labeled proteins in a cell lysate.
Materials:
-
17-ODYA-labeled cell lysate (in a lysis buffer compatible with click chemistry, e.g., RIPA buffer without reducing agents)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Azide-reporter tag (e.g., Azide-fluorophore, Azide-biotin) (10 mM stock in DMSO)
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Prepare Lysate: Adjust the protein concentration of the 17-ODYA-labeled cell lysate to 1-2 mg/mL.
-
Assemble Click Reaction Mix (prepare fresh): For a 100 µL final reaction volume, add the following reagents in the specified order:
-
Cell lysate: to a final protein amount of 100 µg
-
TCEP: 1 µL of 50 mM stock (final concentration: 0.5 mM)
-
TBTA: 3 µL of 1.7 mM stock (final concentration: 5.1 µM)
-
Azide-reporter tag: 1 µL of 10 mM stock (final concentration: 100 µM)
-
CuSO₄: 1 µL of 50 mM stock (final concentration: 0.5 mM)
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation (to remove excess reagents):
-
Add 400 µL of methanol, 150 µL of chloroform, and 300 µL of water to the reaction mixture.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.
-
A protein pellet will form at the interface. Carefully remove the aqueous top layer.
-
Add 400 µL of methanol, vortex, and centrifuge again at 14,000 x g for 5 minutes to wash the pellet.
-
Remove the supernatant and air-dry the protein pellet.
-
-
Resuspend: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for in-gel fluorescence, or a buffer suitable for affinity purification).
Protocol 3: Pulse-Chase Analysis of Palmitoylation Turnover
This protocol allows for the measurement of the rate of palmitate turnover on proteins.
Materials:
-
All materials from Protocol 1
-
Unlabeled palmitic acid (stock solution in DMSO or ethanol)
Procedure:
-
Pulse: Perform metabolic labeling with 17-ODYA as described in Protocol 1, but for a shorter duration (e.g., 1-4 hours). This "pulse" period should be optimized to allow for sufficient labeling without saturating the cellular pools.[2][6]
-
Wash: After the pulse, quickly wash the cells twice with warm PBS to remove the 17-ODYA-containing medium.
-
Chase: Add pre-warmed complete growth medium containing a high concentration of unlabeled palmitic acid (e.g., 100-200 µM). This will act as a "chase" to dilute out the 17-ODYA probe.
-
Time Course: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Lyse the cells from each time point and perform the click chemistry reaction (Protocol 2) with an appropriate reporter tag. Analyze the amount of labeled protein at each time point by in-gel fluorescence scanning or by affinity purification followed by immunoblotting or mass spectrometry. The decrease in signal over time reflects the rate of palmitoylation turnover.[6]
Conclusion
The use of this compound analogs, such as 17-ODYA, in combination with click chemistry has become an indispensable tool for the study of protein palmitoylation and its role in protein trafficking. These methods offer a non-radioactive, sensitive, and versatile approach to identify novel palmitoylated proteins, dissect the dynamics of this modification, and visualize the subcellular journey of these important molecules. The protocols and data presented here provide a comprehensive resource for researchers aiming to explore the intricate world of protein palmitoylation and its profound impact on cellular function.
References
- 1. Palmitoylation-Dependent Plasma Membrane Transport but Lipid Raft-Independent Signaling by Linker for Activation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD17 proteins are novel protein depalmitoylases that regulate N-Ras palmitate turnover and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Protein Localization to Lipid Rafts Using Thiopalmitic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester bond, is a critical post-translational modification that governs the membrane association, subcellular localization, and function of a vast array of proteins. This modification is particularly important for targeting proteins to specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as platforms for signal transduction and are implicated in numerous disease processes. The study of protein palmitoylation and its role in lipid raft localization has been significantly advanced by the development of chemical biology tools, particularly analogs of palmitic acid that can be metabolically incorporated into proteins and subsequently detected.
This document provides detailed application notes and protocols for two powerful techniques that utilize thiopalmitic acid analogs to investigate protein localization to lipid rafts: Acyl-Biotin Exchange (ABE) and Metabolic Labeling with Click Chemistry .
Key Techniques for Studying Protein Palmitoylation
There are two primary methods that leverage this compound chemistry for the detection and analysis of protein palmitoylation:
-
Acyl-Biotin Exchange (ABE): This chemoselective method allows for the specific labeling of previously palmitoylated cysteines on proteins in cell lysates. It is a powerful tool for identifying palmitoylated proteins and can be adapted for quantitative analysis.[1][2][3][4][5]
-
Metabolic Labeling with Clickable Analogs: This approach involves introducing a palmitic acid analog containing a bioorthogonal handle (e.g., an alkyne) to living cells. The analog is metabolically incorporated into proteins at sites of palmitoylation. The bioorthogonal handle then allows for the specific attachment of reporter tags (e.g., biotin (B1667282), fluorophores) via click chemistry for subsequent detection, visualization, and enrichment.
Application Note 1: Acyl-Biotin Exchange (ABE) for Identification of Palmitoylated Proteins
The Acyl-Biotin Exchange (ABE) assay is a robust method to identify proteins that are S-palmitoylated. The principle of ABE relies on the specific chemical properties of the thioester bond that links palmitate to cysteine residues. The workflow consists of three main steps: 1) blocking of all free thiol groups, 2) specific cleavage of the palmitoyl-cysteine thioester bonds with hydroxylamine, and 3) labeling of the newly exposed thiol groups with a thiol-reactive biotinylating reagent. This method effectively exchanges the palmitoyl (B13399708) group for a biotin tag, enabling the subsequent enrichment and identification of palmitoylated proteins.
Experimental Workflow for Acyl-Biotin Exchange (ABE)
References
- 1. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Thiopalmitic Acid Analogues for Enzyme Kinetic Analysis of Palmitoyltransferases (zDHHC Enzymes)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, stability, and signaling. This process is catalyzed by a family of 23 human zinc finger DHHC-domain containing (zDHHC) enzymes, also known as palmitoyltransferases (PATs). Dysregulation of these enzymes is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention.
Studying the enzyme kinetics of zDHHC PATs is fundamental to understanding their substrate specificity, catalytic mechanisms, and for the development of specific inhibitors. While direct measurement using radiolabeled palmitic acid is possible, modern assays often employ modified palmitic acid analogues—generically referred to here as "thiopalmitic acid analogues"—which incorporate reporter moieties for safer and more efficient high-throughput analysis. These analogues, such as those containing fluorescent tags or bio-orthogonal handles (alkyne or azide (B81097) groups), serve as substrates for PATs, allowing for the quantification of enzyme activity.
This document provides detailed protocols for two robust in vitro methods for analyzing zDHHC enzyme kinetics: a continuous, coupled-enzyme spectrophotometric assay and a discontinuous, fluorescence-based peptide acylation assay.
Principle of zDHHC Enzyme Catalysis
zDHHC enzymes catalyze palmitoylation through a two-step "ping-pong" mechanism.[1] Understanding this mechanism is key to interpreting kinetic data.
-
Autoacylation (First Half-Reaction): The zDHHC enzyme first transfers a palmitoyl (B13399708) group from the donor, palmitoyl-Coenzyme A (palmitoyl-CoA), to its active site cysteine residue. This forms a covalent acyl-enzyme intermediate and releases Coenzyme A (CoASH).
-
Substrate Acylation (Second Half-Reaction): The enzyme then transfers the palmitoyl group from its active site to a cysteine residue on the target substrate protein or peptide.
Kinetic assays can be designed to measure the rate of the first step (CoASH release), the second step (substrate palmitoylation), or the overall steady-state reaction.
Experimental Protocols
Protocol 1: Continuous Coupled-Enzyme Assay for Measuring Autoacylation Kinetics
This assay continuously monitors the first half-reaction by quantifying the rate of CoASH release. The production of CoASH is enzymatically coupled to the reduction of NAD⁺ to NADH by the α-ketoglutarate dehydrogenase (KDH) complex, which can be monitored by the increase in absorbance at 340 nm.[2][3][4]
Workflow Diagram
Caption: Workflow for the coupled-enzyme zDHHC kinetic assay.
Materials:
-
Purified, active zDHHC enzyme
-
Palmitoyl-CoA (substrate)
-
α-Ketoglutarate dehydrogenase (KDH) from porcine heart
-
α-Ketoglutarate (α-KG)
-
Thiamine pyrophosphate (TPP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Coenzyme A (CoASH) for standard curve
-
Reaction Buffer: 50 mM HEPES or Tris, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.05% n-Dodecyl β-D-maltoside (DDM)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Methodology:
-
Prepare Reagents:
-
Prepare a 2X KDH reaction mix in Reaction Buffer containing: 2 U/mL KDH, 4 mM α-KG, 0.8 mM TPP, and 4 mM NAD⁺.
-
Prepare a range of palmitoyl-CoA concentrations (e.g., 0-100 µM) in Reaction Buffer.
-
Prepare a concentrated stock of the purified zDHHC enzyme in Reaction Buffer.
-
-
Standard Curve:
-
To convert the rate of NADH production (ΔA340/min) to the rate of CoASH production (µM/min), prepare a standard curve.
-
In the microplate, add 50 µL of the 2X KDH reaction mix to wells.
-
Add 50 µL of known concentrations of CoASH (e.g., 0-50 µM) to the wells.
-
Read the final absorbance at 340 nm after the reaction goes to completion (~10-15 minutes).
-
Plot A340 vs. [CoASH] and determine the slope (using Beer-Lambert law, ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Kinetic Assay:
-
In a 96-well plate, add 50 µL of the 2X KDH reaction mix to each well.
-
Add 25 µL of varying concentrations of palmitoyl-CoA.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the zDHHC enzyme solution (final concentration typically 5-20 nM).
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) from the linear portion of the kinetic trace (ΔA340/min).
-
Convert v₀ to µM/min of NADH using the molar extinction coefficient, then to µM/min of CoASH produced using the standard curve.
-
Plot the initial velocity against the palmitoyl-CoA concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ for the autoacylation reaction.
-
Protocol 2: Discontinuous HPLC-Based Assay using a Fluorescent Peptide Substrate
This assay measures the second half-reaction: the transfer of a palmitoyl group to a substrate. It uses a synthetic peptide substrate containing a cysteine residue and a fluorescent tag (e.g., Nitrobenzoxadiazole, NBD). The palmitoylated peptide product is more hydrophobic than the unacylated substrate, allowing for separation and quantification by reverse-phase HPLC.[5]
Workflow Diagram
Caption: Workflow for the HPLC-based fluorescent peptide acylation assay.
Materials:
-
Purified, active zDHHC enzyme
-
Palmitoyl-CoA
-
Fluorescently labeled peptide substrate (e.g., NBD-myr-GCVLS)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% DDM
-
Quench Solution: Dichloromethane (CH₂Cl₂)
-
HPLC system with a C4 or C18 reverse-phase column and a fluorescence detector
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the zDHHC enzyme (e.g., 10-50 nM final concentration) and the fluorescent peptide substrate (e.g., 5 µM final concentration) in Reaction Buffer.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding palmitoyl-CoA to a final concentration (e.g., 20 µM). The total reaction volume is typically 50-100 µL.
-
For kinetic analysis, prepare multiple identical reactions and stop them at different time points (e.g., 0, 2, 5, 10, 20 minutes).
-
-
Quench Reaction:
-
Stop the reaction at the designated time point by adding 500 µL of ice-cold dichloromethane. Vortex vigorously to extract the peptides.
-
Centrifuge to separate the phases and carefully collect the organic (lower) phase.
-
Dry the sample under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Resuspend the dried peptide sample in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto the reverse-phase HPLC column.
-
Separate the unacylated (substrate) and acylated (product) peptides using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. The more hydrophobic acylated product will have a longer retention time.
-
Monitor the elution profile using the fluorescence detector (e.g., Ex/Em for NBD is ~465/535 nm).
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and product peaks.
-
Calculate the amount of product formed at each time point.
-
Plot product formation over time to determine the initial reaction velocity (v₀).
-
To determine Kₘ and Vₘₐₓ for either the peptide or palmitoyl-CoA, perform the assay with varying concentrations of one substrate while keeping the other at a saturating concentration. Plot v₀ versus substrate concentration and fit to the Michaelis-Menten equation.
-
Data Presentation
Kinetic parameters derived from these assays provide crucial insights into enzyme efficiency and substrate preference. The data below are representative and compiled from literature studying various zDHHC enzymes. Actual values will vary based on the specific enzyme, substrate, and assay conditions.
Table 1: Representative Kinetic Parameters for zDHHC Autoacylation (First Half-Reaction)
| zDHHC Enzyme | Substrate | Kₘ (µM) | k_cat (min⁻¹) | k_cat/Kₘ (µM⁻¹min⁻¹) | Assay Method | Reference |
| zDHHC20 (Human) | Palmitoyl-CoA | ~5 | N/A | N/A | Coupled-Enzyme | [3] |
| zDHHC3 (Rat) | Palmitoyl-CoA | 2.6 ± 0.6 | 1.8 ± 0.1 | 0.69 | Coupled-Enzyme | [1][6] |
| zDHHC2 (Rat) | Palmitoyl-CoA | 3.5 ± 0.6 | 2.1 ± 0.1 | 0.60 | Coupled-Enzyme | [1][6] |
| zDHHC3 (Rat) | Stearoyl-CoA | > 50 | N/D | < 0.01 | Coupled-Enzyme | [1][6] |
| zDHHC2 (Rat) | Myristoyl-CoA | 12.0 ± 1.0 | 1.4 ± 0.04 | 0.12 | Coupled-Enzyme | [1][6] |
N/A: Not available from the graphical data presented in the source. N/D: Not determined.
Table 2: Representative Kinetic Parameters for zDHHC Substrate Acylation (Second Half-Reaction)
| zDHHC Enzyme | Peptide Substrate | Kₘ (µM) | k_cat (min⁻¹) | k_cat/Kₘ (µM⁻¹min⁻¹) | Assay Method | Reference |
| zDHHC3 (Rat) | myr-GCVLS | 1.8 ± 0.3 | 0.36 ± 0.01 | 0.20 | HPLC-based | [1][6] |
| zDHHC2 (Rat) | myr-GCVLS | 2.8 ± 0.4 | 0.50 ± 0.02 | 0.18 | HPLC-based | [1][6] |
myr-GCVLS is a model peptide substrate derived from Gαi1.
Signaling Pathways Regulated by Palmitoyltransferases
Understanding the signaling context of a zDHHC enzyme is crucial for drug development. Palmitoylation acts as a molecular switch, and its dysregulation can have profound effects on cellular pathways.
Diagram 1: zDHHC9-Mediated Regulation of the RAS/MAPK Pathway
Caption: zDHHC9 promotes KRAS membrane localization and signaling.
Diagram 2: zDHHC5-Mediated Regulation of PD-L1 in Cancer Cells
Caption: zDHHC5 stabilizes PD-L1, promoting immune evasion.[7]
Conclusion
The protocols and data presented provide a framework for the robust kinetic characterization of zDHHC palmitoyltransferases. The use of this compound analogues in coupled-enzyme and fluorescence-based assays offers sensitive, quantitative, and scalable methods for academic research and high-throughput screening in drug discovery. By combining detailed kinetic analysis with an understanding of the relevant signaling pathways, researchers can effectively investigate the roles of these critical enzymes in health and disease and pursue them as viable therapeutic targets.
References
- 1. DHHC Protein S-Acyltransferases Use Similar Ping-Pong Kinetic Mechanisms but Display Different Acyl-CoA Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays to Monitor the Enzymatic Activities of zDHHC Protein Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoyl acyltransferase assays and inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and functional implications of ZDHHC5 in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiopalmitic Acid Concentration for Cell Viability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing the use of Thiopalmitic acid (TPA) in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPA) and what is its primary application in cell biology?
This compound (TPA), also known as 16-mercaptohexadecanoic acid, is a saturated fatty acid analog containing a thiol (-SH) group.[1] In cell biology, it is often used in studies related to lipid metabolism, protein S-palmitoylation, and as an antioxidant or free radical scavenger in lipid peroxidation.[2] Its effects on cell viability and proliferation are areas of active investigation.
Q2: How do I prepare a stock solution of this compound? It appears to be insoluble in aqueous media.
Long-chain fatty acids like TPA are poorly soluble in aqueous solutions, which is a primary source of experimental variability.[2] A common and effective method involves using an organic solvent to create a high-concentration stock, which is then complexed with a carrier protein like Bovine Serum Albumin (BSA) for stable delivery in cell culture media.
Recommended Stock Preparation Protocol:
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Dissolve TPA powder in 100% ethanol (B145695) to create a concentrated stock solution (e.g., 50-200 mM). Heating gently (up to 50-70°C) and sonication can aid dissolution.[2]
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Separately, prepare a 10% fatty acid-free BSA solution in your basal cell culture medium (e.g., DMEM).
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Warm both the TPA-ethanol stock and the BSA solution to 37-55°C.
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Slowly add the TPA stock to the BSA solution while vortexing or stirring to achieve the desired final stock concentration (e.g., 4-8 mM TPA in 10% BSA). The molar ratio of TPA to BSA is critical and should ideally be kept below 7:1 to ensure solubility.
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Incubate the TPA-BSA complex at 37°C for at least 15-30 minutes to allow for proper conjugation. Some protocols suggest shaking overnight at room temperature.
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Filter-sterilize the final TPA-BSA stock solution using a 0.22 µm filter before storing at -20°C in single-use aliquots.
Q3: What is a typical starting concentration range for TPA in a cell viability assay?
While specific IC50 values for this compound are not widely published, experiments with its analogue, Palmitic Acid (PA), often use concentrations ranging from 12.5 µM to 1 mM. For an initial dose-response experiment, it is advisable to use a broad logarithmic range, such as 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, and 1000 µM.
Q4: What is the putative mechanism of TPA-induced cytotoxicity?
The precise mechanism of TPA is not fully elucidated. However, its non-thiolated counterpart, Palmitic Acid (PA), is known to induce apoptosis in various cell types. A commonly implicated mechanism involves the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and activation of mitochondrial apoptotic pathways. The presence of a thiol group in TPA suggests it may also directly influence the cellular redox state. However, it is important to note that some studies on PA have found no evidence of ROS involvement, indicating the mechanism may be cell-type specific.
Experimental Protocols
Protocol: Determining TPA's Effect on Cell Viability using an MTT Assay
This protocol outlines a standard procedure for assessing cell viability. It can be adapted for other colorimetric (MTS, XTT), fluorometric (Resazurin), or endpoint assays (Crystal Violet).
Materials:
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Adherent cells of interest
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Complete cell culture medium
-
This compound (TPA)
-
100% Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
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Phosphate-Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
TPA Preparation: Prepare a TPA-BSA complex stock solution as described in FAQ Q2. From this, create a series of working concentrations by diluting into serum-free or low-serum medium.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentrations of ethanol and BSA as the highest TPA concentration condition.
-
Cell Treatment: Remove the old medium from the cells. Add 100 µL of the prepared TPA dilutions and vehicle control to the appropriate wells (perform in triplicate). Include "medium only" wells for background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate or oily droplets form in media after adding TPA. | 1. Poor solubility of TPA. 2. TPA:BSA molar ratio is too high. 3. Final ethanol/DMSO concentration is too high, causing protein denaturation. | 1. Ensure the TPA-BSA stock is prepared correctly using heat and sonication/vortexing. 2. Re-prepare the stock with a lower TPA:BSA molar ratio (<7:1). 3. Keep the final solvent concentration in the media low (e.g., ethanol <0.1%, DMSO <0.5%). Always include a solvent control. |
| High cell death in vehicle control wells. | 1. Solvent toxicity (ethanol or DMSO). 2. BSA toxicity or protein overload. | 1. Perform a solvent tolerance test to determine the maximum non-toxic concentration for your cell line. 2. Use high-purity, fatty acid-free BSA and ensure the final concentration is not excessive. |
| Inconsistent or non-reproducible results. | 1. Uneven cell seeding. 2. Incomplete dissolution or precipitation of TPA during the experiment. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the plate gently after seeding. 2. Visually inspect the media for precipitation before and during the experiment. Prepare TPA dilutions fresh for each experiment. 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
| No dose-dependent effect on viability observed. | 1. Concentration range is too low or too high. 2. Incubation time is too short. 3. The cell line is resistant to TPA-induced cytotoxicity. | 1. Expand the concentration range (e.g., from 1 µM to 2000 µM). 2. Increase the treatment duration (e.g., test at 24h, 48h, and 72h). 3. Consider testing a different cell line known to be sensitive to lipid-induced stress. |
Data Presentation
The following table is a template illustrating how to present dose-response data for TPA. Actual results will vary based on the cell line, exposure time, and experimental conditions.
Table 1: Example of TPA Dose-Response Effect on HeLa Cell Viability after 48h Treatment
| TPA Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100.0 | 4.5 |
| 10 | 98.2 | 5.1 |
| 50 | 91.5 | 4.8 |
| 100 | 78.4 | 6.2 |
| 250 | 54.1 | 5.5 |
| 500 | 22.7 | 4.1 |
| 1000 | 8.3 | 2.9 |
Visualizations
Experimental Workflow
Caption: Workflow for TPA preparation and cell viability testing.
Troubleshooting Logic
Caption: Troubleshooting flowchart for TPA cell viability assays.
Putative Signaling Pathway
Caption: Putative ROS-mediated apoptosis pathway for TPA.
References
reducing background signal in Thiopalmitic acid click chemistry reactions
Welcome to the technical support center for thiopalmitic acid click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during metabolic labeling with this compound analogs and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background signal in this compound click chemistry?
A1: Background signals in this compound click chemistry can originate from several sources:
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Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.[1]
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Side reactions with thiols: Free thiols, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, leading to off-target labeling.[1]
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Reagent impurities: Impurities in azide (B81097) or alkyne reagents can contribute to background.[1]
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Excess reagents: Using a large excess of the azide or alkyne tag can lead to probe-independent protein labeling.[1][2]
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Endogenous biotinylated proteins: When using biotin-azide for detection, endogenous biotinylated proteins like carboxylases can saturate the signal on a streptavidin blot.
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Metabolic remodeling of the fatty acid analog: The alkyne-labeled fatty acid can be metabolized by cells (e.g., through β-oxidation) into shorter forms, which may be incorporated into other pathways, leading to off-target labeling.
Q2: Which is better to use for metabolic labeling: an alkyne- or azide-modified this compound?
A2: Alkyne-modified fatty acid analogs, such as 17-octadecynoic acid (17-ODYA), are generally preferred over azide-modified versions. Click chemistry with alkyne-linked reporters tends to generate significantly lower background labeling compared to reactions using azido-fatty acids and alkyne reporters.
Q3: Can I perform click chemistry on live cells?
A3: While copper-catalyzed click chemistry (CuAAC) can be performed on living cells, the copper(I) catalyst is cytotoxic. This toxicity is partly due to the generation of reactive oxygen species (ROS). For live-cell imaging applications, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a more suitable alternative as it avoids the use of a toxic copper catalyst.
Q4: My negative control (no this compound analog treatment) shows a high background signal. What could be the cause?
A4: A high background in the negative control can be due to several factors:
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Non-specific binding of the detection reagent: The fluorescent probe or biotin-azide may be binding non-specifically to proteins or other cellular components.
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Copper-mediated fluorescence: In imaging experiments, the copper catalyst itself can sometimes contribute to fluorescence.
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Incomplete quenching of excess reagents: Residual, unreacted azide or alkyne probes can lead to background signal in subsequent steps.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound click chemistry experiments.
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| High background signal in all samples | Non-specific binding of the copper catalyst. | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate. 2. Perform a final wash with a copper chelator like EDTA. | Reduced non-specific signal from copper binding. |
| Side reactions with free thiols. | Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize thiol-alkyne reactions. | Decrease in off-target labeling of cysteine residues. | |
| Impure or degraded reagents. | 1. Use freshly prepared solutions of sodium ascorbate (B8700270). 2. Verify the purity of your azide and alkyne probes. | A cleaner reaction with fewer side products. | |
| Excess detection probe. | 1. Decrease the concentration of the fluorescent or biotinylated azide/alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. | Lower background fluorescence or chemiluminescence. | |
| Weak or no signal for the protein of interest | Inefficient metabolic labeling. | 1. Optimize the concentration of the this compound analog and the labeling time. 2. Use a delivery agent like fatty-acid-free BSA to improve the solubility and uptake of the fatty acid analog. | Increased incorporation of the alkyne/azide probe into the target protein. |
| Inefficient click reaction. | 1. Ensure buffers are free of primary amines (e.g., Tris) and EDTA, which can interfere with the copper catalyst. 2. Degas solvents before the click reaction to prevent oxidation of the Cu(I) catalyst. | Improved efficiency of the click reaction leading to a stronger signal. | |
| Low abundance of the target protein. | Consider immunoprecipitation of the protein of interest before performing the click chemistry reaction on the beads. | Enrichment of the target protein, leading to a more detectable signal. | |
| Non-specific bands on a Western blot (using biotin-azide) | Endogenous biotinylated proteins. | Pre-clear the cell lysate with avidin (B1170675) or streptavidin beads before the click reaction to remove endogenous biotinylated proteins. | Reduction of background bands corresponding to endogenous biotinylated proteins. |
| Protein precipitation during the click reaction. | The copper catalyst can cause proteins to precipitate in the absence of detergents. Ensure your lysis and reaction buffers contain a suitable detergent (e.g., SDS). | Proteins remain soluble, leading to a cleaner gel and more accurate results. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with an Alkyne-Modified this compound Analog (e.g., 17-ODYA)
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Preparation of Labeling Medium:
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Prepare a stock solution of the alkyne-palmitate analog (e.g., 17-ODYA) in DMSO.
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On the day of the experiment, prepare the labeling medium by diluting the fatty acid stock solution into a cell culture medium containing delipidated serum. To improve solubility, the fatty acid can be complexed with fatty-acid-free BSA.
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The final concentration of the alkyne-palmitate analog should be optimized, but a starting point of 100 µM for 3 hours has been shown to be effective.
-
-
Cell Labeling:
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Plate cells and allow them to adhere overnight.
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Remove the growth medium and replace it with the prepared labeling medium.
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Incubate the cells for the desired amount of time (e.g., 3 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
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After incubation, wash the cells with ice-cold PBS to remove excess labeling medium.
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid buffers containing primary amines like Tris.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
-
Reagent Preparation:
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Protein Lysate: Adjust the protein concentration to 1 mg/mL in a suitable buffer (e.g., PBS).
-
Azide Probe: Prepare a 10 mM stock solution of the azide-containing probe (e.g., biotin-azide, fluorescent-azide) in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
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Reducing Agent (TCEP or Sodium Ascorbate): Prepare a 50 mM stock solution of TCEP or a 500 mM stock solution of sodium ascorbate in water. Prepare fresh.
-
Copper Ligand (e.g., TBTA): Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final concentrations may need optimization.
-
| Reagent | Stock Concentration | Final Concentration |
| Protein Lysate | 1 mg/mL | ~1 mg/mL |
| Azide Probe | 10 mM | 100 µM |
| Copper Ligand | Varies | 5x Copper Conc. |
| Copper(II) Sulfate | 50 mM | 100 µM |
| Sodium Ascorbate | 500 mM | 5 mM |
-
Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.
-
Carefully remove the supernatant containing excess reagents.
-
Wash the protein pellet with ice-cold methanol.
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).
-
Visualizations
References
Technical Support Center: Troubleshooting Low Incorporation of Thiopalmitic Acid in Metabolic Labeling
Welcome to the technical support center for troubleshooting metabolic labeling experiments using Thiopalmitic acid (ThioPA). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low incorporation of ThioPA into proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ThioPA) and how is it used in metabolic labeling?
This compound is a synthetic analog of palmitic acid, a 16-carbon saturated fatty acid. In ThioPA, the carboxylic acid head group is replaced with a thiol group. This modification allows for its use as a metabolic probe to study protein S-palmitoylation. Cells take up ThioPA and cellular enzymes involved in palmitoylation can incorporate it into proteins. The presence of the thiol group allows for specific detection using thiol-reactive probes, such as maleimide-conjugated fluorophores or biotin.
Q2: How does metabolic labeling with ThioPA differ from using alkyne or azide-tagged fatty acids like 17-ODYA?
The primary difference lies in the bioorthogonal handle used for detection. Alkyne or azide-tagged fatty acids are detected via click chemistry, a highly specific and efficient reaction. ThioPA, on the other hand, is detected through the reaction of its thiol group with a thiol-reactive probe, typically a maleimide (B117702) derivative. This can be an advantage as it avoids the use of copper catalysts, which can be toxic to cells. However, the thiol group is also more reactive and susceptible to oxidation within the cellular environment, which can present unique challenges.
Q3: What are the potential causes for low incorporation of ThioPA?
Low incorporation of ThioPA can stem from a variety of factors, including issues with the ThioPA solution itself, suboptimal labeling conditions, poor cell health, and inefficient detection methods. A systematic troubleshooting approach is crucial to pinpoint the exact cause.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to low this compound incorporation.
Section 1: ThioPA Stock Solution and Working Concentration
Problem: The ThioPA may not be efficiently delivered to the cells.
| Potential Cause | Recommended Action | Expected Outcome |
| Improperly prepared stock solution | ThioPA is hydrophobic. Dissolve it in an organic solvent like DMSO or ethanol (B145695) to make a concentrated stock solution (e.g., 10-100 mM). Ensure it is fully dissolved before adding to the culture medium. | A clear, homogenous stock solution that readily dilutes in the medium. |
| Precipitation in culture medium | Fatty acids can be poorly soluble in aqueous media.[1] To improve solubility and delivery, complex ThioPA with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the serum-free medium. A 1:1 to 4:1 molar ratio of ThioPA to BSA is a good starting point. | Prevents precipitation of ThioPA in the culture medium, ensuring its availability to the cells. |
| Suboptimal working concentration | The optimal concentration of ThioPA can vary between cell types. Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 100 µM). | Identification of the optimal ThioPA concentration that provides a good signal without causing cytotoxicity. |
| Degradation of ThioPA stock | Store the ThioPA stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and air to prevent oxidation of the thiol group. | Consistent labeling efficiency across experiments. |
Section 2: Labeling Conditions and Cell Health
Problem: The cells may not be efficiently taking up or incorporating the ThioPA.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate incubation time | The kinetics of uptake and incorporation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 16 hours) to determine the optimal labeling duration for your protein of interest and cell type. | Maximized incorporation of ThioPA into the target protein without reaching a plateau or causing cellular stress. |
| Poor cell health or low metabolic activity | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent. High cell density can limit nutrient availability and metabolic activity. Monitor cell viability using a standard assay (e.g., Trypan Blue exclusion). | Healthy, metabolically active cells will more efficiently uptake and incorporate fatty acid analogs. |
| Competition from fatty acids in serum | Standard fetal bovine serum (FBS) contains high levels of fatty acids that will compete with ThioPA for uptake and incorporation. Use delipidated or fatty acid-free FBS in your labeling medium. | Increased specific incorporation of ThioPA. |
| ThioPA cytotoxicity | High concentrations of fatty acids can be toxic to some cell lines.[2][3] Assess cell viability at different ThioPA concentrations. If cytotoxicity is observed, reduce the concentration or incubation time. | Labeling conditions that do not compromise cell health, leading to more reliable and reproducible results. |
| Inhibition of fatty acid metabolism | To prevent the breakdown of ThioPA through β-oxidation, consider adding an inhibitor of this pathway, such as etomoxir, to your labeling medium. This can increase the intracellular pool of ThioPA available for protein acylation. | Enhanced signal due to a larger pool of available ThioPA for incorporation. |
Section 3: Detection of Incorporated ThioPA
Problem: The incorporated ThioPA is not being efficiently detected.
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient reaction with maleimide probe | Ensure the maleimide probe (e.g., maleimide-fluorophore or maleimide-biotin) is fresh and has been stored correctly (protected from light and moisture). The labeling reaction should be performed in a buffer at a pH between 6.5 and 7.5 for optimal maleimide reactivity with thiols. | A strong and specific signal from the detection probe. |
| Oxidation of incorporated ThioPA | The thiol group of incorporated ThioPA can be oxidized to a disulfide or other species, preventing its reaction with the maleimide probe. After cell lysis, consider including a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced, reactive state before adding the maleimide probe. | Increased signal by ensuring the availability of the thiol for labeling. |
| High background from free cellular thiols | The maleimide probe can react with other free thiols in the cell lysate, leading to high background. To block these free thiols, first treat the lysate with a non-biotinylated, non-fluorescent maleimide or another thiol-blocking agent like N-ethylmaleimide (NEM) before reducing the thioester bond to reveal the incorporated ThioPA's thiol for specific labeling. | Reduced background and improved signal-to-noise ratio. |
| Insufficient protein denaturation | Incomplete denaturation of proteins can mask the incorporated ThioPA, making it inaccessible to the detection probe. Ensure your lysis and labeling buffers contain sufficient denaturants (e.g., SDS). | Improved accessibility of the incorporated ThioPA to the detection probe, leading to a stronger signal. |
Experimental Protocols
Protocol 1: Preparation of ThioPA-BSA Complex
-
Prepare ThioPA Stock Solution: Dissolve this compound in DMSO or ethanol to a final concentration of 100 mM.
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
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Complex Formation: In a sterile tube, add the desired amount of ThioPA stock solution. For a 100 µM final concentration in 10 ml of medium, use 10 µl of a 100 mM stock.
-
Add the BSA solution to the ThioPA. A 4:1 molar ratio of ThioPA to BSA is a good starting point.
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
Add the ThioPA-BSA complex to your serum-free cell culture medium.
Protocol 2: Metabolic Labeling of Adherent Cells with ThioPA
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Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluent) at the time of labeling.
-
Preparation of Labeling Medium: Prepare your cell culture medium supplemented with delipidated FBS and the ThioPA-BSA complex at the desired final concentration.
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Labeling: Remove the growth medium from the cells and wash once with warm PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a humidified incubator with 5% CO₂.
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Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
Protocol 3: Detection of Incorporated ThioPA using a Fluorescent Maleimide Probe
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).
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Reduction (Optional but Recommended): To a known amount of protein lysate (e.g., 50 µg), add TCEP to a final concentration of 5 mM. Incubate at room temperature for 20 minutes.
-
Labeling with Maleimide Probe: Add the maleimide-conjugated fluorescent dye to the lysate at a final concentration of 10-50 µM.
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Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
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Quenching: Quench the reaction by adding a reducing agent like DTT or β-mercaptoethanol to consume the unreacted maleimide probe.
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Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blot followed by detection with an antibody against the protein of interest.
Visualizations
Caption: Experimental workflow for metabolic labeling with this compound.
Caption: A logical flowchart for troubleshooting low ThioPA incorporation.
References
minimizing off-target effects of Thiopalmitic acid analogs in cells
Welcome to the technical support center for researchers utilizing thiopalmitic acid analogs and other inhibitors of protein palmitoylation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you design robust experiments and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs like 2-bromopalmitate (2-BP)?
A1: this compound analogs, most notably 2-bromopalmitate (2-BP), are widely used as inhibitors of protein S-palmitoylation. S-palmitoylation is the reversible attachment of a 16-carbon palmitate to cysteine residues, a process catalyzed by a family of enzymes called Zinc Finger DHHC-type containing (zDHHC) palmitoyl (B13399708) acyltransferases (PATs). 2-BP is an irreversible inhibitor that is thought to covalently modify the active site cysteine of DHHC enzymes, thereby blocking their ability to transfer palmitate to substrate proteins.[1][2] However, its mechanism is complex, as it can also directly compete with palmitate incorporation by covalently modifying substrate proteins.[2][3]
Q2: What are the known off-target effects of 2-bromopalmitate (2-BP)?
A2: 2-BP is known for its promiscuous reactivity and numerous off-target effects, making data interpretation challenging.[4] Key off-targets include:
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Acyl-Protein Thioesterases (APTs): 2-BP inhibits the enzymes (like APT1 and APT2) that remove palmitate, thereby interfering with the dynamics of the palmitoylation cycle.[5][6] This can artificially stabilize the palmitoylation state of some proteins, confounding results.
-
Fatty Acid Metabolism Enzymes: It inhibits enzymes like fatty acid CoA ligase and glycerol-3-phosphate acyltransferase, affecting cellular lipid metabolism more broadly.[2][5][7]
-
Direct Protein Alkylation: As an electrophilic molecule, 2-BP can directly and non-specifically alkylate various proteins, independent of their palmitoylation status.[8]
Q3: Are there more specific alternatives to 2-BP?
A3: The development of highly specific, cell-permeable PAT inhibitors remains a significant challenge. However, some alternatives with different properties exist:
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Palmostatin B: A β-lactone-based inhibitor that shows potent inhibition of the depalmitoylating enzymes APT1 and APT2.[9][10] It is not a PAT inhibitor but can be used to study the effects of blocking depalmitoylation.
-
ML348 & ML349: These are selective, reversible inhibitors of APT1 (ML348) and APT2 (ML349), respectively, allowing for more targeted studies of depalmitoylation.[9][11]
-
Acrylamide-based inhibitors: A newer class of inhibitors has been developed that shows improvement over 2-BP but may still inhibit multiple zDHHC isoforms.[4]
Q4: How can I validate that the observed phenotype is due to the inhibition of palmitoylation of my protein of interest?
A4: Validating specificity is crucial. A multi-pronged approach is recommended:
-
Perform Rescue Experiments: Attempt to rescue the phenotype by overexpressing a wild-type version of the target protein.
-
Use a "Non-palmitoylatable" Mutant: The most robust control is to mutate the palmitoylation-site cysteine(s) on your protein of interest (e.g., Cys to Ser). If the mutant protein phenocopies the effect of the inhibitor, it strongly suggests the effect is on-target.[8][12]
-
Directly Measure Palmitoylation: Use methods like Acyl-Biotin Exchange (ABE) or metabolic labeling to directly show that the inhibitor reduces the palmitoylation of your target protein at the concentrations used.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity or Death | Inhibitor concentration is too high; prolonged incubation time; significant disruption of general lipid metabolism. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the incubation time. Ensure control experiments (vehicle only) are included to assess baseline cell health. |
| No Effect on Target Protein Palmitoylation (via ABE or Click Chemistry) | Inhibitor is ineffective at the used concentration; inhibitor is degraded or cleared rapidly; protein has a very slow palmitate turnover rate. | Increase inhibitor concentration (after confirming low toxicity). Pre-incubate cells with the inhibitor for a longer period before analysis. For turnover studies, use a pulse-chase metabolic labeling approach to assess dynamics. |
| Inconsistent Results Between Experiments | Variability in cell confluence, passage number, or metabolic state; inconsistent inhibitor preparation or storage. | Standardize cell culture conditions rigorously. Prepare fresh inhibitor solutions from powder for each experiment; avoid repeated freeze-thaw cycles. Ensure precise timing for inhibitor addition and cell harvesting. |
| ABE Assay: High Background in "-HAM" Control Lane | Incomplete blocking of free thiols by NEM; non-specific binding of the protein to streptavidin beads. | Ensure NEM is fresh and used at a sufficient concentration (typically 10-25 mM). Increase the number of protein precipitation/wash steps after NEM blocking to completely remove it.[13] Include a "beads only" control to check for non-specific binding. |
| ABE Assay: Weak or No Signal in "+HAM" Lane | Low abundance of the target protein; low stoichiometry of palmitoylation; inefficient biotin (B1667282) labeling or capture. | Enrich the target protein via immunoprecipitation (IP) before performing the ABE assay.[14] Ensure complete removal of SDS (if used) before the biotinylation step, as it can interfere with the reaction. Confirm the activity of your biotinylation reagent. |
| Metabolic Labeling: Weak Signal | Poor uptake of the fatty acid analog; low incorporation rate; insufficient labeling time. | Saponify the fatty acid analog and complex it with fatty-acid-free BSA before adding it to the media to improve solubility and uptake.[12] Optimize labeling time and analog concentration. Pre-enrich the target protein by IP before visualization.[15] |
Quantitative Data on Palmitoylation Inhibitors
The following table summarizes reported inhibitory concentrations for common palmitoylation modulators. Note that values can vary based on the assay system (in vitro vs. cell-based) and specific substrates used. The lack of comprehensive comparative data highlights the ongoing challenge in the field.
| Inhibitor | Primary Target(s) | Reported IC₅₀ / Kᵢ | Off-Target(s) | Reported Off-Target IC₅₀ / Kᵢ |
| 2-Bromopalmitate (2-BP) | Pan-zDHHC (PATs) | ~10-15 µM (PAT activity) | APT1, APT2, Fatty Acid CoA Ligase | Broad, micromolar range |
| Palmostatin B | APT1, APT2 | IC₅₀ = 0.67 µM (Ras depalmitoylation) | PPT1, other serine hydrolases | IC₅₀ = 11.8 nM (PPT1) |
| ML348 | APT1 | IC₅₀ = 0.21 µM | APT2 | >100-fold selective over APT2 |
| ML349 | APT2 | IC₅₀ = 0.144 µM | APT1 | >100-fold selective over APT1 |
Data compiled from references[2][9][10].
Experimental Protocols & Workflows
Protocol 1: Acyl-Biotin Exchange (ABE) for Detecting Protein Palmitoylation
This method detects palmitoylated proteins by chemically replacing the palmitate group with a biotin tag, allowing for affinity purification and detection.
Workflow Diagram:
Caption: Workflow for the Acyl-Biotin Exchange (ABE) assay.
Methodology:
-
Lysis and Blocking: Lyse cells in a buffer containing 10-25 mM N-ethylmaleimide (NEM) to irreversibly block all free cysteine thiol groups. Incubate for 1-4 hours at 4°C. Critical Step: Ensure NEM is fresh and blocking is complete to prevent background signal.
-
Protein Precipitation: Remove excess NEM by precipitating proteins using cold acetone (B3395972) or a chloroform/methanol procedure. This step should be repeated at least twice to ensure complete removal of NEM.[13]
-
Thioester Cleavage (+/- HAM): Resuspend protein pellets in a buffer. Split each sample into two equal aliquots.
-
To the "+HAM" tube, add neutral hydroxylamine (HAM) to a final concentration of 0.5-1 M to specifically cleave the thioester bond linking palmitate to cysteine.
-
To the "-HAM" control tube, add a control buffer like Tris.
-
Incubate both tubes for 1 hour at room temperature.[14]
-
-
Biotin Labeling: Add a thiol-reactive biotin reagent (e.g., HPDP-Biotin) to both tubes to label the newly exposed cysteine thiols in the "+HAM" sample.
-
Affinity Capture: Capture the biotinylated proteins using streptavidin-agarose beads. Incubate overnight at 4°C with rotation.
-
Elution and Detection: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol) and analyze by western blot for your protein of interest. A signal in the "+HAM" lane but not the "-HAM" lane indicates specific palmitoylation.
Protocol 2: Metabolic Labeling with Clickable Analogs
This method involves feeding cells a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne). The analog is incorporated into proteins by the cell's natural machinery and can be detected via a "click" reaction.
Methodology:
-
Prepare Fatty Acid Stock: To improve cellular uptake, prepare a 20x stock of the alkyne-palmitate analog (e.g., 17-octadecynoic acid, 17-ODYA) by saponifying it with KOH and complexing it with fatty-acid-free Bovine Serum Albumin (FAF-BSA).[12]
-
Metabolic Labeling: Culture cells in media containing the fatty acid-BSA conjugate (e.g., at a final concentration of 25-100 µM) for 4-8 hours. This allows the cells to metabolically incorporate the analog into proteins.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the protein lysate, add the click reaction components in order:
-
Azide-reporter tag (e.g., Azide-Biotin or a fluorescent azide (B81097) like Azide-Alexa Fluor 488).
-
TBTA ligand (to stabilize Cu(I)).
-
Copper (II) sulfate (B86663) (CuSO₄).
-
A reducing agent like TCEP or sodium ascorbate (B8700270) (to reduce Cu(II) to the catalytic Cu(I) state).
-
-
Detection/Analysis:
-
If using an Azide-Biotin tag: Precipitate the proteins to remove excess reagents, then proceed with streptavidin bead capture and western blot analysis as in the ABE protocol.
-
If using a fluorescent azide tag: The proteins can be directly resolved by SDS-PAGE, and the labeled proteins can be visualized using an in-gel fluorescence scanner.
-
Signaling Pathway Visualization
T-Cell Receptor (TCR) Signaling and Palmitoylation
Protein palmitoylation is essential for the proper localization and function of key signaling molecules in the T-cell receptor (TCR) pathway. The localization of kinases like Lck and Fyn, and the adaptor protein LAT to the plasma membrane and lipid rafts is dependent on their palmitoylation.[17] Inhibitors like 2-BP can disrupt this localization, leading to impaired downstream signaling, including reduced tyrosine phosphorylation and calcium influx.
Caption: Role of palmitoylation in TCR signaling and inhibitor effects.
References
- 1. Inhibitors of DHHC family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Targeted degradation of zDHHC-PATs decreases substrate S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative model for the dynamics of target recognition and off-target rejection by the CRISPR-Cas Cascade complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and transient palmitoylation of the tyrosine kinase Lck mediates Fas signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 17. Dynamic palmitoylation events following T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiopalmitic Acid (17-ODYA) Pulse-Chase Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thiopalmitic acid (17-octadecynoic acid or 17-ODYA) in pulse-chase experiments to study dynamic protein palmitoylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I getting a weak or no signal for my protein of interest?
A weak or absent signal is a common issue that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Labeling Efficiency: The incorporation of 17-ODYA into your protein may be inefficient.
-
Solution: Optimize the concentration and duration of the 17-ODYA pulse. Different cell lines exhibit varying metabolic rates, which directly impacts the efficiency of 17-ODYA incorporation.[1] It's crucial to perform a time-course and concentration-course experiment to determine the optimal conditions for your specific cell line and protein.[1] While a 2-hour pulse is often sufficient, some protocols suggest labeling for 6 or more hours for optimal results.[1][2]
-
17-ODYA Solubility: 17-ODYA is highly insoluble and can be challenging to deliver effectively to cells.[3]
-
Solution: To improve solubility and cellular uptake, a saponification method is recommended. This involves dissolving 17-ODYA in KOH and then complexing it with fatty-acid-free bovine serum albumin (FAFBSA).[3] Using delipidated fetal bovine serum (FBS) in your culture medium can also enhance labeling.[3]
-
-
Inefficient Click Chemistry Reaction: The copper-catalyzed click chemistry reaction used to attach a reporter tag (e.g., fluorescent azide (B81097) or biotin-azide) may not be working efficiently.
-
Solution: Ensure all click chemistry reagents are fresh and stored correctly. The order of reagent addition is critical; a recommended master mix preparation involves adding tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by the azide probe, copper(II) sulfate (B86663) (CuSO₄), and finally tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[4] Fluorescent azide stock solutions should be protected from light.[3]
-
-
Low Protein Abundance: Your protein of interest may be of low abundance, making it difficult to detect.
-
Solution: Enrich the membrane fraction of your cell lysate by ultracentrifugation. Since palmitoylated proteins are typically membrane-associated, this step can significantly enhance signal sensitivity by removing soluble proteins.[1]
-
-
Thioester Instability: The thioester linkage of palmitate to cysteine is labile and can be hydrolyzed during sample preparation.
-
Solution: Avoid using dithiothreitol (B142953) (DTT) as a reducing agent in your sample loading buffer, as it can rapidly hydrolyze palmitoyl (B13399708) thioesters. While β-mercaptoethanol can cause some exchange, it has been shown to not significantly affect 17-ODYA stability.[1] Also, be cautious when boiling samples, as high temperatures can promote thioester hydrolysis.[1]
-
2. I'm observing high background signal in my gel or blot. What could be the cause?
High background can obscure the specific signal from your protein of interest. Here are common causes and their remedies:
-
Endogenous Biotinylated Proteins: If you are using a biotin-azide reporter for detection via streptavidin blotting, high background is often due to endogenously biotinylated proteins.[1]
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Solution: To mitigate this, you can pre-clear your cell lysates with avidin (B1170675) beads before the click chemistry reaction.[1] Alternatively, using a fluorescent azide reporter (e.g., rhodamine-azide) is recommended as it is more sensitive and does not suffer from this issue.[1]
-
-
Non-specific Binding: The reporter tag or detection reagents may be binding non-specifically to other proteins or the membrane.
-
Solution: Ensure adequate blocking of membranes (e.g., with 5% BSA) and perform thorough washes after antibody or streptavidin incubations.
-
3. My cells are showing signs of toxicity or poor viability after 17-ODYA treatment. How can I address this?
Cell health is paramount for obtaining reliable experimental results. If you observe cytotoxicity, consider the following:
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Free Fatty Acid Toxicity: Long-chain free fatty acids can be toxic to cells in culture.[3][5]
-
Inappropriate 17-ODYA Concentration: Even with optimized delivery, excessively high concentrations of 17-ODYA can be detrimental.
-
Solution: Perform a dose-response experiment to find the highest concentration of 17-ODYA that does not adversely affect cell viability.
-
4. How do I choose between 17-ODYA and other fatty acid analogs like 15-HDYA?
The choice of fatty acid analog can influence which proteins are labeled.
-
17-ODYA (alkynyl-stearate): An 18-carbon fatty acid analog that is widely used and commercially available.[1][3] However, some palmitoyl acyltransferases (PATs) may be less efficient at attaching fatty acids larger than 16 carbons.[6]
-
15-HDYA (alkynyl-palmitate): A 16-carbon analog that more closely mimics palmitic acid. Studies have shown that 15-HDYA can be more efficiently incorporated into certain proteins, such as the mu-opioid receptor, compared to 17-ODYA.[6]
Recommendation: If you are studying a specific protein, it may be beneficial to test both 17-ODYA and 15-HDYA to determine which provides a better signal. For global profiling, be aware that using 17-ODYA may introduce a bias towards proteins that are preferentially modified with stearate.[3]
5. What are the key considerations for the "chase" step of the experiment?
The chase is critical for studying the turnover of palmitoylation.
-
Chase Medium Composition: The chase medium should contain an excess of natural palmitic acid to outcompete any residual 17-ODYA.[7] A typical concentration is around 250 µM palmitic acid.[7]
-
Chase Duration: The length of the chase will depend on the turnover rate of palmitoylation on your protein of interest. Some proteins have very rapid turnover, while others are more stable.[1][7] A time-course experiment with chase times of 2, 4, and 6 hours is a good starting point.[1]
-
Inefficient Washout: If the initial pulse (labeling) period is too long, 17-ODYA can be metabolized into cellular lipid pools, making it difficult to wash out and leading to an inefficient chase.[1] This underscores the importance of optimizing the pulse duration.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 17-ODYA pulse-chase experiments. These values should be considered as starting points for optimization in your specific experimental system.
Table 1: 17-ODYA Labeling (Pulse) Conditions
| Parameter | Cell Type | Concentration | Duration | Reference |
| Concentration | Jurkat T-cells | 25 µM | 6-8 hours | [2] |
| T-cell hybridoma | 20 µM | 2 hours (for pulse-chase) | [7] | |
| HEK-293 cells | 100 µM | 24 hours | [6] | |
| Duration | General | 1-2 hours | Recommended for pulse-chase | [1] |
| General | 2, 4, 6 hours | Suggested time points for optimization | [1] |
Table 2: Click Chemistry Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Reference |
| Rhodamine-azide | - | 20 µM | [1] |
| Biotin-azide | - | 400 µM | [1] |
| TBTA | 2 mM | 100 µM | [3] |
| CuSO₄ | 50 mM | 1 mM | [3] |
| TCEP | 50 mM | 1 mM | [3] |
| Azide Probe | 2 mM | 100 µM | [3] |
Experimental Protocols
Protocol 1: Optimized 17-ODYA Labeling of Adherent Cells
-
Preparation of Labeling Medium:
-
Prepare a 100 mM stock solution of 17-ODYA in DMSO.
-
For optimized delivery, perform saponification: mix equal volumes of 100 mM 17-ODYA and 120 mM KOH, heat at 65-70°C until the solution is clear.[3]
-
Add the saponified 17-ODYA to pre-warmed (37°C) DMEM containing 20% fatty-acid-free BSA (FAFBSA) to achieve the desired final concentration (e.g., 25 µM).[3] The final medium should also contain delipidated FBS.[3]
-
-
Cell Culture and Labeling (Pulse):
-
Chase:
-
Remove the labeling medium and wash the cells three times with warm D-PBS.
-
Add warm chase medium (standard culture medium supplemented with an excess of palmitic acid, e.g., 250 µM).[7]
-
Incubate for the desired chase times (e.g., 0, 2, 4, 6 hours).
-
-
Cell Harvest:
Protocol 2: In-Gel Fluorescence Detection via Click Chemistry
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and lyse by sonication.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add 50 µg of protein lysate.
-
Prepare a master mix of click reagents in the following order: TCEP (final concentration 1 mM), fluorescent azide probe (e.g., TAMRA-azide, final concentration 20 µM), CuSO₄ (final concentration 1 mM), and TBTA (final concentration 100 µM).[4]
-
Add the master mix to the lysate and incubate for 1 hour at room temperature in the dark.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Add SDS-PAGE sample loading buffer to the reaction.
-
Separate the proteins on a polyacrylamide gel.
-
Scan the gel using a flatbed fluorescence scanner to detect the fluorescently labeled proteins.[1]
-
Visualizations
References
- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. Temporal profiling establishes a dynamic S-palmitoylation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of Thiopalmitic acid-based protein enrichment
Welcome to the technical support center for thiopalmitic acid-based protein enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein enrichment experiments using techniques like Acyl-Resin Assisted Capture (Acyl-RAC).
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Target Protein | Inefficient cell lysis and protein extraction. | Use stronger detergents like SDS or DDM to ensure complete solubilization of membrane-associated proteins, especially those in lipid rafts.[1][2] |
| Suboptimal blocking of free cysteine residues. | Ensure complete blocking of free thiols by using fresh N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS) and optimizing incubation time and concentration.[3][4] | |
| Incomplete cleavage of thioester bonds. | Prepare hydroxylamine (B1172632) (HAM) solution fresh for each experiment and ensure the pH is neutral (around 7.0-7.5) for efficient and specific cleavage.[5] A concentration of 1.0 M hydroxylamine is generally sufficient.[6] | |
| Inactive or inefficient thiol-reactive resin. | If using a new or different batch of Thiopropyl Sepharose resin, verify its activity and ensure proper activation before use.[7] | |
| Presence of thioesterase inhibitors. | If not already included, add a thioesterase inhibitor, such as ML211, to the lysis buffer to prevent deacylation of proteins.[2] | |
| High Background/Non-specific Binding | Incomplete blocking of free thiols. | Increase the concentration of the blocking agent (e.g., NEM) and/or extend the incubation time to ensure all non-palmitoylated cysteines are blocked.[3][4] Consider a second blocking step with 2,2'-dithiodipyridine (B1663999) after the initial NEM treatment.[1][2][8] |
| Non-specific binding to the resin. | Include a negative control sample that omits the hydroxylamine treatment. Proteins present in this control are likely binding non-specifically.[3][9] | |
| Endogenous biotin (B1667282) interference (for ABE). | If using the Acyl-Biotin Exchange (ABE) method, high background from endogenous biotin can be an issue. Consider switching to an alkyne-iodacetamide probe followed by click chemistry with an azide-fluorophore.[10] | |
| Variability Between Replicates | Inconsistent sample handling and processing. | Ensure precise and consistent execution of all steps, particularly precipitation and resolubilization, which can lead to variable protein loss.[11] |
| Degradation of reagents. | Use freshly prepared reagents, especially hydroxylamine and TCEP (Tris(2-carboxyethyl)phosphine), for each experiment.[3] | |
| False Positives | Detection of other thioester-linked modifications. | Be aware that methods like Acyl-RAC and ABE can enrich any protein with a thioester bond, not just S-palmitoylated ones.[12] |
| Incomplete removal of blocking agent. | To avoid side reactions, ensure complete removal of NEM after the blocking step. Chemical scavenging with 2,3-dimethyl-1,3-butadiene (B165502) can be a more efficient alternative to precipitation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound-based protein enrichment?
A1: this compound-based enrichment methods, such as Acyl-RAC and ABE, are designed to isolate S-palmitoylated proteins.[13][14] The process involves three key steps:
-
Blocking: All free cysteine residues on proteins that are not palmitoylated are chemically blocked.[4]
-
Cleavage: The thioester bond linking the palmitate group to cysteine residues is specifically cleaved using hydroxylamine, exposing a free thiol group.[4]
-
Capture: The newly revealed thiol groups are captured, either directly by a thiol-reactive resin (Acyl-RAC) or by tagging with biotin followed by streptavidin affinity purification (ABE).[1][15]
Q2: What are the main differences between Acyl-RAC and Acyl-Biotin Exchange (ABE)?
A2: Both methods rely on the same initial blocking and cleavage steps. The primary difference lies in the capture of the newly exposed thiols. Acyl-RAC directly captures the proteins on a thiol-reactive resin, which involves fewer steps.[1][2] ABE, on the other hand, involves a biotinylation step followed by capture with streptavidin beads.[12] This can sometimes lead to higher background due to endogenous biotin.[10]
Q3: How can I confirm that the captured proteins were indeed S-palmitoylated?
A3: A crucial control is to run a parallel sample that omits the hydroxylamine treatment step.[3][9] Since the thioester bonds are not cleaved in this sample, S-palmitoylated proteins should not be captured. Any protein detected in this negative control is likely a result of non-specific binding.
Q4: Can these methods distinguish between different types of fatty acid modifications?
A4: No, Acyl-RAC and ABE are based on the cleavage of the thioester bond, which is common to various S-acylations (e.g., palmitoylation, stearoylation).[1][2] Therefore, they cannot distinguish between different fatty acid species attached to the cysteine residues. Mass spectrometry is required for the identification of the specific fatty acid.[3]
Q5: What are some critical reagents and their proper handling?
A5:
-
Hydroxylamine (HAM): Should be prepared fresh for each experiment and its pH adjusted to neutral (7.0-7.5) to ensure specific cleavage of thioester bonds.[5]
-
Blocking agents (NEM, MMTS): Should also be fresh to ensure efficient blocking of free thiols. Incomplete blocking is a major source of background.[3]
-
Reducing agents (TCEP): TCEP should be freshly prepared to effectively reduce disulfide bonds prior to the blocking step.[3]
Experimental Protocols
Acyl-Resin Assisted Capture (Acyl-RAC) Protocol
This protocol outlines the key steps for enriching S-palmitoylated proteins from cell lysates.
-
Cell Lysis and Protein Extraction:
-
Lyse cells in a suitable buffer containing a strong detergent (e.g., 1% SDS or 1% DDM) and protease inhibitors.
-
Include a thioesterase inhibitor (e.g., ML211) to prevent de-palmitoylation during sample preparation.[2]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Reduction and Blocking of Free Thiols:
-
Removal of Excess Blocking Agent:
-
Cleavage of Thioester Bonds:
-
Divide the sample into two equal aliquots.
-
To one aliquot (+HAM), add freshly prepared neutral hydroxylamine to a final concentration of 1 M.
-
To the other aliquot (-HAM, negative control), add a control buffer (e.g., Tris-HCl).
-
Incubate both samples for 1 hour at room temperature.
-
-
Capture of Palmitoylated Proteins:
-
Add activated Thiopropyl Sepharose beads to both +HAM and -HAM samples.
-
Incubate overnight at 4°C with gentle rotation to allow the newly exposed thiols to bind to the resin.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using a reducing agent (e.g., SDS-PAGE sample buffer containing β-mercaptoethanol or DTT).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification.
-
Visualizations
Caption: Workflow of the Acyl-Resin Assisted Capture (Acyl-RAC) method.
Caption: Troubleshooting logic for low protein yield in enrichment experiments.
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 3. Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 11. Maleimide scavenging enhances determination of protein S-palmitoylation state in acyl-exchange methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]
- 15. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]
- 16. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyl-Biotin Exchange (ABE) Assays
Welcome to the technical support center for acyl-biotin exchange (ABE) assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your experiments, with a particular focus on dealing with high background signals.
Troubleshooting Guide: High Background
High background in ABE assays is a common issue that can mask true signals and lead to the misinterpretation of results. The primary cause is often the co-isolation of non-S-acylated proteins. This guide will walk you through the most common causes and their solutions.
Diagram: The Root of High Background in Standard ABE
Caption: Mechanism of high background in standard ABE assays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in ABE assays?
The most prevalent cause of high background is the incomplete blocking of free cysteine residues by N-ethylmaleimide (NEM).[1][2] If any free thiols on non-S-acylated proteins are not blocked, they can later react with the biotinylating reagent (e.g., biotin-HPDP), leading to their incorrect labeling and subsequent co-purification with truly S-acylated proteins.[1][2]
Q2: How can I reduce high background caused by incomplete thiol blocking?
A highly effective method is to use a low-background ABE (LB-ABE) protocol.[1][3][4][5] This introduces an additional blocking step with 2,2'-dithiodipyridine (B1663999) (DTDP) after the initial NEM blocking and before biotinylation.[1][3][4][5] DTDP is structurally similar to the reactive group of biotin-HPDP and effectively blocks the residual, NEM-unreactive free cysteines that are often the source of background signal.[1][2]
Diagram: Low-Background ABE (LB-ABE) Workflow
Caption: The improved workflow of the Low-Background ABE protocol.
Q3: Can the concentration of the biotinylating reagent affect the background?
Yes, using an excessively high concentration of the biotinylating reagent, such as biotin-BMCC, can lead to increased background and non-specific signals. It is crucial to optimize the concentration of this reagent. A concentration that is too high can lead to inappropriate biotinylation.
Q4: My hydroxylamine (HAM) treatment seems inefficient or is causing protein degradation. What should I do?
Hydroxylamine solutions should always be prepared fresh on the day of the experiment.[2][6][7] The pH of the hydroxylamine solution is critical and should be adjusted to the recommended value in the protocol (often neutral pH) to ensure efficient cleavage of thioester bonds without causing significant protein degradation.[8] Hydroxylamine is a powerful reducing agent, and prolonged incubation or incorrect pH can lead to protein degradation.[9]
Q5: Are there alternatives to NEM for blocking free thiols?
While NEM is widely used, other alkylating agents like iodoacetamide (B48618) (IAM) are available.[10] However, it's important to note that their reactivity and optimal reaction conditions can differ.[10] If you suspect issues with NEM, ensure it is fresh and stored correctly, as old reagents can be a source of problems.[3]
Q6: I'm still getting high background after troubleshooting the ABE-specific steps. What else could be the problem?
If you are confident in your ABE chemistry, the high background may be originating from the downstream western blot analysis. General western blot troubleshooting steps should be considered:
-
Insufficient Blocking: Ensure your blocking buffer (e.g., non-fat milk, BSA) is appropriate and used at a sufficient concentration and for an adequate duration.
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. High concentrations can lead to non-specific binding.
-
Washing Steps: Increase the duration and volume of your wash steps to remove unbound antibodies.
-
Membrane Drying: Ensure the membrane does not dry out at any stage of the western blotting process.
Q7: How does Acyl-Resin Assisted Capture (Acyl-RAC) compare to ABE in terms of background?
Acyl-RAC is an alternative method that also involves blocking free thiols and cleaving thioesters with hydroxylamine. However, instead of biotinylation, the newly exposed thiols are directly captured by a thiol-reactive resin.[11][12] This method has fewer steps than ABE, which can potentially reduce protein loss.[11][12] While both methods can be effective, some studies suggest that they may identify slightly different sets of S-acylated proteins, indicating some methodological differences in capture efficiency and specificity.[8][10][13] Incomplete blockade of cysteine residues can still lead to background in Acyl-RAC, which can also be mitigated by an additional blocking step with DTDP.[11][12]
Data Presentation
Table 1: Impact of LB-ABE on Reducing Co-isolation of Non-S-Acylated Proteins
| Method | Percentage of Co-isolated Non-S-Acylated Proteins | Fold Reduction in Background | Reference |
| Standard ABE | 33.8% (± 2.5%) | - | [3] |
| Low-Background ABE (LB-ABE) | 9.8% (± 0.4%) | 3.4x | [3] |
Experimental Protocols
Protocol 1: Standard Acyl-Biotin Exchange (ABE)
This protocol is a generalized procedure and may require optimization for specific proteins or cell types.
-
Cell Lysis: Lyse cells in a suitable buffer containing protease inhibitors.
-
Reduction and Blocking of Free Thiols:
-
Reduce disulfide bonds with 50 mM TCEP.
-
Block free cysteine residues by adding N-ethylmaleimide (NEM) to a final concentration of 50 mM.[3][9] Incubate for the optimized time and temperature (e.g., 1 hour at room temperature).
-
Remove excess NEM, often through precipitation steps (e.g., methanol/chloroform).
-
-
Thioester Cleavage:
-
Biotinylation:
-
Affinity Purification:
-
Capture biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads (e.g., using a reducing agent like TCEP or by boiling in SDS-PAGE sample buffer).
-
Analyze the eluate by western blot.
-
Protocol 2: Low-Background Acyl-Biotin Exchange (LB-ABE)
This protocol incorporates an additional blocking step to minimize background.
-
Cell Lysis: Lyse cells as in the standard ABE protocol.
-
Initial Reduction and Blocking:
-
Secondary Blocking (DTDP Step):
-
Thioester Cleavage:
-
Proceed with the 1 M hydroxylamine treatment as described in the standard ABE protocol (Step 3).
-
-
Biotinylation:
-
Affinity Purification:
-
Capture and wash biotinylated proteins with streptavidin-agarose beads as in the standard protocol.
-
-
Elution and Analysis:
-
Elute and analyze the proteins by western blot.
-
Logical Troubleshooting Diagram
Caption: A decision tree for troubleshooting high background in ABE assays.
References
- 1. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non- S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lysis Buffers for Thiopalmitic Acid Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers in the study of thiopalmitic acid-labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is the most critical component of a lysis buffer for preserving S-palmitoylation?
A1: The most critical component is an inhibitor of depalmitoylating enzymes (acyl-protein thioesterases or APTs). Palmostatin B is a commonly used non-selective inhibitor that should be added fresh to the lysis buffer to prevent the removal of the palmitoyl (B13399708) group from your protein of interest during sample preparation.[1]
Q2: Which detergent should I choose for my lysis buffer?
A2: The choice of detergent depends on the subcellular localization of your protein of interest.[2] For cytoplasmic proteins, a milder non-ionic detergent like NP-40 or Triton X-100 may be sufficient.[2] For membrane-bound or hard-to-solubilize proteins, a stronger buffer like RIPA, which contains both non-ionic and ionic detergents, is often preferred.[2][3] However, be aware that harsh detergents like SDS in RIPA buffer can disrupt protein-protein interactions and denature some proteins. For preserving protein activity, dodecylmaltoside (DDM) has been shown to be effective.
Q3: Why is the pH of the lysis buffer important?
A3: Maintaining a physiological pH, typically between 7.2 and 7.4, is crucial for protein stability. Deviations outside this range can lead to protein precipitation or degradation. Buffering systems like Tris-HCl or HEPES are commonly used to maintain the correct pH. It is important to note that the pH of Tris buffers is temperature-dependent.
Q4: What are the essential additives for a lysis buffer in S-palmitoylation studies?
A4: Besides a depalmitoylating enzyme inhibitor, your lysis buffer should always contain a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Common examples include PMSF, aprotinin, and sodium orthovanadate.
Troubleshooting Guide
This guide addresses common issues encountered during the lysis of this compound-labeled proteins and subsequent analysis, such as by Acyl-Biotin Exchange (ABE).
| Problem | Possible Cause | Recommended Solution |
| Low or no signal for my palmitoylated protein. | Inefficient cell lysis. | Optimize the detergent concentration or switch to a stronger lysis buffer (e.g., from NP-40 to RIPA). Consider mechanical disruption methods like sonication or homogenization. |
| Loss of palmitoyl group during lysis. | Ensure that a depalmitoylating enzyme inhibitor (e.g., Palmostatin B) is added fresh to your lysis buffer. Keep samples on ice at all times. | |
| Protein degradation. | Add a fresh protease inhibitor cocktail to your lysis buffer. | |
| High background in my ABE experiment. | Incomplete blocking of free cysteine thiols. | Ensure N-ethylmaleimide (NEM) is fresh and used at a sufficient concentration. Increase incubation time with NEM if necessary. Consider an additional blocking step with 2,2'-dithiodipyridine (B1663999) (DTDP) after NEM treatment. |
| Endogenous biotin (B1667282) in samples. | This can be an issue when using biotin-based detection methods. Consider using a non-biotin-based labeling strategy, such as click chemistry with an alkyne-tagged probe followed by reaction with an azide-fluorophore. | |
| Non-specific binding to beads. | Pre-clear your lysate with beads before immunoprecipitation. Ensure adequate washing steps after enrichment. | |
| Inconsistent results between experiments. | Reagent degradation. | Prepare all buffers and reagent solutions fresh, especially hydroxylamine (B1172632) (HAM), NEM, and inhibitors. Some stock solutions may be sensitive to freeze-thaw cycles. |
| Incorrect pH of buffers. | Verify the pH of all buffers, particularly the lysis buffer and the buffers used for the ABE chemistry, as the pH requirements for different steps can vary (e.g., pH ~7.2 for NEM blocking, pH ~6.2 for biotinylation). |
Experimental Protocols
General Lysis Buffer Preparation for S-Palmitoylation Studies
This protocol provides a starting point for preparing a lysis buffer. Optimization of detergent type and concentration may be required.
Materials:
-
Tris-HCl or HEPES buffer
-
NaCl
-
Detergent (e.g., Triton X-100, NP-40, or RIPA components)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Palmostatin B
Procedure:
-
Prepare the base buffer with your chosen buffering agent (e.g., 50 mM Tris-HCl or HEPES, pH 7.4) and salt (e.g., 150 mM NaCl).
-
Add the selected detergent to the desired final concentration (see table below for recommendations).
-
Immediately before use, add the protease inhibitor cocktail, phosphatase inhibitor cocktail, and Palmostatin B to their final working concentrations.
-
Keep the lysis buffer on ice.
Acyl-Biotin Exchange (ABE) Protocol on Cell Lysate
This protocol outlines the key steps for detecting S-palmitoylated proteins in a total cell lysate.
Procedure:
-
Lysis: Lyse cells with an appropriate lysis buffer containing protease, phosphatase, and depalmitoylating enzyme inhibitors.
-
Blocking Free Thiols: Incubate the lysate with N-ethylmaleimide (NEM) to irreversibly block all free cysteine thiol groups.
-
Thioester Cleavage: Treat the sample with hydroxylamine (HAM) to specifically cleave the thioester bond of the palmitoyl group, exposing a free thiol. A parallel sample without HAM serves as a negative control.
-
Labeling: Label the newly exposed thiol groups with a thiol-reactive biotinylation reagent, such as biotin-BMCC or biotin-HPDP.
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Detection: The biotinylated proteins can then be detected by western blotting with streptavidin-HRP or enriched using streptavidin-coated beads for further analysis.
Quantitative Data Summary
| Lysis Buffer Component | Recommended Concentration | Purpose | Reference |
| Buffering Agent (Tris-HCl or HEPES) | 20-50 mM | Maintain physiological pH | |
| Salt (NaCl) | 150 mM | Maintain ionic strength | |
| Detergent (Triton X-100 or NP-40) | 0.5-1.0% (v/v) | Solubilize cytoplasmic and some membrane proteins | |
| Detergent (SDS in RIPA) | 0.1-1.0% (w/v) | Solubilize hard-to-extract proteins | |
| Protease Inhibitor Cocktail | 1x (as per manufacturer) | Prevent protein degradation | |
| PMSF | 1 mM | Protease inhibitor | |
| Phosphatase Inhibitor Cocktail | 1x (as per manufacturer) | Prevent dephosphorylation | |
| Palmostatin B | 1 µM | Inhibit depalmitoylating enzymes | |
| NEM (for ABE) | 10-65 mM | Block free thiol groups | |
| Hydroxylamine (for ABE) | 0.5-1.0 M | Cleave thioester bonds |
Visualizations
Caption: Experimental workflow for the analysis of S-palmitoylated proteins.
Caption: Troubleshooting flowchart for Acyl-Biotin Exchange (ABE) experiments.
Caption: Chemical steps of the Acyl-Biotin Exchange (ABE) reaction.
References
- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of Thioester Bonds During Sample Preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the cleavage of thioester bonds during sample preparation.
Troubleshooting Guide: Preventing Unwanted Thioester Bond Cleavage
Issue 1: Loss of Thioester Moiety Detected by Mass Spectrometry or Other Analytical Techniques.
Symptom: Your analytical data (e.g., mass spectrometry) shows a lower than expected signal for your thioester-containing molecule and a corresponding increase in the hydrolyzed product (carboxylic acid and thiol).
| Potential Cause | Recommended Solution |
| Hydrolysis due to pH | Maintain a slightly acidic to neutral pH (ideally pH 4-7) throughout your sample preparation.[1] Avoid basic conditions (pH > 7.5) as they significantly accelerate hydrolysis.[2][3] Prepare all buffers fresh and verify the pH before use. |
| Presence of Nucleophiles | Avoid buffers and reagents containing primary or secondary amines (e.g., Tris) or free thiols, as they can react with and cleave the thioester bond.[4][5] Consider using non-nucleophilic buffers such as phosphate (B84403), HEPES, or MES. |
| Action of Reducing Agents | Standard proteomics workflows often use reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to cleave disulfide bonds. These will also cleave thioester bonds. If disulfide bond reduction is necessary, consider alternative strategies or perform it as the final step before analysis. Tris(2-carboxyethyl)phosphine (TCEP) is also a reducing agent and has been shown to accelerate thioester hydrolysis, particularly around neutral pH. |
| Elevated Temperature | Perform all sample preparation steps on ice or at 4°C to minimize the rate of hydrolysis and other cleavage reactions. Avoid prolonged incubation at room temperature or higher. |
| Enzymatic Degradation | If your sample is derived from a biological source, endogenous thioesterases may be present and active. Add broad-spectrum protease and thioesterase inhibitors to your lysis and extraction buffers. |
| Denaturing Conditions | While denaturation is often necessary, some denaturants can affect thioester stability. The stability of some thioester intermediates has been shown to decrease under denaturing conditions (e.g., 8M Urea). If possible, use the mildest effective denaturation conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason thioester bonds are prone to cleavage?
A1: The thioester bond is inherently more reactive than an ester bond due to the lower resonance stabilization between the carbonyl group and the sulfur atom. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (hydrolysis), amines, or other thiols.
Q2: I need to reduce disulfide bonds in my protein sample, but I also want to preserve a thioester. What should I do?
A2: This is a common challenge. Here are a few strategies:
-
Sequential Labeling: Protect the thioester first. You can potentially use a specific protecting group if compatible with your downstream analysis.
-
Alternative Reducing Agents: While most common reducing agents are problematic, you could investigate milder or more specific reducing agents, though options are limited.
-
Optimized Reaction Conditions: If you must use a reducing agent like TCEP, be aware that its effect on hydrolysis is pH-dependent. You may need to carefully optimize the pH and reaction time to favor disulfide reduction over thioester cleavage.
-
Workflow Modification: Consider if the disulfide bond reduction can be performed at a different stage of your experiment, perhaps after an initial analysis of the thioester.
Q3: What is the ideal buffer system for working with thioester-containing molecules?
A3: The ideal buffer should have a pH between 4 and 7 and be free of nucleophiles. Good choices include:
-
Phosphate buffers (e.g., sodium phosphate)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) - use with caution as it contains a secondary amine, though it is generally less reactive than Tris.
Always avoid:
-
Tris (tris(hydroxymethyl)aminomethane) buffers
-
Buffers containing other primary or secondary amines
-
Buffers with added nucleophiles like free thiols (unless intended for a specific reaction)
Q4: How quickly do thioester bonds hydrolyze?
A4: The rate of hydrolysis is highly dependent on pH, temperature, and the specific molecular structure of the thioester. For example, the Ubc9∼SUMO-1 thioester intermediate has a half-life of approximately 3.6 hours at pH 7.4 and room temperature. However, under basic conditions or at elevated temperatures, this rate can increase dramatically. Small molecule thioesters can have half-lives of many days at neutral pH and room temperature.
Experimental Protocols
Protocol 1: General Sample Preparation for Preserving Thioester Bonds
This protocol provides a basic framework for sample preparation from cell or tissue lysates.
-
Buffer Preparation: Prepare a lysis buffer containing a non-nucleophilic buffering agent (e.g., 50 mM Sodium Phosphate, pH 6.5), a suitable concentration of salt (e.g., 150 mM NaCl), and a cocktail of protease and thioesterase inhibitors. Prepare all solutions fresh and keep them on ice.
-
Lysis: Perform cell or tissue lysis using mechanical methods (e.g., sonication, douncing, or bead beating) on ice to minimize heat generation.
-
Centrifugation: Clarify the lysate by centrifugation at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a method compatible with your buffer components.
-
Downstream Processing: Keep the sample on ice throughout all subsequent steps (e.g., affinity purification, chromatography). If dilution is required, use the ice-cold lysis buffer.
-
Storage: For short-term storage, keep the sample at 4°C. For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Quenching a Reaction to Preserve a Thioester Product
This protocol is for situations where a thioester is the product of a chemical reaction.
-
Reaction Monitoring: Carefully monitor the progress of your reaction to determine the optimal endpoint.
-
Quenching: To stop the reaction, rapidly change the conditions to stabilize the thioester. This is typically achieved by quickly lowering the pH.
-
Prepare a pre-chilled, acidic quenching solution (e.g., 1 M HCl or 10% Trifluoroacetic Acid - TFA).
-
Add the quenching solution to your reaction mixture with vigorous stirring in an ice bath to rapidly neutralize the reagents and lower the pH.
-
-
Extraction: Immediately proceed to extract your product into a suitable organic solvent to separate it from the aqueous, potentially destabilizing environment.
-
Drying and Storage: Dry the organic extract over an anhydrous salt (e.g., Na2SO4), filter, and remove the solvent under reduced pressure. Store the purified product under an inert atmosphere at low temperature.
Visualizations
Caption: Workflow for preserving thioester bonds during sample preparation.
Caption: Key factors and conditions that lead to thioester bond cleavage.
References
- 1. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Validating S-Palmitoylation Sites Identified by Thiopalmitic Acid
The identification of S-palmitoylation sites, a critical reversible lipid modification, is pivotal for understanding protein function, localization, and involvement in signaling pathways. The use of thiopalmitic acid analogs has enabled the discovery of numerous candidate sites. However, rigorous validation is essential to confirm these findings. This guide provides a comparative overview of the primary methods for validating S-palmitoylation sites, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate technique for their needs.
Comparison of S-Palmitoylation Validation Methods
Several orthogonal approaches are available to validate putative S-palmitoylation sites. These methods vary in their underlying principles, sensitivity, throughput, and the nature of the data they provide. The following table summarizes the key characteristics of the most common validation techniques.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative Capability |
| Acyl-Biotin Exchange (ABE) | Chemical labeling. Free thiols are blocked, thioesters are cleaved with hydroxylamine (B1172632) (HA), and newly exposed thiols are biotinylated for detection or enrichment. | High sensitivity, suitable for endogenous protein analysis, widely used. | Potential for false positives from incomplete blocking of free thiols or non-specific labeling. Multiple steps can lead to sample loss. | High | Semi-quantitative |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Chemical capture. Similar to ABE, but newly exposed thiols are directly captured on a thiol-reactive resin, simplifying the workflow. | Fewer steps than ABE, reducing sample handling and potential for loss. Good for identifying novel S-acylation targets. | Inability to discriminate between different fatty acid species. Potential for non-specific binding to the resin. | High | Semi-quantitative |
| Acyl-PEG Exchange (APE) | Mass-tag labeling. Thioester cleavage is followed by labeling with a polyethylene (B3416737) glycol (PEG) tag, causing a mass shift detectable by SDS-PAGE. | Allows for the determination of modification stoichiometry (number of sites). Direct visualization of modified vs. unmodified proteins. | Can have lower sensitivity for large proteins where the mass shift is less apparent. Requires specific antibodies for detection. | Low to Medium | Quantitative |
| Direct Mass Spectrometry (MS) | Direct detection of the palmitoyl (B13399708) group on peptides. | Gold standard for site identification. Provides definitive evidence of palmitoylation and can identify the specific fatty acid. | Technically challenging due to the labile nature of the thioester bond and the hydrophobicity of palmitoylated peptides. | High | Quantitative (with isotopic labeling) |
| Site-Directed Mutagenesis | Genetic alteration. Cysteine residues at putative palmitoylation sites are mutated (e.g., to serine or alanine), and the functional consequences are assessed. | Provides direct evidence of the functional importance of a specific palmitoylation site. | Low throughput, does not directly detect the palmitate group, and relies on a measurable functional readout. | Low | Indirectly quantitative (functional assays) |
Experimental Protocols
Detailed methodologies for the key validation techniques are outlined below. These protocols are based on established methods in the field.
Acyl-Biotin Exchange (ABE) Assay
The ABE assay is a widely used method for detecting and enriching palmitoylated proteins.[1]
-
Lysis and Blocking:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.
-
Incubate the lysate to ensure complete blocking of free thiols.
-
-
Thioester Cleavage:
-
Precipitate the proteins to remove excess NEM.
-
Resuspend the protein pellet and treat with hydroxylamine (HA) at a neutral pH to specifically cleave the thioester bonds of S-palmitoylated cysteines. A parallel sample treated without HA serves as a negative control.
-
-
Biotinylation:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP or biotin-BMCC.
-
-
Capture and Detection:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide analysis.
-
Acyl-Resin Assisted Capture (Acyl-RAC) Assay
Acyl-RAC is a streamlined alternative to ABE that involves direct capture of S-acylated proteins.[2][3][4]
-
Lysis and Blocking:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent like methyl methanethiosulfonate (B1239399) (MMTS).
-
-
Thioester Cleavage and Capture:
-
Remove excess blocking agent by protein precipitation.
-
Resuspend the protein pellet and incubate with a thiol-reactive resin (e.g., thiopropyl sepharose) in the presence of neutral hydroxylamine (HA). A control sample is incubated without HA.
-
-
Elution and Analysis:
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the captured proteins using a reducing agent such as β-mercaptoethanol or DTT.
-
Analyze the eluates by western blotting or mass spectrometry.
-
Acyl-PEG Exchange (APE) Assay
The APE assay allows for the quantification of S-palmitoylation by inducing a mass shift in the modified protein.[5]
-
Lysis and Blocking:
-
Lyse cells and block free cysteine thiols with NEM.
-
-
Thioester Cleavage:
-
Treat the lysate with hydroxylamine (HA) to cleave thioester bonds. A non-HA treated sample serves as a negative control.
-
-
PEGylation:
-
Add a maleimide-functionalized polyethylene glycol (mPEG-mal) reagent to label the newly exposed cysteines.
-
-
Detection:
-
Separate the proteins by SDS-PAGE and detect the protein of interest by western blotting. The PEGylated protein will exhibit a noticeable size shift compared to the unmodified protein.
-
Direct Mass Spectrometry
This method provides the most definitive identification of S-palmitoylation sites.
-
Protein Digestion:
-
Proteins are typically digested into peptides using an enzyme like trypsin. It is crucial to use conditions that preserve the labile thioester bond, such as using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as a reducing agent in a neutral Tris buffer.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
-
Data Analysis:
-
The fragmentation spectra are searched against a protein database to identify peptides. The presence of a mass shift corresponding to the palmitoyl group on a cysteine residue confirms the modification and its location. Fragmentation methods like Electron Transfer Dissociation (ETD) are often preferred as they tend to preserve the palmitoyl group.
-
Site-Directed Mutagenesis
This technique is the gold standard for assessing the functional relevance of a specific S-palmitoylation site.
-
Mutagenesis:
-
Use a site-directed mutagenesis kit to introduce a point mutation at the codon for the cysteine residue of interest, changing it to an amino acid that cannot be palmitoylated, such as serine or alanine.
-
-
Expression:
-
Express the mutant protein in a suitable cell line.
-
-
Functional Assay:
-
Compare the cellular localization, protein-protein interactions, stability, or other relevant functions of the mutant protein to the wild-type protein. A change in function upon mutation suggests that S-palmitoylation at that site is functionally important.
-
-
Confirmation of Palmitoylation Status:
-
The loss of palmitoylation in the mutant protein can be confirmed using methods like ABE, Acyl-RAC, or APE.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the key validation methods.
Caption: Workflow of the Acyl-Biotin Exchange (ABE) assay.
Caption: Workflow of the Acyl-Resin Assisted Capture (Acyl-RAC) assay.
Caption: Workflow of the Acyl-PEG Exchange (APE) assay.
References
- 1. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 4. A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS [bio-protocol.org]
- 5. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Palmitoylation: A Guide to Mass Spectrometry Analysis of Thiopalmitic Acid Incorporation
A comprehensive comparison of methodologies for the detection and quantification of protein S-palmitoylation, a critical lipid modification in cellular signaling and disease.
For researchers in cell biology, pharmacology, and drug development, understanding the dynamics of protein S-palmitoylation is paramount. This reversible post-translational modification, the attachment of the 16-carbon fatty acid palmitate to cysteine residues, plays a crucial role in regulating protein trafficking, stability, and function. Its dysregulation has been implicated in numerous diseases, including cancer, neurological disorders, and cardiovascular diseases.
This guide provides a detailed comparison of mass spectrometry-based approaches for confirming the incorporation of thiopalmitic acid analogs, a powerful tool for studying S-palmitoylation. We will delve into the experimental protocols and compare this technique with alternative methods, offering supporting data to guide your experimental design.
Mass Spectrometry-Based Analysis of this compound Incorporation: A Powerful Alliance
The use of fatty acid analogs, such as those containing alkyne or azide (B81097) groups, has revolutionized the study of S-palmitoylation.[1][2][3] These chemical reporters are metabolically incorporated into proteins by the cell's own enzymatic machinery.[4][5] The bioorthogonal handle (alkyne or azide) then allows for the selective attachment of a reporter tag via "click chemistry." This tag can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.
This chemical reporter strategy offers a significant advantage over direct detection of native S-palmitoylation by mass spectrometry, which is challenging due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. The use of reporters enables robust enrichment of palmitoylated proteins, increasing the sensitivity and depth of proteomic analyses.
Experimental Workflow
The general workflow for mass spectrometry analysis of this compound incorporation involves several key steps, as illustrated in the diagram below.
References
- 1. Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palmitoylation Inhibitors: 2-Bromopalmitate vs. Thiopalmitic Acid Derivatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that governs protein trafficking, localization, stability, and function. The dynamic nature of this lipid modification plays a pivotal role in numerous signaling pathways, and its dysregulation is implicated in various diseases, including cancer and neurological disorders. To investigate the functional consequences of palmitoylation, researchers rely on chemical tools to either inhibit the process or track the fate of palmitoylated proteins.
This guide provides a detailed comparison of two key chemical tools used in the study of protein palmitoylation: the classical inhibitor 2-bromopalmitate (2-BP) and Thiopalmitic acid derivatives , which primarily serve as metabolic probes. While both are analogs of palmitic acid, their mechanisms and applications in research differ significantly.
Section 1: Quantitative Data Comparison
This section summarizes the key characteristics and applications of 2-Bromopalmitate and this compound derivatives, highlighting their distinct roles in studying protein palmitoylation.
Table 1: Comparison of Core Characteristics
| Feature | 2-Bromopalmitate (2-BP) | This compound Derivatives (e.g., Alkynyl-Palmitate) |
| Primary Function | Palmitoylation Inhibitor | Metabolic Probe / Chemical Reporter |
| Mechanism of Action | Irreversibly inhibits protein acyltransferases (PATs) and other enzymes. May also directly compete with palmitate for incorporation.[1][2] | Metabolically incorporated into proteins by PATs in place of endogenous palmitate.[3] The reporter group (e.g., alkyne) is then used for detection. |
| Reversibility | Irreversible[1] | Covalent but reversible linkage to protein (thioester bond), similar to native palmitoylation. |
| Specificity | Non-specific. Inhibits a broad range of PATs and has numerous off-target effects on other lipid-metabolizing enzymes and acyl-protein thioesterases (APTs).[4] | Generally incorporated by the same enzymatic machinery as palmitate, but specificity can vary between PATs. |
| Reported IC50 | ~10-15 µM for PAT inhibition in vitro and for cellular effects on protein localization. | Not applicable (used as a substrate, not an inhibitor). |
| Common Working Conc. | 10-100 µM in cell culture. | 10-100 µM in cell culture for metabolic labeling. |
| Toxicity | Can be cytotoxic at higher concentrations or with prolonged exposure. | Can exhibit toxicity at high concentrations, similar to other free fatty acids. |
Table 2: Comparison of Research Applications
| Application | 2-Bromopalmitate (2-BP) | This compound Derivatives |
| Studying Functional Loss | Yes. Used to determine the consequences of blocking overall palmitoylation on a cellular process or protein function. | No. Used to identify and track palmitoylated proteins. |
| Identifying Palmitoylated Proteins | Indirectly, by observing a change in a protein's state or function upon treatment. | Yes. Enables direct detection, visualization, and proteomic identification of palmitoylated proteins. |
| Visualizing Protein Localization | Indirectly, by observing mislocalization of a protein known to be palmitoylated. | Yes. Allows for direct visualization of where palmitoylated proteins are located in the cell via fluorescence microscopy (after click chemistry). |
| Studying Palmitoylation Dynamics | Can be used to block new palmitoylation in pulse-chase experiments, but also inhibits depalmitoylation, complicating interpretation. | Ideal for pulse-chase experiments to study the rates of palmitoylation and depalmitoylation. |
| In Vivo Studies | Used in animal models, but systemic effects and off-target toxicities are a concern. | Has been successfully used for labeling in mice. |
Section 2: Mechanisms of Action and Signaling
2-Bromopalmitate: The Broad-Spectrum Inhibitor
2-Bromopalmitate is a non-metabolizable analog of palmitic acid that serves as a general, irreversible inhibitor of protein S-palmitoylation. Once inside the cell, 2-BP can be converted to 2-bromopalmitoyl-CoA. Its inhibitory effects are thought to occur through two main mechanisms:
-
Inhibition of Palmitoyl Acyltransferases (PATs): 2-BP can covalently modify the active site of DHHC-containing PATs, the enzymes responsible for attaching palmitate to proteins, thereby blocking their catalytic activity.
-
Direct Covalent Competition: It can also be directly incorporated onto substrate proteins, competing with natural palmitate.
However, the utility of 2-BP is limited by its lack of specificity. It is known to inhibit several other enzymes involved in lipid metabolism and, importantly, also inhibits acyl-protein thioesterases (APTs), the enzymes that remove palmitate. This dual inhibition of both palmitoylation and depalmitoylation can complicate the interpretation of experimental results.
This compound Derivatives: The Metabolic Reporters
This compound itself is not typically used as an inhibitor. Instead, its derivatives, most notably those containing a "clickable" alkyne or azide (B81097) group (e.g., ω-alkynyl palmitic acid), are used as chemical reporters. These probes are fed to cells and are recognized by the cellular machinery as analogs of palmitic acid. PATs then attach these probes to their substrate proteins.
The incorporated probe can then be detected by "clicking" on a fluorescent tag or a biotin (B1667282) handle via a highly specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition reaction. This allows for:
-
Visualization: Imaging the subcellular localization of newly palmitoylated proteins.
-
Identification: Affinity purification of labeled proteins for identification by mass spectrometry.
-
Quantification: Measuring changes in palmitoylation levels in response to stimuli.
These probes are powerful tools for studying the dynamics of palmitoylation, as they can be used in pulse-chase experiments to track the addition and removal of the fatty acid analog over time.
Impact on Signaling: The Ras Pathway Example
The Ras family of small GTPases (e.g., N-Ras, H-Ras) are critical signaling molecules whose function is tightly regulated by palmitoylation. Palmitoylation is required for the proper localization of Ras proteins to the plasma membrane, where they are activated in response to growth factor signaling. The following diagram illustrates the role of palmitoylation in the Ras signaling cycle and the points of intervention for 2-BP and metabolic probes.
Caption: Ras palmitoylation cycle and points of intervention.
Section 3: Experimental Protocols & Workflows
Protocol 1: Acyl-Biotinyl Exchange (ABE) Assay to Detect Changes in Palmitoylation
The ABE assay is a robust method for detecting and quantifying protein palmitoylation without metabolic labeling. It is often used to validate the effect of inhibitors like 2-BP. The principle involves three steps: 1) blocking free cysteine thiols, 2) cleaving the thioester bond of palmitoylated cysteines, and 3) labeling the newly exposed thiols with a reporter tag like biotin.
Methodology:
-
Cell Lysis and Thiol Blocking:
-
Lyse cells (e.g., control vs. 2-BP-treated) in a buffer containing a high concentration of a thiol-blocking agent like N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS) to irreversibly cap all free sulfhydryl groups.
-
Precipitate proteins (e.g., with acetone) to remove excess blocking agent.
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM) at a neutral pH. HAM specifically cleaves the thioester bonds linking palmitate to cysteine residues.
-
As a negative control, a parallel sample is treated with a buffer lacking HAM (e.g., Tris).
-
-
Labeling of Newly Exposed Thiols:
-
Following HAM treatment, precipitate the protein again to remove the HAM.
-
Resuspend the pellets and label the newly exposed thiols with a thiol-reactive biotinylating reagent, such as Biotin-HPDP or Biotin-BMCC.
-
-
Affinity Purification and Detection:
-
Capture the biotinylated proteins using streptavidin-conjugated beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the captured proteins and analyze by western blotting for your protein of interest. A stronger signal in the +HAM lane compared to the -HAM lane indicates that the protein was palmitoylated.
-
References
- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
A Comparative Guide to Bioorthogonal Probes for Metabolic Labeling of Protein Palmitoylation: Alkyne vs. Azide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two predominant classes of bioorthogonal chemical reporters used for the metabolic labeling and analysis of protein S-palmitoylation: ω-alkynyl- and ω-azido-fatty acid analogs of palmitic acid. While the initial topic of inquiry included thiopalmitic acid, a thorough review of the current scientific literature indicates that its use as a metabolic labeling agent for protein palmitoylation is not an established or documented method. Therefore, this guide focuses on the widely adopted and validated bioorthogonal probes that enable the detection and characterization of this critical post-translational modification.
Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a key regulator of protein trafficking, localization, stability, and function.[1] Dysregulation of this process is implicated in numerous diseases, making the accurate study of palmitoylated proteins crucial for basic research and drug development. Bioorthogonal metabolic labeling, coupled with click chemistry, has emerged as a powerful alternative to traditional radiolabeling methods, offering improved sensitivity and versatility.[2][3]
This guide will delve into the metabolic labeling efficiency of alkyne and azide (B81097) palmitic acid analogs, present detailed experimental protocols, and provide a framework for choosing the appropriate probe for your research needs.
Comparison of Metabolic Labeling Efficiency and Detection
The efficiency of a bioorthogonal reporter is determined by its ability to be recognized and utilized by the cell's natural enzymatic machinery, its successful incorporation into target proteins, and the sensitivity and specificity of its subsequent detection.[1] The two most common reporters for studying protein palmitoylation are palmitic acid analogs containing either a terminal alkyne or an azide group.
While both probe types have been successfully used, comparative studies and widespread usage suggest a preference for alkyne-modified fatty acids.
Key Findings:
-
Higher Sensitivity with Alkyne Probes: Studies comparing the two approaches have indicated that the use of ω-alkynyl-fatty acids in conjunction with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and subsequent biotinylation results in a 5- to 10-fold increase in detection sensitivity compared to using ω-azido-fatty acids and a phosphine-biotin (B157780) tag via the Staudinger ligation.[3]
-
Lower Background Signal: Alkyne-modified fatty acids are generally preferred due to lower background signals in detection assays compared to their azide-modified counterparts. This is a critical factor for achieving a high signal-to-noise ratio, especially when studying low-abundance proteins.
-
Established Protocols: A significant body of literature has established robust and optimized protocols for metabolic labeling with alkyne-modified fatty acids, particularly 17-octadecynoic acid (17-ODYA) and ω-alkynyl-palmitate (e.g., 15-hexadecynoic acid).
| Feature | ω-Alkynyl-Palmitic Acid Analogs (e.g., 17-ODYA) | ω-Azido-Palmitic Acid Analogs |
| Detection Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Relative Sensitivity | Higher; reported to be 5- to 10-fold more sensitive. | Lower |
| Background Signal | Generally lower, providing a better signal-to-noise ratio. | Can be higher |
| Established Use | Widely used with extensive literature and optimized protocols. | Used, but less prevalent in recent literature for palmitoylation. |
| Versatility | Compatible with a wide range of azide-containing reporters (biotin, fluorophores). | Compatible with alkyne- or phosphine-containing reporters. |
Signaling Pathway and Experimental Workflow
Protein S-Palmitoylation Pathway
Protein S-palmitoylation is a dynamic and reversible process. Palmitoyl-CoA, the activated form of palmitic acid, is transferred to cysteine residues on substrate proteins by a family of enzymes known as DHHC palmitoyltransferases (PATs). The reverse reaction, depalmitoylation, is catalyzed by acyl-protein thioesterases (APTs). This cycle regulates the protein's association with cellular membranes and its overall function.
Experimental Workflow for Comparative Labeling
The general workflow for metabolic labeling and analysis of palmitoylated proteins using bioorthogonal probes is a multi-step process. This workflow is applicable to both alkyne and azide probes, with the primary difference being the complementary chemical reporter used in the click chemistry step.
Experimental Protocols
The following are generalized protocols for metabolic labeling with ω-alkynyl-palmitic acid analogs. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with 17-ODYA
This protocol is adapted from established methods for labeling mammalian cells.
Materials:
-
Mammalian cells of interest
-
Standard cell culture media
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
-
17-octadecynoic acid (17-ODYA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling medium (e.g., DMEM with 10% dialyzed fetal bovine serum, 1% Pen/Strep/Gln)
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency in standard culture media.
-
Prepare 17-ODYA Stock Solution: Prepare a 25 mM stock solution of 17-ODYA in DMSO.
-
Prepare Labeling Medium: Just before use, warm the labeling medium to 37°C. Add the 17-ODYA stock solution to the labeling medium to a final concentration of 25 µM (a 1:1000 dilution). Vortex or sonicate to ensure the probe is well-mixed.
-
Cell Washing: For adherent cells, aspirate the growth medium and gently wash the cells with warm D-PBS. For suspension cells, pellet the cells by centrifugation, resuspend in warm D-PBS, and repeat the wash step.
-
Metabolic Labeling: Add the prepared 17-ODYA labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from 1 to 8 hours at 37°C in a CO2 incubator. The optimal labeling time can vary depending on the protein of interest and the cell type; a 4-6 hour incubation is a common starting point.
-
Cell Harvesting: After incubation, wash the cells with cold D-PBS to remove unincorporated 17-ODYA. The cell pellets can then be processed immediately for lysis or flash-frozen and stored at -80°C for later use.
Protocol 2: Click Chemistry Reaction for Detection
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the metabolically labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing 17-ODYA-labeled proteins (in a buffer without DTT or other reducing agents)
-
Azide-reporter (e.g., Azide-PEG3-Biotin or a fluorescent azide like Rhodamine-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of the click chemistry reagents. For example: 10 mM TCEP, 1.7 mM TBTA in DMSO, 10 mM CuSO4 in water, and 100 mM sodium ascorbate in water.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein), the azide-reporter (e.g., to a final concentration of 100 µM for biotin-azide or 20 µM for rhodamine-azide), TCEP (to a final concentration of 1 mM), and TBTA (to a final concentration of 100 µM).
-
Initiate Reaction: Initiate the click reaction by adding CuSO4 (to a final concentration of 1 mM) followed immediately by sodium ascorbate (to a final concentration of 1 mM).
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
-
Downstream Processing: The sample is now ready for downstream analysis. For in-gel fluorescence, the sample can be prepared for SDS-PAGE. For affinity purification, the biotinylated proteins can be captured using streptavidin-agarose beads.
Conclusion
The use of bioorthogonal metabolic labeling with fatty acid analogs has significantly advanced the study of protein S-palmitoylation. While both alkyne and azide-modified probes are effective, the current evidence and widespread adoption in the field suggest that ω-alkynyl-palmitic acid analogs generally offer superior performance in terms of sensitivity and lower background signal . Researchers aiming to identify novel palmitoylated proteins or study the dynamics of this modification are encouraged to consider ω-alkynyl probes like 17-ODYA or 15-hexadecynoic acid as a primary tool. The provided protocols offer a starting point for the successful implementation of this powerful technique in the laboratory.
References
- 1. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Radioactive vs. Click Chemistry Methods for Thiopalmitic Acid Studies
A comprehensive guide for researchers navigating the methodologies of S-palmitoylation analysis, offering a detailed comparison of traditional radioactive techniques and modern click chemistry approaches. This guide provides supporting data, experimental protocols, and visual workflows to aid in selecting the optimal method for your research needs.
The study of S-palmitoylation, the reversible post-translational modification of proteins with the 16-carbon fatty acid palmitate (a form of thiopalmitic acid), is crucial for understanding a myriad of cellular processes, from protein trafficking and localization to signal transduction. The choice of methodology to detect and quantify S-palmitoylated proteins is a critical decision for researchers. This guide provides an in-depth comparison of the two most prominent techniques: radioactive labeling and click chemistry.
At a Glance: Key Differences
| Feature | Radioactive Labeling | Click Chemistry |
| Principle | Metabolic incorporation of radiolabeled palmitic acid (e.g., [3H]palmitate) into proteins. | Metabolic incorporation of a palmitic acid analog with a bioorthogonal handle (e.g., an alkyne), followed by covalent reaction with a reporter molecule. |
| Primary Reagent | [3H]palmitic acid | 15-Hexadecynoic acid (15-HDYA) or 17-Octadecynoic acid (17-ODYA) |
| Detection | Autoradiography or scintillation counting. | Fluorescence scanning, Western blotting (with biotin-azide and streptavidin), or mass spectrometry. |
| Sensitivity | Lower, often requiring long exposure times.[1] | Significantly higher, with reports of up to a million-fold increase in sensitivity over tritiated fatty acids.[2] |
| Safety | Requires handling of radioactive materials, specialized disposal, and safety protocols.[3] | Non-radioactive, posing fewer safety hazards.[4] |
| Versatility | Primarily for detection of incorporation; pulse-chase experiments are a key application.[5] | Highly versatile, compatible with various detection methods including microscopy, flow cytometry, and proteomics. |
| Potential for Artifacts | Potential for metabolic conversion of the radiolabel. | The bulky alkyne group could potentially alter the metabolism or incorporation of the fatty acid analog, though it is generally considered to be well-tolerated. |
| Cost | Can be costly due to the price of radiolabeled compounds and disposal requirements. | Reagent costs can be significant, but may be offset by the lack of radioactive waste disposal costs. |
Delving Deeper: A Quantitative Look
While direct, universal quantitative comparisons are challenging due to variations in experimental setups, the literature consistently points to a significant advantage in sensitivity for click chemistry-based methods.
| Parameter | Radioactive Labeling ([3H]palmitate) | Click Chemistry (Alkynyl Palmitate) |
| Reported Sensitivity | Requires long exposure times (days to weeks) for visualization. | Up to a 1,000,000-fold increase in detection sensitivity compared to tritiated fatty acids. |
| Signal-to-Noise Ratio | Can be lower due to background from non-specific incorporation and the low energy of tritium (B154650) beta particles. | Generally higher, with the use of fluorogenic probes that increase the signal-to-background ratio significantly. |
| Typical Exposure Time | Days to weeks for autoradiography. | Seconds to minutes for fluorescence detection. |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for both radioactive labeling and click chemistry methods for studying S-palmitoylation.
References
- 1. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
specificity of Thiopalmitic acid for S-palmitoylation over other acylations
A Comparative Guide to the Specificity of Thiopalmitic Acid for S-Palmitoylation Over Other Acylations
For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is critical for elucidating protein function and developing targeted therapeutics. Among these modifications, S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, plays a pivotal role in regulating protein trafficking, localization, stability, and protein-protein interactions.[1][2][3][4] This guide provides a detailed comparison of the specificity of S-palmitoylation, often studied using this compound analogs, relative to other protein acylations.
Introduction to S-Palmitoylation
S-palmitoylation is a dynamic and reversible lipid modification catalyzed by a family of enzymes known as zinc finger DHHC domain-containing protein acyltransferases (PATs).[1][4][5][6] The process follows a two-step, "ping-pong" kinetic mechanism where the DHHC enzyme first autoacylates and then transfers the fatty acyl group to a substrate protein.[2][7] While palmitate (C16:0) is the most common fatty acid attached, other fatty acids such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1) can also be utilized, leading to the more general term S-acylation.[2][8] The reversibility of this modification is governed by acyl-protein thioesterases (APTs).[4]
Specificity of DHHC Enzymes for Acyl-CoA Substrates
The specificity of S-acylation is largely determined by the substrate preferences of the 23 identified human DHHC enzymes.[9] Different DHHC enzymes exhibit distinct specificities for both their protein substrates and the fatty acyl-CoA chain length. This differential specificity is a key mechanism for generating diversity in protein S-acylation and, consequently, in protein function.
A seminal study by Jennings and Linder (2012) provided quantitative insights into the acyl-CoA specificity of two distinct DHHC enzymes, DHHC2 and DHHC3. Their findings demonstrate that while both enzymes can catalyze S-acylation, they have different preferences for the length of the fatty acyl chain.[2][10]
Quantitative Comparison of Acyl-CoA Specificity for DHHC2 and DHHC3
The following table summarizes the relative efficiency of different fatty acyl-CoAs as substrates for DHHC2 and DHHC3, based on data from in vitro PAT assays. The data represents the ability of each DHHC enzyme to transfer different fatty acids to a model substrate.
| Fatty Acyl-CoA Chain Length | DHHC2 Transfer Efficiency (%) | DHHC3 Transfer Efficiency (%) |
| Myristoyl-CoA (C14:0) | 100 | 100 |
| Palmitoyl-CoA (C16:0) | 95 | 85 |
| Stearoyl-CoA (C18:0) | 80 | 20 |
Data adapted from Jennings B. C., Linder M. E., J. Biol. Chem. 287, 7236–7245 (2012). The efficiency is normalized to the most efficiently transferred acyl-CoA for each enzyme.
As the data indicates, DHHC2 displays broader specificity, efficiently transferring fatty acids with chain lengths of 14, 16, and 18 carbons. In contrast, DHHC3 shows a marked preference for shorter acyl chains, with a significant drop in efficiency for stearoyl-CoA (C18:0).[2][10] This demonstrates that the cellular context and the specific DHHC enzymes expressed will dictate the fatty acid profile of S-acylated proteins.
Experimental Protocols
In Vitro DHHC PAT Assay
This method is used to directly measure the ability of a purified DHHC enzyme to transfer different fatty acids from their CoA derivatives to a model peptide substrate.
Materials:
-
Purified, recombinant DHHC enzyme (e.g., DHHC2 or DHHC3)
-
Fluorescently labeled peptide substrate (e.g., myristoylated GCG peptide with a fluorescent tag)
-
A panel of fatty acyl-CoAs (e.g., myristoyl-CoA, palmitoyl-CoA, stearoyl-CoA)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
HPLC system with a C4 column and fluorescence detector
Procedure:
-
Set up reactions containing the DHHC enzyme, the fluorescent peptide substrate, and one of the fatty acyl-CoAs in the reaction buffer.
-
Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).
-
Stop the reactions by adding a quenching solution (e.g., 2% trifluoroacetic acid).
-
Analyze the reaction products by HPLC. The acylated peptide will have a longer retention time than the non-acylated peptide.
-
Quantify the amount of acylated peptide by integrating the area of the fluorescent peak.
-
Compare the amount of product formed with different fatty acyl-CoAs to determine the enzyme's specificity.[2][10]
Metabolic Labeling with Fatty Acid Analogs
This technique allows for the study of S-acylation in living cells by introducing fatty acid analogs that can be detected after their incorporation into proteins.
Materials:
-
Cultured cells (e.g., HEK293T, Jurkat)
-
Fatty acid analogs containing a bioorthogonal handle, such as an alkyne or azide (B81097) group (e.g., 15-azido-pentadecanoic acid (C15-az) as a palmitate analog, 17-azido-heptadecanoic acid (C17-az) as a stearate analog).
-
Cell culture medium
-
Lysis buffer
-
Click chemistry reagents (e.g., a fluorescent dye or biotin (B1667282) with a complementary bioorthogonal handle, copper(I) catalyst, ligand)
-
SDS-PAGE and in-gel fluorescence scanning or streptavidin blotting equipment
Procedure:
-
Incubate cultured cells with the desired fatty acid analog in the culture medium for a set period (e.g., 3 hours).
-
Harvest and lyse the cells.
-
Perform a click chemistry reaction to attach a fluorescent dye or biotin to the incorporated fatty acid analog.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the S-acylated proteins by in-gel fluorescence scanning or by streptavidin blotting if a biotin tag was used.
-
For quantitative comparisons, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be combined with this method to directly compare the incorporation of different fatty acid analogs.[11][12]
Visualizations
Signaling Pathway Diagram
Caption: The dynamic cycle of protein S-palmitoylation and de-palmitoylation.
Experimental Workflow Diagram
Caption: Workflow for metabolic labeling and detection of S-acylated proteins.
Conclusion
The specificity of S-acylation is not absolute for palmitic acid. While palmitoylation is the most prevalent form of S-acylation, the ability of DHHC enzymes to utilize other fatty acids highlights a significant layer of regulatory complexity. The choice of the attached fatty acid, dictated by the specific DHHC enzyme and the available acyl-CoA pool, can influence the biophysical properties of the modified protein and its interactions within the cell. For researchers in drug development, understanding this specificity is crucial for designing inhibitors that can target specific DHHC enzymes or for predicting the effects of altering cellular lipid metabolism on protein function. The experimental approaches outlined in this guide provide a robust framework for investigating the fatty acid specificity of S-acylation for particular proteins of interest.
References
- 1. Proteomic analysis of fatty-acylated proteins in mammalian cells with chemical reporters reveals S-acylation of histone H3 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHHC Protein S-Acyltransferases Use Similar Ping-Pong Kinetic Mechanisms but Display Different Acyl-CoA Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparing Methods for Protein Palmitoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Protein palmitoylation: Palmitoyltransferases and their specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of Thiopalmitic Acid and Stearic Acid in Protein Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of thiopalmitic acid and stearic acid in the context of protein acylation, a crucial post-translational modification influencing protein localization, stability, and function. This document outlines the functional consequences of acylation with these two fatty acids, presents quantitative data, and details the experimental protocols used to elicit these findings.
Introduction to Protein S-Acylation
Protein S-acylation is a reversible lipid modification where a fatty acid is attached to a cysteine residue via a thioester bond. This process is critical for regulating the hydrophobicity of proteins, thereby affecting their interaction with cellular membranes and their participation in signaling cascades. While "palmitoylation," the attachment of the 16-carbon fatty acid palmitic acid, is the most studied form of S-acylation, other fatty acids, including the 18-carbon stearic acid, are also utilized by cells. This compound is an analog of palmitic acid commonly used in experimental settings to study this modification. The choice of the attached fatty acid can have significant functional consequences for the modified protein.
Comparative Analysis: this compound vs. Stearic Acid
While both this compound (representing palmitic acid, C16:0) and stearic acid (C18:0) can be attached to proteins, their utilization and the resulting functional outcomes can differ significantly.
Enzyme Specificity
The attachment of fatty acids to proteins is catalyzed by a family of enzymes known as DHHC protein acyltransferases (PATs). Studies have revealed that different DHHC enzymes exhibit distinct specificities for their fatty acyl-CoA substrates.
| DHHC Enzyme | Acyl-CoA Specificity | Key Findings |
| DHHC3 | Prefers palmitoyl-CoA (C16:0) | Activity is significantly reduced with acyl-CoAs longer than 16 carbons, such as stearoyl-CoA (C18:0)[1]. |
| DHHC2 | Broader specificity | Efficiently transfers acyl chains of 14 carbons and longer, including both palmitoyl-CoA and stearoyl-CoA[1]. |
| DHHC7 | Broader specificity | Shows less selectivity compared to DHHC3, capable of utilizing a wider range of fatty acyl-CoAs[2]. |
This differential specificity suggests that the cellular machinery can distinguish between different fatty acids, leading to selective acylation of proteins.
Functional Consequences: A Case Study of GNAI Proteins
A clear example of the differential functional outcomes of palmitoylation versus stearoylation is seen in the Gαi proteins (GNAI), which are critical components of G protein-coupled receptor signaling.
| Feature | Palmitoylation (C16:0) | Stearoylation (C18:0) -> Oleoylation (C18:1) |
| Modification of GNAI | GNAI proteins are S-acylated with palmitic acid on Cys3[3][4]. | Stearic acid (C18:0) and oleic acid (C18:1) can also acylate GNAI proteins at Cys3, competing with palmitic acid. In the cell, stearic acid is often desaturated to oleic acid, leading to S-oleoylation of GNAI[3][5]. |
| Subcellular Localization | Promotes the localization of GNAI proteins into detergent-resistant membranes (DRMs), which are specialized membrane microdomains[3]. | Causes GNAI proteins to shift out of detergent-resistant membranes[3]. |
| Impact on EGFR Signaling | In DRMs, palmitoylated GNAI potentiates Epidermal Growth Factor Receptor (EGFR) signaling by facilitating the recruitment of the adaptor protein Gab1[3]. | The exclusion of oleoylated GNAI from DRMs blunts its ability to activate EGFR signaling, leading to reduced recruitment of Gab1 and decreased activation of the downstream effector AKT[3]. |
This demonstrates that the identity of the acyl chain can act as a switch, directing a protein to different membrane locations and thereby altering its signaling output.
Signaling Pathway: Regulation of EGFR Signaling by GNAI Acylation
The differential acylation of GNAI proteins provides a mechanism for cross-talk between fatty acid metabolism and growth factor signaling pathways.
Caption: Differential acylation of GNAI proteins regulates their subcellular localization and impact on EGFR signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare palmitoylation and stearoylation.
Metabolic Labeling with Bioorthogonal Fatty Acid Analogs
This method allows for the visualization and identification of proteins acylated with specific fatty acids in living cells.
Objective: To label and identify proteins acylated with palmitic acid versus stearic acid analogs.
Methodology:
-
Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HeLa or HEK293T) to 70-80% confluency.
-
Replace the culture medium with a medium containing a bioorthogonal fatty acid analog. For palmitoylation, use an alkyne- or azide-modified palmitic acid analog (e.g., 15-azidopentadecanoic acid or 17-octadecynoic acid). For stearoylation, use a corresponding modified stearic acid analog (e.g., 17-azidoheptadecanoic acid)[5][6]. Incubate for 4-16 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a buffer containing 1% SDS and protease inhibitors.
-
-
Click Chemistry Reaction:
-
The alkyne- or azide-modified proteins in the cell lysate are covalently tagged with a reporter molecule (e.g., biotin-azide/alkyne or a fluorescent azide/alkyne) via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction[7].
-
-
Protein Enrichment and Analysis:
-
For biotin-tagged proteins, enrich them using streptavidin-agarose beads[6].
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE followed by immunoblotting with specific antibodies or by mass spectrometry for proteome-wide identification[6][8].
-
Caption: Workflow for metabolic labeling and identification of acylated proteins.
Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a method to detect S-acylated proteins from cell or tissue lysates without the need for metabolic labeling.
Objective: To isolate and identify S-acylated proteins.
Methodology:
-
Lysis and Blocking of Free Thiols:
-
Lyse cells or tissues in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS), to cap all free cysteine residues[9][10].
-
-
Cleavage of Thioester Bonds:
-
Treat the lysate with neutral hydroxylamine (B1172632) (HAM) to specifically cleave the thioester bonds of S-acylated cysteines, exposing the previously modified thiol groups. A control sample is treated with a salt solution (e.g., NaCl) instead of HAM[9][11].
-
-
Capture of Newly Exposed Thiols:
-
Incubate the lysates with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins that had been S-acylated[10].
-
-
Washing and Elution:
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the captured proteins using a reducing agent such as DTT or β-mercaptoethanol.
-
-
Analysis:
-
Analyze the eluted proteins by immunoblotting to detect specific S-acylated proteins of interest or by mass spectrometry for a global analysis[9].
-
Caption: Workflow of the Acyl-Resin Assisted Capture (Acyl-RAC) assay.
Conclusion
The choice between this compound and stearic acid for protein acylation is not arbitrary and has significant functional implications. The specificity of DHHC enzymes for different fatty acyl-CoAs, combined with the distinct effects of the attached fatty acid on protein localization and signaling, highlights a sophisticated regulatory layer in cellular processes. The differential acylation of GNAI proteins and its impact on EGFR signaling serves as a compelling example of how cellular metabolism can directly influence critical signaling pathways. The experimental protocols outlined in this guide provide robust methods for researchers to further investigate the nuanced roles of different fatty acids in protein acylation and their consequences for cell biology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and mechanism of DHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
- 11. Video: Detection of Protein S-Acylation using Acyl-Resin Assisted Capture [jove.com]
Safety Operating Guide
Personal protective equipment for handling Thiopalmitic acid
Thiopalmitic acid, also known as Hexadecanethioic Acid, is utilized in research as an antioxidant and free radical scavenger in lipid peroxidation studies.[1] Due to its chemical nature, it is prudent to treat it as a hazardous substance.
Recommended Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes.[2][3][4][5] |
| Skin/Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material resistant to acids and organic solvents is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4] |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be fully enclosed and chemical-resistant. | |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][5][7] |
| Hands | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of gloves. The outer glove should be made of a material with high resistance to acids and organic compounds, such as nitrile or butyl rubber.[4][5] The inner glove can be a lighter-weight nitrile glove. Sleeves of the lab coat should be worn over the gloves.[3] |
Operational Plan for Handling this compound
This step-by-step guide provides a procedural workflow for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Consult SDS of Similar Compounds: Review the Safety Data Sheets for structurally related chemicals like Thioacetic acid and Thiomalic acid to understand potential hazards.[6][8]
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Ensure Emergency Equipment is Accessible: Verify that a safety shower and eyewash station are nearby and unobstructed.[9]
2. Handling and Experimental Procedure:
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood to contain any dust or vapors. Use spark-proof tools if there is a risk of static discharge.[10]
-
Solution Preparation: When dissolving this compound, add it slowly to the solvent to avoid splashing.
-
Perform Experiment: Carry out the experimental procedure within the fume hood, ensuring continuous ventilation.
3. Post-Handling and Decontamination:
-
Clean Work Area: After the experiment is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated hazardous waste container.
-
Waste Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Neutralization (for dilute aqueous waste): If institutional policy allows, dilute aqueous waste containing small amounts of this compound may be neutralized. Slowly add a base such as sodium bicarbonate until the pH is neutral (pH 7).[11] This should only be performed by trained personnel and in accordance with your EHS guidelines. Concentrated or organic solvent waste should not be neutralized.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. Do not pour this compound or its solutions down the drain unless explicitly permitted by your local regulations and EHS for neutralized, dilute solutions.[12]
Workflow for Handling this compound
References
- 1. scbt.com [scbt.com]
- 2. publicportal.fmi.com [publicportal.fmi.com]
- 3. Protective apparel [norfalco.com]
- 4. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 5. leelinework.com [leelinework.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
